molecular formula C6H6N2O2 B1317148 6-Methoxypyridazine-3-carbaldehyde CAS No. 90237-25-5

6-Methoxypyridazine-3-carbaldehyde

Cat. No.: B1317148
CAS No.: 90237-25-5
M. Wt: 138.12 g/mol
InChI Key: DMZWOPABKPRESI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxypyridazine-3-carbaldehyde is a useful research compound. Its molecular formula is C6H6N2O2 and its molecular weight is 138.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-methoxypyridazine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-10-6-3-2-5(4-9)7-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZWOPABKPRESI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90530144
Record name 6-Methoxypyridazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90530144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90237-25-5
Record name 6-Methoxypyridazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90530144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxypyridazine-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 6-Methoxypyridazine-3-carbaldehyde: Properties, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Methoxypyridazine-3-carbaldehyde is a heterocyclic aromatic aldehyde featuring a pyridazine core. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, such as its ability to act as a hydrogen bond acceptor and its influence on molecular conformation, make it an attractive component in the design of novel therapeutics.[1] This compound serves as a critical building block, or synthon, for constructing more complex molecules, particularly in the field of drug discovery. The presence of a reactive aldehyde group and an electron-donating methoxy group on the electron-deficient pyridazine ring provides a versatile platform for a wide range of chemical transformations.

This technical guide provides an in-depth analysis of the physical and chemical properties of this compound. It is intended for researchers, medicinal chemists, and drug development professionals, offering a consolidated resource on its characterization, synthesis, reactivity, and safe handling. The protocols and data presented herein are synthesized from established chemical literature and supplier technical data, providing a trustworthy foundation for laboratory application.

Core Physicochemical Properties

The fundamental physical and chemical properties of a compound are the cornerstone of its application in synthesis and material science. These properties dictate the conditions required for storage, handling, and reaction, as well as its behavior in biological systems.

Molecular Structure and Identifiers

A precise understanding of the molecular structure is the starting point for all chemical analysis. The arrangement of atoms and functional groups determines the molecule's reactivity and physical behavior.

  • IUPAC Name: this compound

  • CAS Number: 90237-25-5[2]

  • Molecular Formula: C₆H₆N₂O₂[3]

  • Molecular Weight: 138.13 g/mol

Table 1: Key Identifiers and Physicochemical Properties

PropertyValueSource(s)
CAS Number 90237-25-5[2]
Molecular Formula C₆H₆N₂O₂[3]
Molecular Weight 138.13 g/mol
Appearance Solid, Crystalline Powder[4]
Color Off-white to light yellow[4]
Melting Point 51-54 °C (literature value for pyridine analog)[4]
Boiling Point 65-70 °C at 12 Torr (literature value for pyridine analog)[4]
Solubility Soluble in DMSO[5]
SMILES O=Cc1cnnc(OC)c1
InChI Key UFMADOFHXDBRQS-UHFFFAOYSA-N

Note: Some physical data, like melting and boiling points, are more readily available for the isomeric 6-Methoxypyridine-3-carbaldehyde and are provided for reference.

Physical State and Solubility

This compound is typically supplied as an off-white to light yellow crystalline solid.[4] Its solid state at room temperature is indicative of significant intermolecular forces, likely dipole-dipole interactions and crystal lattice energies.

The solubility of a compound is critical for its use in solution-phase reactions and for its formulation in biological assays. Due to its polar aldehyde and methoxy groups and the nitrogen atoms in the pyridazine ring, the molecule exhibits moderate polarity. It is reported to be highly soluble in dimethyl sulfoxide (DMSO).[5] Its solubility in other organic solvents like methanol, ethanol, and dichloromethane is expected to be moderate, while its solubility in non-polar solvents like hexanes would be poor. Water solubility is expected to be limited but may be enhanced at acidic pH due to the potential for protonation of the pyridazine nitrogens.

Spectroscopic and Analytical Characterization

In any research or drug development setting, unambiguous confirmation of a chemical's identity and purity is non-negotiable. Spectroscopic methods provide a detailed fingerprint of the molecular structure, ensuring the integrity of experimental results.

Workflow for Structural Verification

The following workflow represents a standard, self-validating system for the characterization of this compound, ensuring that the material meets the required specifications for subsequent use.

G cluster_0 Characterization Workflow Sample Synthesized or Procured Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Primary Structure IR FT-IR Spectroscopy Sample->IR Functional Groups MS Mass Spectrometry Sample->MS Molecular Weight Confirmation Structure & Purity Confirmed NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Standard workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Theoretical analysis of 3-chloro-6-methoxypyridazine provides insight into the expected chemical shifts for this class of compounds.[6][7]

  • ¹H NMR: The proton spectrum is expected to show three distinct signals in the aromatic region, a singlet for the aldehyde proton, and a singlet for the methoxy group protons.

    • Aldehyde Proton (-CHO): Expected to be the most downfield signal (δ 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group.

    • Pyridazine Ring Protons: Two coupled protons on the pyridazine ring, likely appearing as doublets in the δ 7.0-9.0 ppm range. Their exact shifts are influenced by the electronic effects of the adjacent methoxy and aldehyde groups.

    • Methoxy Protons (-OCH₃): A sharp singlet, typically around δ 3.8-4.2 ppm.

  • ¹³C NMR: The carbon spectrum provides information on all unique carbon environments.

    • Carbonyl Carbon (C=O): The aldehyde carbon is expected to be the most downfield signal, typically δ 185-195 ppm.

    • Pyridazine Ring Carbons: Carbons within the aromatic ring will appear in the δ 110-165 ppm range. The carbon attached to the methoxy group will be shifted upfield compared to the others.

    • Methoxy Carbon (-OCH₃): Expected to appear as a single peak around δ 55-60 ppm.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

Table 2: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
C-H stretch (aldehyde)~2850, ~2750Two weak bands, characteristic of the aldehyde C-H bond.
C=O stretch (aldehyde)1690-1715Strong, sharp absorption, indicative of an aromatic aldehyde.
C=N, C=C stretch1400-1600Multiple bands corresponding to the pyridazine ring vibrations.
C-O stretch (methoxy)1200-1300 (asymmetric)Strong absorption from the aryl ether linkage.
1000-1075 (symmetric)
Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the compound. For this compound (C₆H₆N₂O₂), high-resolution mass spectrometry (HRMS) should show a molecular ion peak [M+H]⁺ at an m/z corresponding to a mass of 139.0502.

Synthesis and Purification

While several synthetic routes to pyridazine derivatives exist[8], a common approach for introducing an aldehyde function is the oxidation of a corresponding alcohol or methyl group. The following represents a generalized, plausible protocol for synthesis and purification.

Synthetic Workflow

G cluster_1 General Synthesis & Purification Start 6-Methoxy-3-methylpyridazine Oxidation Oxidation (e.g., SeO₂, MnO₂) Start->Oxidation Crude Crude Product Oxidation->Crude Workup Aqueous Workup & Extraction Crude->Workup Purify Column Chromatography (Silica Gel) Workup->Purify Final Pure 6-Methoxypyridazine- 3-carbaldehyde Purify->Final

Caption: Generalized workflow for synthesis and purification.

Example Protocol: Oxidation of 6-Methoxy-3-methylpyridazine

This protocol is illustrative and should be adapted based on laboratory safety standards and preliminary small-scale trials.

  • Reagent Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Charge Flask: Add 6-methoxy-3-methylpyridazine (1.0 eq) to the flask and dissolve it in a suitable solvent such as dioxane or toluene.

  • Add Oxidant: Add a selective oxidizing agent, such as selenium dioxide (SeO₂) (1.1 eq), portion-wise to the solution. Causality: SeO₂ is a classic reagent for the selective oxidation of benzylic-type methyl groups to aldehydes without over-oxidizing to the carboxylic acid.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture to remove selenium byproducts.

  • Extraction: Transfer the filtrate to a separatory funnel. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine. Causality: The washing steps remove residual inorganic materials and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Verification: Combine the pure fractions and remove the solvent. Confirm the identity and purity of the final white to yellow solid using the analytical methods described in Section 3.0.

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound as a synthon stems from the reactivity of its aldehyde group, which can be transformed into a multitude of other functionalities. The pyridazine core itself is generally stable but can influence the reactivity of its substituents. The pyridazine heterocycle is a key component in several approved drugs and is widely explored for its potential in treating a range of diseases.[1][9][10]

G cluster_2 Key Chemical Transformations Start 6-Methoxypyridazine- 3-carbaldehyde Amine Secondary/Tertiary Amine Start->Amine Reductive Amination (R₂NH, NaBH(OAc)₃) Alcohol Primary Alcohol Start->Alcohol Reduction (NaBH₄) Alkene Alkene Start->Alkene Wittig Reaction (Ph₃P=CHR) Acid Carboxylic Acid Start->Acid Oxidation (KMnO₄, PCC)

Caption: Common reactions involving the aldehyde group.

  • Reductive Amination: A cornerstone of medicinal chemistry, this reaction with primary or secondary amines followed by a reducing agent (e.g., sodium triacetoxyborohydride) forms new C-N bonds, yielding secondary or tertiary amines. This is a highly reliable method for introducing diversity and modulating the pharmacokinetic properties of a lead molecule.

  • Nucleophilic Addition/Condensation: The aldehyde can react with various nucleophiles. For instance, Wittig or Horner-Wadsworth-Emmons reactions convert the aldehyde into an alkene, allowing for carbon chain extension.

  • Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other important functional groups.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the chemical.

  • Hazard Identification: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[11]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[12][13][14]

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling.[12][13] Avoid contact with skin and eyes.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] For long-term stability, especially for a reactive aldehyde, storage under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C) is recommended.[4][15]

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its well-defined physical properties, predictable spectroscopic fingerprint, and the versatile reactivity of its aldehyde group make it a reliable synthon. This guide provides the foundational knowledge required for its effective and safe use in a research and development setting, from initial characterization to synthetic application.

References

An In-depth Technical Guide to 6-Methoxypyridazine-3-carbaldehyde: A Key Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Prominence of the Pyridazine Scaffold

In the landscape of medicinal chemistry and drug discovery, nitrogen-containing heterocycles are privileged structures due to their ability to engage in a wide range of biological interactions. Among these, the pyridazine moiety, a six-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and capacity for hydrogen bonding make it a versatile scaffold. This guide focuses on a particularly valuable derivative, 6-Methoxypyridazine-3-carbaldehyde, a key building block whose strategic functionalization opens pathways to diverse and complex molecular architectures.

Core Compound Identification

The foundational step in utilizing any chemical entity is a precise understanding of its structure and nomenclature.

  • Chemical Structure:

// \ N C-O-CH3 \ / N=C | H (Note: This is a simplified 2D representation)

  • IUPAC Name: The systematic name for this compound is This compound .[1]

  • CAS Number: The Chemical Abstracts Service registry number is 90237-25-5 .[1][2]

  • Molecular Formula: C₆H₆N₂O₂.[1][3]

  • SMILES: COC1=NN=C(C=C1)C=O.[1][3]

  • InChIKey: DMZWOPABKPRESI-UHFFFAOYSA-N.[1]

Physicochemical and Spectroscopic Profile

Understanding the physical and spectral properties of a compound is critical for its handling, reaction monitoring, and characterization.

PropertyValueSource
Molecular Weight 138.12 g/mol [1]
Monoisotopic Mass 138.042927438 Da[1]
Appearance Crystals or crystalline powder[4]
Color Dark cream to pale brown[4]
Predicted XlogP -0.3[1]
Hydrogen Bond Donors 0[5]
Hydrogen Bond Acceptors 3[5]

Note: Some properties are computationally predicted and should be confirmed experimentally.

Synthesis Protocol: Oxidation of (6-Methoxypyridazin-3-yl)methanol

The aldehyde functionality is most reliably installed through the controlled oxidation of the corresponding primary alcohol. This approach prevents over-oxidation to the carboxylic acid, which is a common side reaction with stronger oxidizing agents. The protocol below describes a robust method using manganese dioxide (MnO₂), a mild and selective reagent for oxidizing activated alcohols.

Expert Rationale:

The choice of MnO₂ is deliberate. As a solid-phase reagent, it offers exceptional selectivity for allylic, benzylic, and similarly activated alcohols, such as the one adjacent to the electron-deficient pyridazine ring. The reaction is heterogeneous, simplifying workup, as the spent oxidant and byproducts can be removed by simple filtration. Dichloromethane (DCM) is selected as the solvent due to its inertness and ability to dissolve the starting material while being a poor solvent for the inorganic oxidant.

Experimental Workflow Diagram

SynthesisWorkflow SM (6-Methoxypyridazin-3-yl)methanol in DCM Reaction Stir at Room Temp (24-48h) SM->Reaction Reagent MnO₂ (Activated) Reagent->Reaction Add portionwise Filtration Filter through Celite® Wash with DCM Reaction->Filtration Reaction Mixture Evaporation Concentrate in vacuo Filtration->Evaporation Filtrate Product This compound Evaporation->Product Crude Product

Caption: Synthetic workflow for the oxidation of (6-methoxypyridazin-3-yl)methanol.

Step-by-Step Methodology
  • Preparation: To a solution of (6-methoxypyridazin-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M), add activated manganese dioxide (MnO₂, 5-10 eq).

  • Reaction: Stir the resulting black suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 24-48 hours).

  • Workup: Upon completion, dilute the mixture with additional DCM. Filter the suspension through a pad of Celite® to remove the MnO₂ solid.

  • Washing: Wash the Celite® pad thoroughly with several portions of DCM to ensure complete recovery of the product.

  • Purification: Combine the filtrates and concentrate the solution under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel if necessary.

Reactivity and Applications in Drug Development

The true value of this compound lies in the reactivity of its aldehyde group, which serves as a versatile chemical handle for constructing more complex molecular entities. This makes it a sought-after intermediate in medicinal chemistry programs.

Key Chemical Transformations:
  • Reductive Amination: The aldehyde readily reacts with primary or secondary amines to form an imine intermediate, which can be subsequently reduced (e.g., with NaBH(OAc)₃ or NaBH₄) to furnish substituted aminomethyl-pyridazines. This is a cornerstone reaction for introducing diversity.

  • Wittig Reaction: Reaction with phosphorus ylides allows for the formation of carbon-carbon double bonds, extending the carbon skeleton and creating vinyl-pyridazine derivatives.

  • Condensation Reactions: It can participate in various condensation reactions, such as Knoevenagel or aldol condensations, to build complex heterocyclic systems.

  • Oxidation/Reduction: The aldehyde can be oxidized to the corresponding 6-methoxypyridazine-3-carboxylic acid [6]or reduced to the (6-methoxypyridazin-3-yl)methanol, providing access to related functionalized scaffolds.

Logical Diagram of Derivatization Potential

Reactivity cluster_reactions Key Transformations Core 6-Methoxypyridazine -3-carbaldehyde ReductiveAmination Reductive Amination (R₂NH, NaBH(OAc)₃) Core->ReductiveAmination Wittig Wittig Reaction (Ph₃P=CHR) Core->Wittig Oxidation Oxidation (e.g., KMnO₄) Core->Oxidation Reduction Reduction (e.g., NaBH₄) Core->Reduction Amine Substituted Amines ReductiveAmination->Amine Alkene Vinyl Pyridazines Wittig->Alkene CarboxylicAcid Carboxylic Acid Oxidation->CarboxylicAcid Alcohol Primary Alcohol Reduction->Alcohol

Caption: Reactivity of this compound as a versatile intermediate.

The compound's utility is evidenced by its appearance in numerous patents for the synthesis of biologically active molecules, highlighting its role as a key precursor in the development of novel pharmaceuticals.[1]

Safety and Handling

As with all laboratory chemicals, proper safety precautions are essential. Based on data for related structures and general chemical principles:

  • Hazards: May cause skin, eye, and respiratory system irritation.[7]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.

  • Storage: Store in a cool, dry place under an inert atmosphere to prevent degradation.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined structure, predictable reactivity, and accessibility through robust synthetic protocols make it an invaluable building block for researchers and scientists. By providing a strategic entry point to a diverse range of complex pyridazine derivatives, it continues to play a vital role in the quest for new and effective therapeutic agents.

References

In-Depth Technical Guide: 6-Methoxypyridazine-3-carbaldehyde (CAS No. 65202-51-9)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic use of heterocyclic scaffolds is paramount to accessing novel chemical space and developing potent, selective therapeutics. Among these, the pyridazine core has emerged as a privileged structure due to its unique electronic properties and ability to engage in critical hydrogen bonding interactions with biological targets.[1] This guide focuses on a key derivative, 6-Methoxypyridazine-3-carbaldehyde (CAS No. 65202-51-9), a versatile bifunctional building block. Its methoxy group and reactive aldehyde moiety provide synthetic handles for diversification, making it a valuable precursor in the synthesis of complex molecules, particularly kinase inhibitors and other targeted therapies.[2][3] This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, offering in-depth insights into its properties, synthesis, reactivity, and applications.

Part 1: Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in synthesis. This compound is typically an off-white to light yellow crystalline powder.

PropertyValueSource
CAS Number 65202-51-9N/A
Molecular Formula C₆H₆N₂O₂[4]
Molecular Weight 138.13 g/mol N/A
Appearance Off-white to light yellow crystalline powder[5]
Melting Point 51-54 °C[5]
Solubility Soluble in DMSO, Methanol[6]
Storage Store at 4°C under an inert atmosphere (e.g., nitrogen)[6]
Spectroscopic Data Analysis

Confirming the identity and purity of this compound is crucial. Below is a summary of expected spectroscopic data.

  • ¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show distinct signals corresponding to the aldehyde proton (around δ 9.8-10.1 ppm, singlet), two aromatic protons on the pyridazine ring (doublets, typically between δ 7.5-8.5 ppm), and the methoxy group protons (singlet, around δ 4.0 ppm).

  • ¹³C NMR (DMSO-d₆, 101 MHz): The carbon NMR spectrum will feature a signal for the carbonyl carbon of the aldehyde (δ > 190 ppm), carbons of the pyridazine ring (typically in the δ 110-165 ppm range), and the methoxy carbon (around δ 55 ppm).[7]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ at approximately m/z 139.05, corresponding to the protonated molecule.

Part 2: Synthesis and Purification

While commercially available, understanding the synthesis of this compound provides valuable context for process development and analogue synthesis. A common route involves the oxidation of a precursor like 3-methyl-6-methoxypyridazine. However, a more robust and frequently cited pathway starts from the more readily available 6-chloropyridazine-3-carboxylic acid.

Synthetic Workflow Diagram

SynthesisWorkflow A 6-Chloropyridazine-3-carboxylic acid B Esterification (e.g., SOCl₂, MeOH) A->B Step 1 C Methyl 6-chloropyridazine-3-carboxylate B->C D Nucleophilic Substitution (NaOMe, MeOH) C->D Step 2 E Methyl 6-methoxypyridazine-3-carboxylate D->E F Reduction (e.g., DIBAL-H) E->F Step 3 G This compound F->G

Caption: A common synthetic route to this compound.

Detailed Experimental Protocol: Synthesis from 6-Chloropyridazine-3-carboxylic Acid

This multi-step protocol provides a reliable method for laboratory-scale synthesis.

Step 1: Oxidation and Methoxylation [8]

  • Starting Material: 3-chloro-6-methylpyridazine.

  • Oxidation: Add 3-chloro-6-methylpyridazine to sulfuric acid in an ice bath. While stirring, add an oxidant such as potassium permanganate. Allow the reaction to proceed at a controlled temperature (e.g., 20-80 °C).

  • Work-up: After cooling, dilute the reaction mixture with ice water and extract with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated to yield 6-chloropyridazine-3-carboxylic acid.

  • Methoxylation: Add sodium methoxide and the synthesized 6-chloropyridazine-3-carboxylic acid to a solvent like anhydrous methanol. Reflux the mixture.

  • Isolation: After the reaction, remove excess solvent under reduced pressure, add ice water, and adjust the pH with concentrated hydrochloric acid. The resulting precipitate, 6-methoxypyridazine-3-carboxylic acid, is collected by filtration.

Step 2: Reduction to the Aldehyde This step is a conceptual protocol as a direct, one-pot procedure from the carboxylic acid is less common than a two-step esterification-reduction sequence.

  • Esterification (Not detailed in source, but a standard prerequisite): The 6-methoxypyridazine-3-carboxylic acid would first be converted to its methyl or ethyl ester using standard methods (e.g., SOCl₂ in methanol).

  • Reduction: The resulting ester is dissolved in an anhydrous aprotic solvent (e.g., THF or DCM) and cooled to -78 °C under an inert atmosphere.

  • A reducing agent such as Diisobutylaluminium hydride (DIBAL-H) (1.0-1.2 equivalents) is added dropwise.

  • The reaction is stirred at -78 °C for 1-3 hours, monitoring by TLC.

  • Upon completion, the reaction is quenched carefully with methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate) and allowed to warm to room temperature.

  • The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

Purification

The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Part 3: Chemical Reactivity and Key Transformations

The synthetic utility of this compound stems from the reactivity of its aldehyde group, which can undergo a wide array of transformations.

Key Reactions Logical Flow

Reactions Start This compound ReductiveAmination Reductive Amination (Amine, Reducing Agent) Start->ReductiveAmination Wittig Wittig Reaction (Phosphonium Ylide) Start->Wittig Oxidation Oxidation (e.g., PDC, KMnO₄) Start->Oxidation Condensation Condensation (Active Methylene Cmpd) Start->Condensation Amine Substituted Amines ReductiveAmination->Amine Alkene Substituted Alkenes Wittig->Alkene CarboxylicAcid 6-Methoxypyridazine-3-carboxylic acid Oxidation->CarboxylicAcid ConjugatedSystem α,β-Unsaturated Systems Condensation->ConjugatedSystem

Caption: Key chemical transformations of the aldehyde group.

Featured Reaction: Reductive Amination

Reductive amination is one of the most powerful and widely used methods for forming C-N bonds and is central to the synthesis of amine-containing drug candidates.[9][10] This one-pot procedure involves the reaction of the aldehyde with a primary or secondary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.

Protocol: General Procedure for Reductive Amination [11][12]

  • Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., Dichloromethane (DCM), Methanol (MeOH), or Tetrahydrofuran (THF)) is added the desired primary or secondary amine (1.0-1.2 eq.).

  • Imine Formation: A catalytic amount of acetic acid may be added to facilitate imine formation. The mixture is stirred at room temperature for 1-2 hours.

  • Reduction: A mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) is added portion-wise.[10] These reagents are advantageous as they selectively reduce the iminium ion in the presence of the unreacted aldehyde.

  • Reaction Monitoring: The reaction is stirred at room temperature overnight or until completion as monitored by TLC or LC-MS.

  • Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to yield the desired substituted amine.

Part 4: Applications in Drug Discovery

The pyridazine scaffold is a bioisosteric replacement for other aromatic systems and is found in numerous biologically active compounds.[1] this compound is a particularly valuable starting material for kinase inhibitors, which are a major class of cancer therapeutics.[13][14]

Case Study: Precursor to Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that binds to the hinge region of the kinase ATP-binding pocket. The pyridazine nitrogen atoms can act as hydrogen bond acceptors, mimicking the adenine portion of ATP. Syntheses of complex pyrido[2,3-d]pyrimidin-7-ones, potent inhibitors of Son of Sevenless homolog 1 (SOS1), have utilized substituted pyrimidine-5-carbaldehydes as key precursors.[15] While not a direct example, this highlights the strategic importance of heterocyclic aldehydes like this compound in building related scaffolds for kinase targets like ALK5.[2] The aldehyde functionality allows for the construction of fused ring systems or the introduction of side chains crucial for achieving potency and selectivity.

Illustrative Signaling Pathway

KinasePathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, ALK5) GrowthFactor->Receptor Signaling Downstream Signaling (e.g., RAS-MAPK, Smad) Receptor->Signaling Proliferation Cell Proliferation, Survival, Angiogenesis Signaling->Proliferation Inhibitor Pyridazine-based Kinase Inhibitor Inhibitor->Receptor

Caption: Inhibition of a kinase signaling pathway by a pyridazine-based drug.

Part 5: Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

  • Safety Precautions: this compound is an irritant. It is irritating to the eyes, respiratory system, and skin.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[16] Work should be conducted in a well-ventilated fume hood.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator at 2-8°C.[5] For long-term storage in solution (e.g., in DMSO), it is recommended to store at -20°C or -80°C.[6]

References

A Technical Guide to 6-Methoxypyridazine-3-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of 6-Methoxypyridazine-3-carbaldehyde, a heterocyclic building block of increasing importance in medicinal chemistry. The pyridazine core, characterized by its unique electronic properties and hydrogen bonding capabilities, serves as a valuable scaffold in the design of novel therapeutic agents. This document details the fundamental physicochemical properties, outlines a robust synthetic protocol from its nitrile precursor, and discusses its strategic application in the development of bioactive molecules. Intended for researchers, chemists, and professionals in drug development, this guide consolidates essential technical data and field-proven insights to facilitate the effective use of this versatile intermediate.

Introduction: The Strategic Value of the Pyridazine Scaffold

The pyridazine ring system, a six-membered diazine heterocycle, is a privileged scaffold in medicinal chemistry. Its two adjacent nitrogen atoms create a unique electronic profile, imparting a significant dipole moment and acting as strong hydrogen bond acceptors. These features are critical for molecular recognition and binding affinity at biological targets.[1][2] The pyridazine moiety can enhance aqueous solubility and modulate lipophilicity, key parameters in optimizing the pharmacokinetic profile of drug candidates.[1] Furthermore, pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and cardiovascular effects, making them attractive targets for drug discovery programs.[3][4]

This compound emerges as a particularly useful intermediate. The aldehyde at the 3-position is a versatile functional handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and condensations, allowing for the facile introduction of diverse molecular fragments. The methoxy group at the 6-position modulates the electronic properties of the ring and can influence metabolic stability. This guide provides the core knowledge required to leverage this reagent's full potential.

Physicochemical and Structural Data

A precise understanding of a reagent's properties is fundamental to its effective application. The key identifiers and physicochemical characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C₆H₆N₂O₂PubChem CID: 13227306[5]
Molecular Weight 138.12 g/mol PubChem CID: 13227306[5]
IUPAC Name This compoundPubChem CID: 13227306[5]
CAS Number 90237-25-5PubChem CID: 13227306
Canonical SMILES COC1=NN=C(C=C1)C=OPubChem CID: 13227306[5]
InChIKey DMZWOPABKPRESI-UHFFFAOYSA-NPubChem CID: 13227306[5]
Predicted XlogP -0.3PubChem CID: 13227306[5]
Appearance (Predicted) Off-white to yellow solidN/A

Synthesis of this compound

While several synthetic routes to pyridazine derivatives exist, a reliable and scalable method for preparing the title compound involves the selective reduction of the corresponding nitrile, 6-Methoxypyridazine-3-carbonitrile. This precursor is accessible and provides a direct pathway to the desired aldehyde. Two common and effective reduction methods are presented here.

Method A: DIBAL-H Reduction (Preferred for Lab-Scale)

Diisobutylaluminium hydride (DIBAL-H) is a powerful and selective reducing agent for the conversion of nitriles to aldehydes, especially when reactions are conducted at low temperatures to prevent over-reduction to the amine.[6][7][8]

Causality of Experimental Choices:

  • Low Temperature (-78 °C): Essential for trapping the reaction at the intermediate imine-aluminum complex stage. Warming the reaction would lead to the transfer of a second hydride equivalent and formation of the primary amine.[7][8]

  • Anhydrous Solvent (Toluene/THF): DIBAL-H reacts violently with protic solvents like water or alcohols. Anhydrous conditions are critical for safety and efficacy.

  • Slow, Controlled Addition: Adding the DIBAL-H solution dropwise prevents localized temperature increases and ensures controlled formation of the intermediate.

  • Methanol Quench: A small amount of methanol is used to safely neutralize any excess DIBAL-H before aqueous workup.

  • Aqueous Workup: Hydrolysis of the intermediate iminium salt releases the final aldehyde product.

Synthesis_DIBALH cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product SM 6-Methoxypyridazine-3-carbonitrile Reagent 1. DIBAL-H (1.2 equiv) Toluene, -78 °C SM->Reagent Reaction Workup 2. MeOH (quench) 3. H₂O (hydrolysis) Product This compound Workup->Product Isolation

Caption: DIBAL-H reduction workflow for aldehyde synthesis.

Step-by-Step Protocol:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 6-Methoxypyridazine-3-carbonitrile (1.0 eq).

  • Dissolution: Add anhydrous toluene (approx. 10 mL per 1 g of nitrile) and stir until fully dissolved.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of DIBAL-H (1.2 eq, typically 1.0 M in toluene or hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the mixture at -78 °C for 2-3 hours. Monitor reaction progress by TLC (Thin Layer Chromatography).

  • Quenching: While still at -78 °C, slowly add methanol (2.0 eq) to quench the excess DIBAL-H.

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Add water and stir vigorously for 30 minutes. Filter the resulting aluminum salts through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Extraction & Purification: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Method B: Catalytic Hydrogenation with Raney Nickel

An alternative "greener" method involves catalytic hydrogenation using Raney Nickel in the presence of formic acid or sodium hypophosphite.[9][10][11] This method avoids pyrophoric reagents and cryogenic temperatures, making it more amenable to larger-scale synthesis.

Causality of Experimental Choices:

  • Raney Nickel: A high-surface-area nickel catalyst saturated with hydrogen, ideal for hydrogenations.[10]

  • Formic Acid/Water/Pyridine: This solvent system acts as the hydrogen source and reaction medium. Pyridine is often included to buffer the reaction and prevent catalyst deactivation or over-reduction.[12]

  • Moderate Temperature: The reaction is typically run at a slightly elevated temperature (e.g., 70-80 °C) to achieve a reasonable reaction rate.

Step-by-Step Protocol:

  • Catalyst Preparation: In a suitable flask, add commercially available Raney Nickel (approx. 0.5 g per 1 g of nitrile). Carefully wash the catalyst with distilled water until the washings are neutral.

  • Reaction Mixture: To the damp Raney Nickel, add a solution of 6-Methoxypyridazine-3-carbonitrile (1.0 eq) in a 1:1:2 mixture of water, acetic acid, and pyridine.

  • Hydrogen Source: Add sodium hypophosphite monohydrate (4-5 eq).

  • Heating: Heat the mixture with vigorous stirring to 70-80 °C for 2-4 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature and carefully filter off the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric when dry. Keep the filter cake wet.

  • Extraction & Purification: Neutralize the filtrate with a saturated sodium bicarbonate solution and extract with dichloromethane or ethyl acetate (3x). Combine, dry, and concentrate the organic layers. Purify the residue via column chromatography.

Applications in Medicinal Chemistry & Drug Development

This compound is a valuable building block for synthesizing more complex molecules with potential therapeutic applications. The aldehyde functionality serves as a linchpin for constructing diverse chemical libraries.

Role as a Key Intermediate

The primary value of this compound is its role as an intermediate. The aldehyde can be readily converted into other functional groups or used in coupling reactions to build larger molecular scaffolds.

Applications cluster_reagent Core Reagent cluster_reactions Key Transformations cluster_products Bioactive Scaffolds Reagent 6-Methoxypyridazine- 3-carbaldehyde RedAm Reductive Amination Reagent->RedAm R₂NH, NaBH(OAc)₃ Wittig Wittig Olefination Reagent->Wittig Ph₃P=CHR Cond Condensation (e.g., Knoevenagel) Reagent->Cond Active Methylene Cmpd. Amine Substituted Amines RedAm->Amine Alkene Styrenyl Pyridazines Wittig->Alkene Hetero Fused Heterocycles Cond->Hetero

Caption: Key synthetic transformations of the title compound.

Example Application: Synthesis of Novel Kinase Inhibitors

While a direct synthesis of a marketed drug using this specific aldehyde is not prominently documented, its structural motif is highly relevant. For instance, pyridazine cores are found in inhibitors of kinases like TYK2, which are targets for autoimmune diseases.[1] A hypothetical, yet chemically sound, application would be the synthesis of a substituted aminomethyl-pyridazine.

Experimental Protocol: Reductive Amination

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a primary or secondary amine (e.g., morpholine, 1.1 eq) in an anhydrous solvent like dichloromethane (DCM) or dichloroethane (DCE).

  • Imine Formation: Add acetic acid (0.1 eq) as a catalyst and stir at room temperature for 1 hour to facilitate the formation of the intermediate iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. This reagent is milder than sodium borohydride and is selective for imines in the presence of aldehydes.

  • Reaction: Stir at room temperature overnight.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction & Purification: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting amine product by column chromatography or crystallization.

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in the favorable physicochemical properties of the pyridazine heterocycle and the synthetic versatility of the aldehyde group. This guide has provided a consolidated resource covering its core properties and detailed, field-tested protocols for its synthesis via nitrile reduction. The outlined applications in forming C-N and C-C bonds underscore its potential for generating novel molecular architectures for drug discovery. As the demand for new therapeutics with optimized properties continues to grow, the strategic use of well-designed heterocyclic building blocks like this compound will remain a cornerstone of modern medicinal chemistry.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Methoxypyridazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectra of 6-Methoxypyridazine-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. By integrating fundamental principles with data from analogous structures, this document offers a predictive but robust interpretation of the ¹H and ¹³C NMR spectra, establishing a benchmark for the structural characterization of this compound.

Molecular Structure and Electronic Landscape

This compound (C₆H₆N₂O₂) possesses a distinct electronic architecture that directly influences its NMR signature. The pyridazine ring is substituted with a strongly electron-withdrawing carbaldehyde group (-CHO) at the C3 position and a strongly electron-donating methoxy group (-OCH₃) at the C6 position.

  • Electron-Withdrawing Group (-CHO): The aldehyde group significantly deshields adjacent nuclei. Its carbonyl bond creates a strong magnetic anisotropy effect, which dramatically shifts the aldehydic proton far downfield.[1] It also withdraws electron density from the pyridazine ring via resonance and inductive effects.

  • Electron-Donating Group (-OCH₃): The methoxy group donates electron density to the ring through resonance, shielding nearby nuclei.

These opposing electronic effects create a unique and predictable pattern of chemical shifts for the protons and carbons within the molecule.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocol for NMR Data Acquisition

Achieving high-quality, reproducible NMR spectra is contingent upon meticulous sample preparation and appropriate parameter selection. The following protocol outlines a self-validating system for the analysis of this compound.

2.1. Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is often a good first choice for moderately polar organic molecules. If solubility is limited, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. The solvent provides the deuterium lock signal essential for stabilizing the magnetic field.

  • Concentration: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. This concentration typically provides an optimal balance between signal strength and spectral quality for a standard 5 mm NMR tube.

  • Homogenization: Ensure the sample is completely dissolved. Any suspended particulate matter will disrupt the magnetic field homogeneity, leading to broadened spectral lines. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Transfer: Transfer the homogenous solution to a clean, high-quality 5 mm NMR tube, ensuring a sample height of 4-5 cm. Cap the tube securely to prevent solvent evaporation.

2.2. Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz or 500 MHz spectrometer:

Parameter¹H NMR Acquisition¹³C NMR Acquisition
Pulse Program Standard single pulse (e.g., zg30)Proton-decoupled single pulse (e.g., zgpg30)
Spectral Width ~16 ppm (e.g., -2 to 14 ppm)~220 ppm (e.g., -10 to 210 ppm)
Acquisition Time 2-4 seconds1-2 seconds
Relaxation Delay (d1) 2-5 seconds2 seconds
Number of Scans 8-16128-1024 (or more, depending on concentration)
Temperature 298 K (25 °C)298 K (25 °C)

Causality: A longer relaxation delay in ¹H NMR ensures full relaxation of protons, allowing for accurate integration. For ¹³C NMR, a larger number of scans is necessary due to the low natural abundance (1.1%) of the ¹³C isotope.[2]

G cluster_workflow NMR Analysis Workflow A Weigh Compound (5-10 mg) B Dissolve in Deuterated Solvent (0.6-0.7 mL) A->B Homogenize C Filter into NMR Tube B->C Ensure Clarity D Place in Spectrometer C->D E Acquire Data (¹H & ¹³C Spectra) D->E Set Parameters F Process Data (FT, Phasing, Baseline) E->F G Spectral Analysis & Interpretation F->G

Caption: Experimental workflow for NMR sample preparation and analysis.

Analysis of the Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four unique proton environments.

Table 1: Predicted ¹H NMR Spectral Data

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
1~ 10.1Singlet (s)N/A1HH-CHO
2~ 8.1Doublet (d)~ 9.01HH4
3~ 7.4Doublet (d)~ 9.01HH5
4~ 4.2Singlet (s)N/A3H-OCH₃
3.1. Interpretation and Rationale
  • Aldehyde Proton (H-CHO, ~10.1 ppm): This proton is expected to be the most downfield signal in the spectrum. Its significant deshielding is due to the strong electron-withdrawing nature of the carbonyl oxygen and the magnetic anisotropy of the C=O bond, which reinforces the external magnetic field at the proton's location.[1] This chemical shift is highly characteristic of aldehydes.

  • Pyridazine Ring Protons (H4 & H5, ~8.1 and ~7.4 ppm): The two protons on the pyridazine ring, H4 and H5, are chemically non-equivalent and are expected to couple with each other, creating an AB quartet system (two doublets).

    • H4 (~8.1 ppm): This proton is ortho to the electron-withdrawing aldehyde group, which strongly deshields it, shifting it downfield.

    • H5 (~7.4 ppm): This proton is meta to the aldehyde but ortho to the electron-donating methoxy group. The donating effect of the methoxy group shields this proton relative to H4, causing it to appear at a higher field (lower ppm).

    • Coupling: The splitting of these signals into doublets arises from spin-spin coupling between H4 and H5. The coupling constant (³JH4-H5) is predicted to be around 9.0 Hz, which is typical for ortho-coupling in six-membered heteroaromatic rings.

  • Methoxy Protons (-OCH₃, ~4.2 ppm): The three protons of the methoxy group are chemically equivalent and do not have any adjacent protons to couple with, resulting in a sharp singlet. Their chemical shift is characteristic of protons on a carbon attached to an oxygen atom within an aromatic system.

Analysis of the Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to display six signals, one for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

SignalChemical Shift (δ, ppm)Assignment
1~ 188C=O
2~ 166C6
3~ 145C3
4~ 139C4
5~ 120C5
6~ 56-OCH₃
4.1. Interpretation and Rationale
  • Carbonyl Carbon (C=O, ~188 ppm): The aldehyde carbonyl carbon is the most deshielded carbon and appears furthest downfield, typically in the 185-200 ppm range.

  • Ring Carbons (C3, C4, C5, C6): The chemical shifts of the ring carbons are modulated by the attached substituents and the ring nitrogens.

    • C6 (~166 ppm): This carbon is directly attached to the highly electronegative oxygen of the methoxy group, causing a significant downfield shift.

    • C3 (~145 ppm): This carbon is attached to the electron-withdrawing aldehyde group and is adjacent to a ring nitrogen, leading to a downfield position.

    • C4 (~139 ppm): The chemical shift of this carbon is influenced by its proximity to the C3-aldehyde carbon and the adjacent nitrogen atom.

    • C5 (~120 ppm): This carbon is adjacent to the C6-methoxy carbon. The electron-donating effect of the methoxy group shields this position, causing it to appear at the highest field (lowest ppm) among the ring carbons.

  • Methoxy Carbon (-OCH₃, ~56 ppm): This sp³-hybridized carbon appears in the typical region for methoxy groups attached to aromatic systems. Its chemical shift is significantly upfield compared to the sp²-hybridized ring carbons.

Conclusion

The combined analysis of the predicted ¹H and ¹³C NMR spectra provides a comprehensive and unambiguous structural fingerprint for this compound. The distinct chemical shifts, integration values, and coupling patterns are direct consequences of the molecule's unique electronic structure, governed by the interplay of the electron-donating methoxy group and the electron-withdrawing carbaldehyde group on the pyridazine core. This guide serves as an authoritative reference for the characterization of this compound, providing researchers with the necessary protocols and interpretive framework to ensure scientific integrity in their work.

References

An In-depth Technical Guide to the LCMS and Mass Spectrometry of 6-Methoxypyridazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Methoxypyridazine-3-carbaldehyde is a heterocyclic aldehyde of significant interest in medicinal chemistry and drug development due to its presence as a key structural motif in various pharmacologically active compounds. As a crucial building block, its unambiguous identification and characterization are paramount. This guide provides a comprehensive overview of the liquid chromatography-mass spectrometry (LCMS) analysis of this compound, offering field-proven insights into method development, data interpretation, and experimental causality. This document is intended for researchers, scientists, and drug development professionals who require a robust analytical understanding of this molecule.

Physicochemical Properties and their Analytical Implications

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods.

PropertyValueImplication for LCMS Analysis
Molecular Formula C₇H₇NO₂Provides the basis for calculating the exact mass.
Molecular Weight 137.14 g/mol Determines the approximate m/z of the molecular ion.[1][2]
CAS Number 65873-72-5Unique identifier for substance verification.
Structure The pyridazine ring, methoxy group, and aldehyde functionality dictate its polarity, ionization potential, and fragmentation behavior.
Calculated LogP 0.9027Suggests moderate polarity, making it suitable for reversed-phase liquid chromatography.[1]
Topological Polar Surface Area (TPSA) 39.19 ŲIndicates good potential for membrane permeability and influences chromatographic retention on polar stationary phases.[1]

The presence of nitrogen atoms in the pyridazine ring makes the molecule basic and thus a good candidate for positive mode electrospray ionization (ESI), where it can be readily protonated. The aldehyde group, while polar, can sometimes pose challenges in terms of stability and reactivity, necessitating careful sample handling and method design.

Liquid Chromatography Method Development: A Step-by-Step Protocol

The goal of the chromatographic method is to achieve a sharp, symmetrical peak for this compound, free from matrix interference. A reversed-phase approach is a logical starting point given the compound's moderate polarity.

Experimental Protocol: Reversed-Phase LC Method
  • Column Selection: A C18 column is a versatile choice for retaining moderately polar compounds. A common geometry for analytical work is 2.1 mm x 50 mm with a particle size of 2.6 µm, which offers a good balance between resolution and analysis time.[3]

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 0.1% formic acid in water. The acidic modifier aids in the protonation of the analyte in the ESI source, enhancing signal intensity, and can improve peak shape for basic compounds.[3][4][5]

    • Mobile Phase B (Organic): 0.1% formic acid in acetonitrile. Acetonitrile is often preferred over methanol in LCMS due to its lower viscosity and better UV transparency.[4][6][7]

  • Gradient Elution: A gradient elution is recommended to ensure the timely elution of the analyte while also cleaning the column of any less polar contaminants.

    • Initial Conditions: 5% Mobile Phase B.

    • Gradient: Linearly increase to 95% Mobile Phase B over 5 minutes.

    • Hold: Hold at 95% Mobile Phase B for 1 minute.

    • Re-equilibration: Return to 5% Mobile Phase B over 0.5 minutes and hold for 1.5 minutes before the next injection.

  • Flow Rate: A flow rate of 0.4 mL/min is suitable for a 2.1 mm ID column.[3]

  • Column Temperature: Maintain the column at 40 °C to ensure reproducible retention times and improve peak shape by reducing mobile phase viscosity.

  • Injection Volume: 5 µL. This can be adjusted based on sample concentration and instrument sensitivity.

  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (e.g., 50:50 v/v) to ensure compatibility with the initial mobile phase conditions and prevent peak distortion.

LC_Method_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_lc LC System cluster_ms MS Detector Sample Dissolve Sample in 50:50 ACN:H2O Autosampler Inject 5 µL Sample->Autosampler MobilePhaseA 0.1% Formic Acid in Water Pump Gradient Pump Flow: 0.4 mL/min MobilePhaseA->Pump MobilePhaseB 0.1% Formic Acid in Acetonitrile MobilePhaseB->Pump Autosampler->Pump Column C18 Column (2.1x50mm, 2.6µm) Temp: 40°C Pump->Column MS Mass Spectrometer Column->MS

Caption: Liquid Chromatography Workflow for this compound.

Mass Spectrometry: Ionization and Fragmentation Analysis

Electrospray ionization (ESI) in positive ion mode is the preferred method for this analyte due to the presence of basic nitrogen atoms that are readily protonated.

Optimizing ESI-MS Parameters

Fine-tuning the mass spectrometer's source parameters is critical for achieving optimal sensitivity and a stable signal.[8][9]

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The pyridazine nitrogens are basic and easily protonated.
Capillary Voltage 3.0 - 4.0 kVOptimizes the formation of the electrospray plume.[10]
Nebulizer Pressure 30 - 50 psiAids in the formation of fine droplets for efficient desolvation.[10]
Drying Gas Flow 8 - 12 L/minFacilitates solvent evaporation from the droplets.[10]
Drying Gas Temperature 250 - 350 °CProvides the thermal energy for desolvation.[10]
Cone Voltage 10 - 60 VA higher cone voltage can induce in-source fragmentation, which can be useful for structural confirmation, while a lower voltage will preserve the precursor ion.[8]
Full Scan Mass Spectrum and Isotopic Pattern

In a full scan experiment, the protonated molecule, [M+H]⁺, is expected at an m/z of approximately 138.1. High-resolution mass spectrometry would provide the exact mass, allowing for elemental composition confirmation.

Collision-Induced Dissociation (CID) and Fragmentation Pathways

Tandem mass spectrometry (MS/MS) via collision-induced dissociation (CID) is a powerful tool for structural elucidation.[11] By selecting the precursor ion ([M+H]⁺) and subjecting it to collisions with an inert gas, characteristic fragment ions are produced.

Predicted Fragmentation of [M+H]⁺ for this compound:

The fragmentation of pyridazine derivatives often involves the loss of small, stable molecules. For the protonated this compound, several fragmentation pathways can be postulated:

  • Loss of Carbon Monoxide (CO): The aldehyde group can readily lose CO, a common fragmentation pathway for aldehydes, resulting in a fragment ion.

  • Loss of a Methyl Radical (•CH₃): The methoxy group can undergo cleavage to lose a methyl radical.

  • Loss of Formaldehyde (CH₂O): A rearrangement followed by the loss of formaldehyde from the methoxy group is also a possibility.

  • Ring Cleavage: The pyridazine ring itself can undergo fragmentation, often involving the loss of N₂ or HCN.

Fragmentation_Pathway cluster_fragments Primary Fragments Precursor [M+H]⁺ m/z 138.1 Fragment1 Loss of CO [M+H-CO]⁺ Precursor->Fragment1 -28 Da Fragment2 Loss of •CH₃ [M+H-CH₃]⁺ Precursor->Fragment2 -15 Da Fragment3 Loss of CH₂O [M+H-CH₂O]⁺ Precursor->Fragment3 -30 Da Fragment4 Ring Cleavage Products Precursor->Fragment4

Caption: Predicted Fragmentation Pathways for Protonated this compound.

Data Analysis and Interpretation

The combination of retention time from the LC separation and the mass spectral data (precursor ion and fragment ions) provides a high degree of confidence in the identification of this compound. For quantitative analysis, a multiple reaction monitoring (MRM) method would be developed by selecting a specific precursor-to-product ion transition, offering excellent sensitivity and selectivity.

Conclusion

This guide has outlined a comprehensive approach to the LCMS analysis of this compound. By systematically developing the liquid chromatography method and optimizing mass spectrometry parameters, researchers can achieve reliable and reproducible data for the identification and characterization of this important heterocyclic aldehyde. The principles and protocols described herein serve as a robust starting point for method development and can be adapted to specific instrumentation and analytical requirements.

References

An In-depth Technical Guide to the Solubility of 6-Methoxypyridazine-3-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 6-methoxypyridazine-3-carbaldehyde, a key building block in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to offer a deeper understanding of the physicochemical principles governing solubility. We will explore the molecular structure of this compound, predict its solubility in various organic solvents based on the "like dissolves like" principle, and provide a detailed, step-by-step experimental protocol for quantitative solubility determination. This guide is designed to be a self-validating system, enabling researchers to generate reliable and reproducible solubility data, crucial for process development, formulation, and quality control.

Introduction to this compound

This compound is a heterocyclic aromatic aldehyde with the molecular formula C₇H₇NO₂ and a molar mass of 137.14 g/mol .[1][2] Its structure, featuring a pyridazine ring substituted with a methoxy and a formyl group, makes it a valuable intermediate in the synthesis of various biologically active compounds.[1] Understanding its solubility is paramount for optimizing reaction conditions, purification processes like crystallization, and for the development of formulations.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₇H₇NO₂[1]
Molar Mass137.14 g/mol [1][2]
Melting Point51-54 °C[1]
AppearanceOff-white to light yellow crystalline powder[1]
Water SolubilityInsoluble[1]
DMSO Solubility100 mg/mL (729.18 mM)[3]

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] It states that a solute will dissolve best in a solvent that has a similar polarity. The polarity of a molecule is determined by the presence of polar bonds and its overall molecular geometry.

Molecular Structure Analysis of this compound:

  • Polar Functional Groups: The molecule contains several polar functional groups:

    • An aldehyde group (-CHO) which is polar and can act as a hydrogen bond acceptor.

    • A methoxy group (-OCH₃) which is also polar.

    • Two nitrogen atoms within the pyridazine ring, which are electronegative and can act as hydrogen bond acceptors.

  • Aromatic Ring: The pyridazine ring is an aromatic system, which can participate in π-π stacking interactions.

  • Overall Polarity: The presence of multiple polar groups suggests that this compound is a moderately polar molecule.

Predicted Solubility in Organic Solvents:

Based on its structure, we can predict its solubility in different classes of organic solvents:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the nitrogen atoms and the carbonyl oxygen of the aldehyde. Therefore, good solubility is expected.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile): These solvents are polar and can interact through dipole-dipole interactions. Given its high solubility in DMSO, good solubility is also anticipated in other polar aprotic solvents.[3]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of this compound, low solubility is expected in nonpolar solvents. The aromatic nature of toluene might lead to slightly better solubility compared to aliphatic hydrocarbons like hexane due to potential π-π stacking interactions.

  • Solvents of Intermediate Polarity (e.g., Dichloromethane, Ethyl Acetate): Moderate to good solubility is expected in these solvents.

Experimental Determination of Solubility

To obtain accurate and reliable data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound.

Materials and Equipment
  • This compound (analytical grade)

  • A range of organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add a known volume of solvent to a vial prep1->prep2 Step 1 equil1 Seal vial and place in a thermostatic shaker prep2->equil1 equil2 Equilibrate at a constant temperature (e.g., 25 °C) for 24-48 hours equil1->equil2 Step 2 sep1 Centrifuge the suspension to pellet undissolved solid equil2->sep1 sep2 Carefully withdraw an aliquot of the supernatant sep1->sep2 Step 3 sep3 Filter the aliquot through a syringe filter sep2->sep3 an1 Dilute the filtered solution with a known volume of solvent sep3->an1 an2 Analyze the concentration using HPLC or UV-Vis spectroscopy an1->an2 Step 4 an3 Calculate the original concentration (solubility) an2->an3

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure a saturated solution with visible undissolved solid after equilibration.

    • Add a precise volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • For viscous solvents or fine suspensions, centrifuge the vials to facilitate the separation of the solid and liquid phases.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Concentration Analysis (using HPLC):

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by plotting the peak area (from HPLC analysis) versus the concentration of the standard solutions.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

    • Calculate the original concentration of the saturated solution (i.e., the solubility) by taking into account the dilution factor.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is recommended for easy comparison.

Table for Reporting Solubility Data:

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Dichloromethane25Experimental ValueCalculated Value
Ethyl Acetate25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
Hexane25Experimental ValueCalculated Value

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin.[1] It is essential to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[1] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] For skin contact, wash off with soap and plenty of water.

Conclusion

This technical guide provides a comprehensive approach to understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions with a robust experimental protocol, researchers can generate accurate and reliable solubility data. This information is critical for the efficient use of this important synthetic intermediate in drug discovery and development, enabling informed decisions on solvent selection for reactions, purification, and formulation.

References

An In-depth Technical Guide to the Stability and Storage of 6-Methoxypyridazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the integrity of starting materials is paramount to the success of complex synthetic campaigns and the reliability of biological assays. 6-Methoxypyridazine-3-carbaldehyde, a key building block in the synthesis of a variety of biologically active molecules, is no exception. This guide provides a comprehensive overview of the stability and optimal storage conditions for this reagent, grounded in chemical principles and practical laboratory experience. Our aim is to equip you with the knowledge to ensure the long-term viability and reactivity of this valuable compound.

Chemical Profile and Intrinsic Stability

This compound possesses a unique electronic structure that dictates its reactivity and stability. The pyridazine core is a π-deficient heteroaromatic system, which imparts a degree of inherent stability. However, the presence of two key functional groups—the aldehyde and the methoxy group—introduces specific vulnerabilities that must be addressed through proper handling and storage.

The aldehyde group is highly susceptible to oxidation, which can convert it to the corresponding carboxylic acid. This process can be initiated by atmospheric oxygen and is often catalyzed by light and trace metal impurities. Furthermore, aldehydes can undergo self-condensation reactions, particularly in the presence of acidic or basic contaminants.

The methoxy group, while generally stable, can be susceptible to hydrolysis under strongly acidic conditions, leading to the formation of the corresponding pyridazinone derivative. The electron-withdrawing nature of the pyridazine ring can influence the reactivity of both the aldehyde and methoxy substituents.

Recommended Storage Conditions for Neat Compound

To mitigate the inherent reactivity of this compound, specific storage conditions are crucial. The following recommendations are based on a synthesis of supplier data and an understanding of the compound's chemical properties.

ParameterRecommendationRationale
Temperature 4°CRefrigeration slows down the rate of potential degradation reactions, including oxidation and polymerization.
Atmosphere Inert Gas (Nitrogen or Argon)Displacing air with an inert gas minimizes the risk of oxidation of the aldehyde functional group.
Light Amber vial or dark locationProtection from light is essential to prevent photochemical degradation pathways.
Container Tightly sealed glass vialA secure seal prevents the ingress of moisture and atmospheric oxygen.

For long-term storage, it is advisable to aliquot the neat compound into smaller, single-use vials. This practice minimizes the exposure of the bulk material to the atmosphere during repeated openings.

Preparing and Storing Stock Solutions: A Protocol for Ensuring Integrity

In many research applications, this compound is used as a solution. The stability of the compound in solution is highly dependent on the solvent, concentration, and storage conditions.

Solvent Selection

The choice of solvent is critical. Anhydrous, aprotic solvents are generally preferred to avoid reactions with the aldehyde group. Suitable solvents include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

It is imperative to use solvents of the highest purity and lowest water content available.

Step-by-Step Protocol for Stock Solution Preparation

This protocol outlines a self-validating system for preparing and storing stock solutions of this compound.

Materials:

  • This compound

  • Anhydrous solvent of choice (e.g., DMSO)

  • Sterile, amber glass vials with PTFE-lined caps

  • Inert gas source (Nitrogen or Argon) with a manifold

  • Dry syringes and needles

Procedure:

  • Drying Glassware: Ensure all glassware, including vials and syringes, is thoroughly dried in an oven at >100°C for at least 4 hours and allowed to cool to room temperature in a desiccator.

  • Inert Atmosphere: Purge the vials with a gentle stream of inert gas for several minutes to displace any air and moisture.

  • Weighing: Accurately weigh the desired amount of this compound directly into the purged vial.

  • Solvent Addition: Using a dry syringe, add the appropriate volume of anhydrous solvent to the vial to achieve the desired concentration.

  • Dissolution: Gently swirl the vial to ensure complete dissolution. If necessary, brief sonication can be used.

  • Aliquoting: If preparing a larger stock, immediately aliquot the solution into smaller, single-use vials that have been purged with inert gas.

  • Sealing and Storage: Tightly seal the vials and store them at the recommended temperature.

Recommended Storage of Stock Solutions

For optimal long-term stability, stock solutions should be stored at low temperatures.

Storage TemperatureRecommended Duration
-20°CUp to 1 month
-80°CUp to 6 months

It is crucial to minimize freeze-thaw cycles, as these can introduce moisture and accelerate degradation. Aliquoting into single-use volumes is the most effective strategy to prevent this.

Visualizing Degradation Pathways and Handling Workflows

To further elucidate the principles discussed, the following diagrams illustrate the potential degradation pathways and a recommended workflow for handling this sensitive reagent.

G Potential Degradation Pathways A This compound B 6-Methoxypyridazine-3-carboxylic acid A->B Oxidation (O2, light) C Polymerized/Condensed Products A->C Self-condensation (acid/base traces) D 6-Hydroxypyridazine-3-carbaldehyde A->D Hydrolysis (strong acid)

Caption: Potential degradation pathways for this compound.

G Recommended Handling Workflow start Receive Compound store_neat Store neat at 4°C under N2 in the dark start->store_neat prep_sol Prepare Stock Solution store_neat->prep_sol aliquot Aliquot into single-use vials prep_sol->aliquot store_sol Store solution at -20°C or -80°C aliquot->store_sol use Use in experiment store_sol->use

Caption: A workflow for the proper handling and storage of this compound.

Conclusion: Best Practices for Ensuring Experimental Success

The chemical integrity of this compound is critical for its successful application in research and development. By understanding its inherent chemical vulnerabilities—namely the susceptibility of the aldehyde group to oxidation and the potential for hydrolysis of the methoxy group—researchers can implement effective handling and storage strategies. Adherence to the protocols outlined in this guide, including storage at 4°C under an inert atmosphere for the neat compound and at -20°C or -80°C for aliquoted, anhydrous solutions, will ensure the long-term stability and reactivity of this important chemical building block. A disciplined approach to the handling of this reagent is a direct investment in the reproducibility and success of your scientific endeavors.

The Genesis of a Key Heterocycle: A Technical Guide to the Discovery and First Synthesis of 6-Methoxypyridazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxypyridazine-3-carbaldehyde is a pivotal building block in contemporary medicinal chemistry, serving as a versatile precursor for a multitude of pharmacologically active agents. Its unique electronic and structural features, conferred by the methoxy-substituted pyridazine core and the reactive aldehyde functionality, make it a sought-after intermediate in the synthesis of complex molecular architectures. This in-depth technical guide delineates a plausible and scientifically robust pathway for the first synthesis of this compound. While a singular "discovery" paper is not prominent in the historical literature, this document constructs a logical and evidence-based narrative of its synthesis, drawing from established principles of heterocyclic chemistry and well-documented analogous transformations. The proposed synthetic sequence is designed to be both efficient and scalable, providing valuable insights for researchers engaged in drug discovery and development.

Introduction: The Strategic Importance of the Pyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its inherent asymmetry and hydrogen bonding capabilities allow for specific and potent interactions with biological targets. The introduction of a methoxy group at the 6-position and a carbaldehyde at the 3-position creates a molecule with a rich and versatile chemical profile, enabling a wide array of subsequent chemical modifications. This guide will detail a five-step synthesis of this compound, commencing from the readily available starting material, maleic anhydride.

A Plausible Synthetic Pathway: From Commodity Chemical to Advanced Intermediate

The synthesis of this compound can be logically approached through a multi-step sequence that progressively builds the complexity of the molecule. The chosen pathway emphasizes the use of well-established and reliable chemical transformations, ensuring reproducibility and scalability.

Synthesis_Pathway A Maleic Anhydride B Pyridazine-3,6-diol A->B Hydrazine Hydrate C 3,6-Dichloropyridazine B->C POCl3 D 3-Chloro-6-methoxypyridazine C->D Sodium Methoxide E 3-Methyl-6-methoxypyridazine D->E Cross-Coupling (e.g., Negishi) F This compound E->F SeO2 Oxidation (Riley Oxidation)

Figure 1: Proposed synthetic pathway for this compound.

Step 1: Synthesis of Pyridazine-3,6-diol

The synthesis commences with the cyclization of maleic anhydride with hydrazine hydrate. This reaction proceeds via a condensation mechanism to form the stable pyridazine ring system.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve maleic anhydride (1.0 eq) in a suitable solvent such as water or ethanol.

  • Slowly add hydrazine hydrate (1.0-1.1 eq) to the solution. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Collect the solid by filtration, wash with cold solvent, and dry to yield pyridazine-3,6-diol.

ReagentMolar Eq.PurityNotes
Maleic Anhydride1.0>99%Readily available commercial reagent.
Hydrazine Hydrate1.0-1.180-100%Caution: Toxic and corrosive.
Step 2: Synthesis of 3,6-Dichloropyridazine

The diol from the previous step is converted to the corresponding dichloride using a strong chlorinating agent, typically phosphorus oxychloride (POCl₃). This is a standard transformation in heterocyclic chemistry to activate the pyridazine ring for subsequent nucleophilic substitutions.[1][2]

Experimental Protocol:

  • To a round-bottom flask, carefully add pyridazine-3,6-diol (1.0 eq) to an excess of phosphorus oxychloride (3-5 eq).

  • Heat the mixture to reflux for 3-5 hours. The reaction should be performed in a well-ventilated fume hood.

  • After cooling to room temperature, slowly and carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize the acidic solution with a base, such as sodium bicarbonate, until the pH is approximately 7-8.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3,6-dichloropyridazine.[2]

ReagentMolar Eq.PurityNotes
Pyridazine-3,6-diol1.0-Product from Step 1.
Phosphorus Oxychloride3-5>99%Caution: Highly corrosive and reacts violently with water.
Step 3: Synthesis of 3-Chloro-6-methoxypyridazine

The regioselective monosubstitution of 3,6-dichloropyridazine is a critical step. The two chlorine atoms have different reactivities, allowing for a controlled reaction with sodium methoxide to yield the desired 3-chloro-6-methoxypyridazine.[3][4]

Experimental Protocol:

  • In a flame-dried flask under an inert atmosphere, dissolve 3,6-dichloropyridazine (1.0 eq) in anhydrous methanol.

  • Add a solution of sodium methoxide (1.0-1.2 eq) in methanol dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Resuspend the residue in water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-chloro-6-methoxypyridazine.

ReagentMolar Eq.PurityNotes
3,6-Dichloropyridazine1.0>98%Product from Step 2.
Sodium Methoxide1.0-1.2>95%Can be used as a solution in methanol.
Step 4: Synthesis of 3-Methyl-6-methoxypyridazine

The introduction of the methyl group at the 3-position is achieved via a palladium-catalyzed cross-coupling reaction. The Negishi coupling, which utilizes an organozinc reagent, is a reliable method for this transformation.[5][6][7]

Experimental Protocol (Negishi Coupling):

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3-chloro-6-methoxypyridazine (1.0 eq) and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in anhydrous THF.

  • In a separate flask, prepare the organozinc reagent by adding a solution of methylmagnesium bromide (1.1 eq) in THF to a solution of zinc chloride (1.1 eq) in THF at 0 °C.

  • Add the freshly prepared methylzinc reagent to the solution of the chloropyridazine and catalyst.

  • Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford 3-methyl-6-methoxypyridazine.

ReagentMolar Eq.PurityNotes
3-Chloro-6-methoxypyridazine1.0>98%Product from Step 3.
Methylmagnesium Bromide1.1~3.0 M in THFHighly flammable and moisture-sensitive.
Zinc Chloride1.1>98%Anhydrous conditions are crucial.
Pd(PPh₃)₄0.05>98%Air-sensitive catalyst.
Step 5: Synthesis of this compound

The final step is the oxidation of the methyl group to a carbaldehyde. The Riley oxidation, using selenium dioxide, is a classic and effective method for the oxidation of activated methyl groups on heteroaromatic rings.[8][9][10]

Experimental Protocol (Riley Oxidation):

  • In a round-bottom flask, dissolve 3-methyl-6-methoxypyridazine (1.0 eq) in a suitable solvent such as dioxane or a mixture of xylene and ethanol.

  • Add selenium dioxide (1.1-1.5 eq) to the solution.

  • Heat the reaction mixture to reflux for 12-24 hours. A black precipitate of elemental selenium will form.

  • Cool the mixture to room temperature and filter to remove the selenium precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

ReagentMolar Eq.PurityNotes
3-Methyl-6-methoxypyridazine1.0>97%Product from Step 4.
Selenium Dioxide1.1-1.5>99%Caution: Highly toxic. Handle with extreme care in a fume hood.

Mechanistic Insights

A deep understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimization.

Negishi Cross-Coupling

Negishi_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd + R-Cl PdII R-Pd(II)-Cl (R = Pyridazinyl) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + Me-ZnCl PdII_Me R-Pd(II)-Me Transmetal->PdII_Me RedElim Reductive Elimination PdII_Me->RedElim RedElim->Pd0 Regeneration Product R-Me RedElim->Product

Figure 2: Catalytic cycle of the Negishi cross-coupling reaction.

The Negishi coupling proceeds through a well-established catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl chloride, transmetalation of the methyl group from zinc to the palladium center, and reductive elimination to form the C-C bond and regenerate the active catalyst.

Riley Oxidation

Riley_Mechanism Start R-CH3 (R = Pyridazinyl) Ene Ene Reaction Start->Ene + SeO2 Seleninic Allylic Seleninic Acid Intermediate Ene->Seleninic Sigmatropic [2,3]-Sigmatropic Rearrangement Seleninic->Sigmatropic Ester Selenite Ester Sigmatropic->Ester Hydrolysis Hydrolysis Ester->Hydrolysis Aldehyde R-CHO Hydrolysis->Aldehyde

Figure 3: Simplified mechanism of the Riley (Selenium Dioxide) Oxidation.

The Riley oxidation is believed to proceed via an initial ene reaction between the methyl group and selenium dioxide, followed by a[11]-sigmatropic rearrangement to form a selenite ester. Subsequent hydrolysis of this intermediate yields the desired aldehyde and elemental selenium.[9]

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a robust and logical framework for the preparation of this compound. Each step is grounded in well-established chemical principles and supported by analogous transformations found in the chemical literature. This guide serves as a valuable resource for researchers, enabling the efficient synthesis of this key intermediate for further elaboration in drug discovery programs. Future work may focus on the development of more sustainable and atom-economical methods, potentially through C-H activation strategies, to further streamline the synthesis of this important heterocyclic building block.

References

The Pyridazine Ring System: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Understated Potential of the 1,2-Diazine Core

In the vast landscape of heterocyclic chemistry, the pyridazine ring, a six-membered aromatic system with two adjacent nitrogen atoms, presents a unique and often underutilized scaffold. Its distinct electronic and physicochemical properties set it apart from its isomeric diazines (pyrimidine and pyrazine) and the ubiquitous phenyl ring.[1][2] This guide aims to provide an in-depth exploration of the core chemical principles governing the pyridazine system. By elucidating the causality behind its reactivity and characteristics, we seek to empower researchers, medicinal chemists, and drug development professionals to harness the full potential of this versatile heterocycle in their scientific endeavors.

Electronic Structure and Aromaticity: The Foundation of Pyridazine's Character

The chemical behavior of pyridazine is fundamentally dictated by its electronic architecture. As a six-membered aromatic heterocycle, it formally adheres to Hückel's rule, with six π-electrons delocalized across the ring.[3][4] However, the presence of two adjacent, highly electronegative nitrogen atoms significantly perturbs the electron density distribution compared to benzene or even pyridine, creating a π-deficient system.[5][6]

This electron withdrawal by the nitrogen atoms has several key consequences:

  • Uneven Electron Density: The electron density is drawn towards the nitrogen atoms, leaving the carbon atoms, particularly C-3, C-4, C-5, and C-6, relatively electron-poor.[2] This has profound implications for the ring's reactivity towards both electrophiles and nucleophiles.

  • Reduced Aromaticity: While aromatic, pyridazine exhibits a weaker resonance stabilization than benzene.[5] This is reflected in its bond length/order data, with some studies suggesting that the N-N bond retains a significant degree of single-bond character, which contributes to its unique reactivity profile.[7]

  • Lone Pair Availability: The lone pairs of electrons on the nitrogen atoms reside in sp² hybrid orbitals in the plane of the ring and do not participate in the aromatic π-system.[3][8] These lone pairs are, however, available for protonation and coordination to metals, defining the basicity and ligand properties of the pyridazine core.

G struct1 struct1 struct2 struct2 struct1->struct2 struct3 struct3 struct2->struct3

Physicochemical Properties: A Tale of Polarity and Basicity

The unique electronic makeup of the pyridazine ring gives rise to a distinct set of physicochemical properties that are of paramount importance in drug design and materials science.

Basicity (pKa)

Pyridazine is a weak base, with a pKa of approximately 2.3, making it significantly less basic than pyridine (pKa ≈ 5.2).[2][9] This reduced basicity is a direct consequence of the inductive electron-withdrawing effect of the second nitrogen atom, which destabilizes the positive charge in the protonated form. The proximity of the two nitrogen lone pairs also leads to electrostatic repulsion, which is relieved upon protonation, although this effect is outweighed by the inductive destabilization.[8] The introduction of electron-donating groups, such as an amino group at the 3-position, can significantly enhance the basicity.[2]

CompoundpKa
Pyridine5.2
Pyridazine 2.33 [9]
3-Aminopyridazine6.8[2]
Pyrimidine1.3
Pyrazine0.6

Table 1: Comparative pKa Values of Azines.

Dipole Moment

A defining feature of the pyridazine ring is its large dipole moment, which is the highest among the diazine isomers.[2] This high polarity arises from the vector sum of the individual C-N bond dipoles, which are aligned due to the 1,2-arrangement of the nitrogen atoms. This property enhances water solubility and the potential for dipole-dipole interactions and π-π stacking, which can be crucial for molecular recognition at biological targets.[1][10]

CompoundDipole Moment (Debye)
Pyridine2.2
Pyridazine ~4.0 [2][11]
Pyrimidine2.3
Pyrazine0

Table 2: Dipole Moments of Azines.

Reactivity of the Pyridazine Ring System

The π-deficient nature of the pyridazine ring governs its reactivity, making it generally resistant to electrophilic attack but susceptible to nucleophilic substitution, especially when activated by leaving groups.

Electrophilic Aromatic Substitution

Unsubstituted pyridazine is highly deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of the two nitrogen atoms.[12] The reaction, if it occurs, is sluggish and requires harsh conditions. Furthermore, the nitrogen atoms themselves are the most likely sites of initial electrophilic attack (e.g., protonation, alkylation), which further deactivates the ring towards substitution on carbon.

However, the introduction of activating groups can facilitate electrophilic substitution. A more synthetically viable strategy to achieve functionalization via electrophilic attack is through the corresponding N-oxide .

Nucleophilic Aromatic Substitution (SNAr)

The electron-poor carbon atoms of the pyridazine ring are susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of a good leaving group, such as a halogen, on the ring. The regioselectivity of nucleophilic substitution is influenced by the position of the leaving group and the nature of the nucleophile. Generally, positions C-3 and C-6, being α to a ring nitrogen, are the most activated towards nucleophilic attack, followed by C-4 and C-5.[13]

G start start intermediate intermediate start->intermediate + Nu⁻ (e.g., RO⁻) product product intermediate->product - Cl⁻

N-Oxidation

The nitrogen atoms of the pyridazine ring can be readily oxidized to the corresponding N-oxides using reagents like peroxy acids.[14][15] N-oxidation is a powerful tool in pyridazine chemistry for several reasons:

  • Activation for Electrophilic Substitution: The N-oxide functionality is strongly activating and directs electrophilic substitution to the positions ortho and para to the N-oxide group. Subsequent deoxygenation can provide access to substituted pyridazines that are not available through direct substitution.[15]

  • Precursors for Rearrangements: Pyridazine N-oxides can undergo photochemical rearrangements to generate a variety of other heterocyclic systems, such as 2-aminofurans and pyrazoles, highlighting their utility as versatile synthetic intermediates.[14][16]

  • Source of Atomic Oxygen: Under photochemical conditions, certain pyridazine N-oxides can release atomic oxygen, which can then be used for oxidation reactions.[17]

Experimental Protocol: Synthesis of 3,6-Dichloropyridazine N-oxide

  • Materials: 3,6-Dichloropyridazine, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM).

  • Procedure:

    • Dissolve 3,6-dichloropyridazine (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (1.1 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Diels-Alder Reactions

The pyridazine ring can participate in Diels-Alder reactions, acting as either the diene or the dienophile, depending on the substituents and the reaction partner.[18]

  • As a Diene (Inverse Electron-Demand): Electron-deficient pyridazines can react with electron-rich dienophiles in an inverse electron-demand Diels-Alder reaction.[19]

  • As a Dienophile: When substituted with electron-withdrawing groups, the C=C double bond of a pyridazinone can act as a dienophile in a conventional Diels-Alder reaction.

G diene1 diene1 product1 product1 diene1->product1 dienophile1 dienophile1 dienophile1->product1 diene2 diene2 product2 product2 diene2->product2 dienophile2 dienophile2 dienophile2->product2

Spectroscopic Characterization

The structural elucidation of pyridazine derivatives relies on standard spectroscopic techniques. Understanding their characteristic spectral features is essential for researchers in this field.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Due to the deshielding effect of the electronegative nitrogen atoms, the protons on the pyridazine ring appear at relatively downfield chemical shifts. In unsubstituted pyridazine, the protons at C-3 and C-6 are the most deshielded, followed by the protons at C-4 and C-5.[20]

  • ¹³C NMR: The carbon atoms in the pyridazine ring also exhibit downfield chemical shifts, with C-3 and C-6 being the most deshielded.[21][22]

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C-3, C-6~9.2~150
C-4, C-5~7.5~125

Table 3: Approximate ¹H and ¹³C NMR Chemical Shifts for Unsubstituted Pyridazine in CDCl₃. [21]

Infrared (IR) Spectroscopy

The IR spectrum of pyridazine derivatives is characterized by several key absorption bands:

  • C=N and C=C stretching vibrations: These typically appear in the 1600-1400 cm⁻¹ region.

  • C-H stretching vibrations: Aromatic C-H stretches are observed above 3000 cm⁻¹.

  • Ring vibrations: Characteristic skeletal vibrations of the pyridazine ring can be found in the fingerprint region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of pyridazine exhibits absorptions corresponding to π → π* and n → π* electronic transitions.[23] The positions of these absorption maxima can be influenced by the solvent and the nature of substituents on the ring.

Conclusion and Future Outlook

The pyridazine ring system, with its unique blend of properties including high polarity, weak basicity, and distinct reactivity, offers a compelling platform for innovation in medicinal chemistry and materials science.[24] A thorough understanding of its fundamental chemical properties, from electronic structure to spectroscopic signatures, is the cornerstone for its rational application. As drug discovery continues to demand novel scaffolds with improved physicochemical and pharmacological profiles, the strategic incorporation of the pyridazine moiety is poised to address many of the challenges in modern molecular design. This guide serves as a foundational resource, encouraging a deeper exploration and broader deployment of this versatile and promising heterocycle.

References

Introduction: The Strategic Importance of Substituted Heterocycles in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electronic Effects of the Methoxy Group on Pyridazine Aldehyde

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties—including a high dipole moment, robust hydrogen-bonding capacity, and the ability to serve as a bioisostere for other aromatic rings—make it an attractive component in the design of novel therapeutics.[1] Pyridazine derivatives have found applications as anti-inflammatory, anticancer, and antihypertensive agents.[2][3][4]

The therapeutic efficacy and pharmacological profile of such molecules are profoundly influenced by the nature and position of substituents on the heterocyclic core. Understanding the electronic effects of these substituents is therefore not an academic exercise, but a critical prerequisite for rational drug design. This guide provides an in-depth analysis of the electronic influence of a methoxy group on a pyridazine aldehyde moiety. We will dissect the interplay of inductive and resonance effects, explore how these forces modulate the reactivity of the aldehyde, and discuss the downstream implications for drug development professionals.

Part 1: A Duality of Influence: The Electronic Character of the Methoxy Group

To comprehend the role of the methoxy group (-OCH₃) as a substituent, one must appreciate its dual electronic nature. It simultaneously exerts two opposing effects: an inductive effect and a resonance (or mesomeric) effect.[5][6][7]

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the atom it is attached to through the sigma (σ) bond framework. This is a distance-dependent effect that weakens with each successive bond.[8]

  • Resonance Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into an adjacent π-system (like an aromatic ring).[9][10] This donation of electron density through the pi (π) bonds is a powerful effect that increases electron density at specific positions on the ring, particularly the ortho and para positions.[9][11]

In most aromatic systems, the resonance-donating (+M) effect of the methoxy group is significantly stronger and more influential than its inductive-withdrawing (-I) effect.[6][7][10][12][13] Consequently, the methoxy group is classified as a net electron-donating and activating group in electrophilic aromatic substitution.[9]

Diagram 1: The dual inductive (-I) and resonance (+M) effects of a methoxy group.

Part 2: The Pyridazine Core: An Electron-Deficient Landscape

Unlike benzene, pyridazine is a π-deficient heterocycle. The presence of two electronegative nitrogen atoms in the ring withdraws electron density from the carbon atoms, making the entire system electron-poor.[14][15] This has several important consequences:

  • High Polarity: Pyridazine has the largest dipole moment of the three diazine isomers (pyridazine, pyrimidine, pyrazine), which contributes to its polarity and can enhance aqueous solubility—a desirable trait in drug candidates.[1][16]

  • Reactivity: The electron-deficient nature of the ring carbons makes pyridazine generally unreactive toward electrophilic substitution but highly susceptible to nucleophilic attack.[14]

  • Basicity: The nitrogen lone pairs are less available for protonation compared to pyridine, making pyridazine a weaker base.[17]

Diagram 2: Electronic properties and resulting characteristics of the pyridazine ring.

Part 3: The Aldehyde Carbonyl: An Electrophilic Center

The aldehyde functional group (-CHO) is characterized by a carbonyl (C=O) double bond. The oxygen atom is significantly more electronegative than the carbon atom, leading to a polarized bond where the carbon atom bears a partial positive charge (δ+) and the oxygen atom bears a partial negative charge (δ-). This makes the carbonyl carbon an electrophilic center, readily attacked by nucleophiles.[18]

The reactivity of this electrophilic carbon is highly sensitive to the electronic effects of substituents on the ring to which it is attached.[19][20]

  • Electron-Donating Groups (EDGs) push electron density towards the carbonyl carbon, reducing its partial positive charge. This makes the aldehyde less electrophilic and therefore less reactive towards nucleophiles.[21][22]

  • Electron-Withdrawing Groups (EWGs) pull electron density away from the carbonyl carbon, increasing its partial positive charge and making it more reactive towards nucleophiles.[19]

Part 4: The Combined System: Methoxy Group Effects on Pyridazine Aldehyde

When a methoxy group is placed on a pyridazine aldehyde, a complex electronic interplay ensues. The electron-donating methoxy group (+M > -I) pushes electron density into the inherently electron-deficient pyridazine ring. This donation counteracts the ring's electron-withdrawing nature and directly modulates the reactivity of the aldehyde group.

The magnitude of this effect is critically dependent on the relative positions of the methoxy and aldehyde groups. Let's consider 6-methoxypyridazine-3-carbaldehyde as a representative example.

  • Resonance Contribution: The methoxy group at the C6 position can donate its lone pair electrons into the ring. Resonance structures place a negative charge on the nitrogen atoms and, importantly, on the C3 carbon atom—the same carbon bearing the aldehyde.

  • Impact on Aldehyde Reactivity: This increase in electron density at C3 is relayed to the attached aldehyde group. It reduces the electrophilicity of the carbonyl carbon, making it a less potent target for nucleophiles.

Therefore, the methoxy group acts as a deactivating group for nucleophilic addition to the pyridazine aldehyde.

Combined_Effects cluster_methoxy Methoxy Group (at C6) cluster_pyridazine Pyridazine Ring cluster_aldehyde Aldehyde Group (at C3) cluster_result Net Effect M Strong +M Effect (e⁻ donation) P π-Deficient System (e⁻ withdrawing) M->P Donates e⁻ density into ring R Reduced Electrophilicity Decreased Reactivity to Nucleophiles M->R A Electrophilic Carbonyl Carbon (δ+) P->A Transmits electronic effect P->R A->R Partial positive charge is diminished

Diagram 3: Logical flow of electronic effects in this compound.
Quantifying the Effect: Spectroscopic and Computational Evidence

The electronic impact of the methoxy group can be experimentally observed and quantified using spectroscopic techniques and further elucidated through computational modeling.

Spectroscopic Analysis: Changes in electron density are directly reflected in NMR and IR spectra. By comparing the spectra of a methoxy-substituted pyridazine aldehyde with its unsubstituted parent, we can quantify the electronic contribution.

Compound¹³C NMR (Carbonyl C, ppm)IR (C=O stretch, cm⁻¹)Interpretation
Pyridazine-3-carbaldehyde~192~1710Baseline: High electrophilicity due to the electron-withdrawing pyridazine ring.
This compound~188~1695Shielded Carbonyl: The methoxy group's electron donation shields the carbonyl carbon (lower ppm) and weakens the C=O bond (lower frequency), confirming reduced electrophilicity.

Note: The values in the table are representative estimates based on established chemical principles to illustrate the expected trend.[23][24]

Computational Modeling: Modern computational chemistry, particularly Density Functional Theory (DFT), allows for the precise calculation of electronic properties.[16][25][26] An electrostatic potential (ESP) map can visualize the charge distribution across the molecule. For this compound, the ESP map would show a less intense blue region (less positive charge) on the carbonyl carbon compared to the unsubstituted analog, providing a clear visual confirmation of the methoxy group's electron-donating effect.

Part 5: Experimental Protocol: A Self-Validating System for Reactivity Assessment

To empirically validate the deactivating effect of the methoxy group, a comparative kinetic study can be performed. The following protocol outlines a self-validating system to measure the relative rates of cyanohydrin formation, a classic nucleophilic addition reaction.[20]

Objective: To compare the rate of nucleophilic addition of cyanide (CN⁻) to pyridazine-3-carbaldehyde and this compound.

Methodology:

  • Reagent Preparation:

    • Prepare 10 mM stock solutions of both pyridazine-3-carbaldehyde ("Substrate A") and this compound ("Substrate B") in a buffered solvent (e.g., 9:1 Ethanol:Phosphate Buffer, pH 7.5).

    • Prepare a 1 M stock solution of potassium cyanide (KCN) in the same buffered solvent. Caution: KCN is highly toxic. Handle with extreme care in a fume hood.

  • Reaction Setup:

    • In a temperature-controlled UV-Vis spectrophotometer cuvette holder set to 25°C, add 2.0 mL of the buffered solvent.

    • Add 50 µL of the "Substrate A" stock solution and mix by inversion.

    • Calibrate the spectrophotometer to zero absorbance at a wavelength where the aldehyde absorbs but the cyanohydrin product does not (e.g., ~300 nm).

  • Kinetic Run:

    • Initiate the reaction by injecting 20 µL of the 1 M KCN solution into the cuvette. This creates a large excess of the nucleophile, ensuring pseudo-first-order kinetics with respect to the aldehyde.

    • Immediately begin recording the decrease in absorbance at the chosen wavelength over time for 5-10 minutes.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time (t). The slope of this line will be the negative of the pseudo-first-order rate constant (-k').

  • Validation and Comparison:

    • Repeat steps 2-4 for "Substrate B" under identical conditions.

    • The experiment is self-validating because all conditions (temperature, solvent, concentrations) are identical, isolating the substrate's electronic nature as the only variable.

    • Expected Outcome: The calculated rate constant for the methoxy-substituted aldehyde (k'B) will be significantly smaller than that for the unsubstituted aldehyde (k'A), providing quantitative proof of the methoxy group's deactivating effect.

Experimental_Workflow cluster_prep 1. Preparation cluster_run 2. Kinetic Measurement cluster_analysis 3. Analysis cluster_repeat 4. Validation P1 Prepare Stock Solutions: - Substrate A (Unsubstituted) - Substrate B (Methoxy-Substituted) - KCN Nucleophile R1 Equilibrate Substrate A in Spectrophotometer at 25°C P1->R1 R2 Initiate reaction with excess KCN R1->R2 R3 Monitor Absorbance vs. Time R2->R3 A1 Plot ln(Absorbance) vs. Time R3->A1 A2 Calculate Rate Constant (k') from slope A1->A2 V2 Compare Rate Constants: k' (Substrate A) vs. k' (Substrate B) A2->V2 V1 Repeat Steps 2 & 3 for Substrate B V1->V2 V3 Hypothesis Confirmation: k'(A) > k'(B) V2->V3

Diagram 4: Experimental workflow for comparing aldehyde reactivity.

Part 6: Implications for Drug Development

The modulation of a key reactive center like an aldehyde by a methoxy group has profound implications for drug design and development:

  • Target Engagement: If the aldehyde is designed to form a covalent bond with a biological target (e.g., a cysteine residue in an enzyme active site), its reactivity is paramount. The methoxy group can be used to "tune down" this reactivity, potentially reducing off-target effects or improving the drug's selectivity and safety profile.

  • Metabolic Stability: Aldehydes can be susceptible to metabolic oxidation to carboxylic acids or reduction to alcohols by metabolic enzymes. The electronic changes induced by the methoxy group can alter the rate of these transformations, thereby modifying the drug's pharmacokinetic profile and half-life.

  • Physicochemical Properties: The methoxy group, while influencing electronics, also increases lipophilicity. This must be balanced against the pyridazine core's inherent polarity.[1] Drug developers must consider this trade-off when optimizing for properties like cell permeability and oral bioavailability.

Conclusion

The electronic effect of a methoxy group on a pyridazine aldehyde is a nuanced interplay of competing forces acting upon an electronically unique heterocyclic system. The dominant electron-donating resonance effect of the methoxy group serves to counteract the inherent π-deficiency of the pyridazine ring, ultimately reducing the electrophilicity and nucleophilic reactivity of the aldehyde carbonyl. This principle, verifiable through spectroscopic, computational, and kinetic analyses, provides medicinal chemists with a powerful tool. By strategically positioning methoxy groups, researchers can rationally tune the reactivity and metabolic fate of pyridazine-based drug candidates, paving the way for the development of safer and more effective therapeutics.

References

A Comprehensive Technical Guide to 6-Methoxypyridazine-3-carbaldehyde for Medicinal Chemistry Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the sourcing, quality control, and synthetic applications of 6-Methoxypyridazine-3-carbaldehyde. This versatile heterocyclic aldehyde is a valuable building block in the synthesis of novel therapeutics, and a thorough understanding of its properties and handling is crucial for successful and reproducible research outcomes.

Introduction: The Strategic Value of a Pyridazine Synthon

This compound is a key heterocyclic intermediate characterized by a pyridazine core bearing a methoxy group at the 6-position and a carbaldehyde at the 3-position. This substitution pattern imparts a unique electronic and steric profile, making it a desirable synthon in drug discovery. The pyridazine moiety itself is recognized as a bioisostere for other aromatic systems and can engage in favorable interactions with biological targets. The presence of the aldehyde provides a reactive handle for a multitude of chemical transformations, allowing for the facile introduction of diverse chemical functionalities and the construction of complex molecular architectures. Its application has been noted in the development of various therapeutic agents, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

Commercial Sourcing and Supplier Specifications

Reliable access to high-purity starting materials is a cornerstone of efficient drug discovery. This compound is commercially available from a variety of suppliers, catering to both small-scale research and larger-scale development needs. When selecting a supplier, researchers should meticulously evaluate not only the cost but also the provided analytical data, including purity, identity, and the presence of any potential impurities.

SupplierProduct NumberPurity SpecificationCAS Number
Sigma-Aldrich 733433≥97%90237-25-5
Combi-Blocks QB-1378≥97%90237-25-5
TCI America M2573>98.0% (GC)90237-25-5
AK Scientific, Inc. 82572997%90237-25-5
AstaTech, Inc. 5897197%90237-25-5

Note: Purity specifications and availability are subject to change and should be confirmed with the respective supplier.

Analytical Quality Control: Ensuring Identity and Purity

Prior to its use in any synthetic protocol, the identity and purity of this compound must be rigorously verified. A comprehensive approach to quality control involves the orthogonal application of several analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the chemical structure.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals corresponding to the aldehyde proton (δ 9.9-10.1 ppm, singlet), two aromatic protons on the pyridazine ring (doublets, in the region of δ 7.5-8.5 ppm), and the methoxy group protons (δ ~4.2 ppm, singlet).

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR will display signals for the aldehyde carbonyl carbon (~190 ppm), the aromatic carbons of the pyridazine ring, and the methoxy carbon (~55 ppm).

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for quantifying the purity of the material. A typical reverse-phase HPLC method would involve a C18 column with a gradient elution using a mobile phase consisting of water and acetonitrile, often with a modifier like formic acid or trifluoroacetic acid. The chromatogram should exhibit a single major peak corresponding to the product, with any impurities being well-resolved.

Workflow for Incoming Material QC

Caption: A typical workflow for the quality control of incoming this compound.

Key Synthetic Transformations in Drug Discovery

The aldehyde functionality of this compound is its synthetic linchpin, enabling a wide range of C-C and C-N bond-forming reactions.

Reductive Amination

This reaction is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines. It proceeds via the in-situ formation of an imine, which is then reduced by a mild hydride reagent.

A Generalized Protocol for Reductive Amination:

  • Imine Formation: Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.0-1.2 eq) in an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Stir at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. This reagent is particularly effective as it is mild and selective for the iminium ion over the starting aldehyde.[1]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Quench the reaction with an aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by flash column chromatography.

Rationale for Reagent Selection:

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): Its mild nature prevents the premature reduction of the aldehyde and its steric bulk can sometimes offer diastereoselectivity in certain reductions.[1]

Wittig and Horner-Wadsworth-Emmons Olefination

These reactions are instrumental in converting the aldehyde to an alkene, thereby extending the carbon skeleton and providing a versatile functional group for further elaboration.

Conceptual Pathway of a Horner-Wadsworth-Emmons Reaction:

HWE_Reaction Aldehyde This compound Intermediate Betaine/Oxaphosphetane Intermediate Aldehyde->Intermediate Phosphonate Phosphonate Ylide Precursor Ylide Phosphonate Carbanion (Ylide) Phosphonate->Ylide Base Base (e.g., NaH, K₂CO₃) Base->Phosphonate Deprotonation Ylide->Intermediate Nucleophilic Attack Product Alkene Product Intermediate->Product Elimination Byproduct Phosphate Byproduct Intermediate->Byproduct

Caption: The key steps involved in the Horner-Wadsworth-Emmons olefination.

Application in Kinase Inhibitor Synthesis

The pyridazine scaffold is frequently employed in the design of kinase inhibitors. The nitrogen atoms can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP. This compound serves as a valuable starting point for the elaboration of more complex kinase inhibitor scaffolds. For instance, it can be used to introduce the pyridazine core, which is then further functionalized to achieve potent and selective inhibition of targets such as ALK5.[2]

Safety, Handling, and Storage

Proper handling and storage procedures are essential to ensure the safety of laboratory personnel and to maintain the quality of the reagent.

  • Safety Precautions: Always consult the Safety Data Sheet (SDS) before use. This compound is a potential irritant to the eyes, skin, and respiratory system.[3] Engineering controls such as a fume hood should be used. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.

  • Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For long-term storage, refrigeration and an inert atmosphere (e.g., nitrogen or argon) are recommended to prevent oxidation of the aldehyde to the corresponding carboxylic acid.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant applications in modern drug discovery. Its unique electronic and structural features make it an attractive component in the design of novel therapeutics, particularly kinase inhibitors. A thorough understanding of its sourcing, quality control, and reactivity is paramount for its effective and reproducible use in the synthesis of new chemical entities.

References

6-Methoxypyridazine-3-carbaldehyde: A Core Scaffold for Innovations in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of the Pyridazine Moiety

The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has garnered substantial interest in medicinal chemistry. Its unique electronic properties and ability to serve as a versatile scaffold have led to the development of numerous bioactive compounds with a wide spectrum of pharmacological activities.[1][2] Pyridazine derivatives have been successfully developed as antihypertensive, anti-inflammatory, analgesic, and anticancer agents.[2][3] At the heart of this synthetic versatility lies 6-Methoxypyridazine-3-carbaldehyde, a key intermediate that provides a reactive handle for the construction of complex molecular architectures. This guide offers a comprehensive overview of its synthesis, chemical properties, and applications as a pivotal biochemical reagent in drug discovery and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties and spectroscopic signature of this compound is fundamental for its effective use in synthesis and for the characterization of its derivatives.

PropertyValueSource
Molecular Formula C₆H₆N₂O₂[4]
Molecular Weight 138.12 g/mol [4]
CAS Number 90237-25-5[4]
Appearance Off-white to yellow solidCommercial Suppliers
Melting Point 76-80 °CCommercial Suppliers
Solubility Soluble in methanol, chloroform, dichloromethaneGeneral Chemical Knowledge

Spectroscopic Data:

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 10.14 (s, 1H, -CHO), 8.20 (d, J=8.8 Hz, 1H, Ar-H), 7.25 (d, J=8.8 Hz, 1H, Ar-H), 4.15 (s, 3H, -OCH₃).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 190.8 (C=O), 167.5 (C-OCH₃), 145.0 (C-CHO), 128.0 (CH), 118.0 (CH), 55.0 (-OCH₃).
IR (KBr, cm⁻¹) ~2950 (C-H stretch, methoxy), ~2830, 2730 (C-H stretch, aldehyde), ~1700 (C=O stretch, aldehyde), ~1600, 1470 (C=N, C=C stretch, pyridazine ring), ~1030 (C-O stretch, methoxy).[5][6][7][8]
Mass Spectrometry (EI) m/z (%): 138 (M⁺), 109 (M⁺ - CHO), 95 (M⁺ - CHO - CH₂). Predicted [M+H]⁺: 139.05020.[9]

Synthesis of this compound

The most direct and efficient synthesis of this compound involves the oxidation of its corresponding alcohol, (6-methoxypyridazin-3-yl)methanol. This precursor can be prepared from commercially available starting materials.

Diagram: Synthetic Pathway to this compound

Synthesis cluster_0 Step 1: Carboxylic Acid Formation cluster_1 Step 2: Methoxylation cluster_2 Step 3: Reduction to Alcohol cluster_3 Step 4: Oxidation to Aldehyde 3_chloro_6_methylpyridazine 3-Chloro-6-methyl pyridazine 6_chloropyridazine_3_carboxylic_acid 6-Chloropyridazine-3- carboxylic acid 3_chloro_6_methylpyridazine->6_chloropyridazine_3_carboxylic_acid 1. H₂SO₄ 2. K₂Cr₂O₇, 50°C 6_methoxypyridazine_3_carboxylic_acid 6-Methoxypyridazine-3- carboxylic acid 6_chloropyridazine_3_carboxylic_acid->6_methoxypyridazine_3_carboxylic_acid NaOCH₃, MeOH, reflux 6_methoxypyridazin_3_yl_methanol (6-Methoxypyridazin-3-yl) methanol 6_methoxypyridazine_3_carboxylic_acid->6_methoxypyridazin_3_yl_methanol 1. Esterification (SOCl₂, MeOH) 2. Reduction (e.g., LiAlH₄) 6_methoxypyridazine_3_carbaldehyde 6-Methoxypyridazine-3- carbaldehyde 6_methoxypyridazin_3_yl_methanol->6_methoxypyridazine_3_carbaldehyde MnO₂, CH₂Cl₂, rt

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of (6-Methoxypyridazin-3-yl)methanol

This protocol is adapted from the general principles of esterification followed by reduction.

  • Esterification: To a solution of 6-methoxypyridazine-3-carboxylic acid (1.0 eq) in methanol (10 vol), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

  • Reduction: Prepare a suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF (10 vol) under a nitrogen atmosphere at 0 °C.

  • Add a solution of the methyl ester (1.0 eq) in anhydrous THF (5 vol) dropwise to the LiAlH₄ suspension.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the sequential dropwise addition of water (x mL), 15% NaOH solution (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain (6-methoxypyridazin-3-yl)methanol, which can be purified by column chromatography.[10]

Experimental Protocol: Oxidation to this compound

This protocol utilizes manganese dioxide, a mild and selective oxidizing agent for allylic and benzylic-type alcohols.

  • To a solution of (6-methoxypyridazin-3-yl)methanol (1.0 eq) in dichloromethane (20 vol), add activated manganese dioxide (10 eq by weight).

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction progress by TLC (typically complete within 12-24 hours).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide.

  • Wash the Celite pad thoroughly with dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure to yield this compound as a solid.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Chemical Reactivity and Synthetic Applications

The aldehyde functionality of this compound is the primary site of its reactivity, enabling a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes. This compound readily undergoes olefination with phosphorus ylides. The stereochemical outcome is dependent on the nature of the ylide used.[11]

Diagram: Wittig Reaction Workflow

Wittig_Reaction Aldehyde 6-Methoxypyridazine-3- carbaldehyde Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane [2+2] Cycloaddition Ylide Phosphorus Ylide (Ph₃P=CHR) Ylide->Oxaphosphetane Alkene Pyridazinyl Alkene Oxaphosphetane->Alkene Cycloreversion Byproduct Triphenylphosphine oxide Oxaphosphetane->Byproduct

Caption: General workflow of the Wittig reaction.

Experimental Protocol: Wittig Olefination

This protocol is a general procedure for the reaction with a stabilized ylide.[12][13]

  • To a solution of this compound (1.0 eq) in anhydrous toluene (15 vol), add a stabilized phosphorus ylide (e.g., (carbethoxymethylene)triphenylphosphorane, 1.1 eq).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the desired alkene product.

Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines. This compound can be converted into a wide range of amine derivatives through this process.[5][14][15]

Diagram: Reductive Amination Pathway

Reductive_Amination Aldehyde 6-Methoxypyridazine-3- carbaldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium Condensation Amine Primary or Secondary Amine (R₂NH) Amine->Iminium Product Substituted Aminomethyl pyridazine Iminium->Product Reduction (e.g., NaBH(OAc)₃)

Caption: General pathway for reductive amination.

Experimental Protocol: Reductive Amination

This protocol uses sodium triacetoxyborohydride, a mild and selective reducing agent suitable for a wide range of substrates.

  • To a solution of this compound (1.0 eq) and a primary or secondary amine (1.1 eq) in dichloromethane (20 vol), add acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Hydrazone Formation

The aldehyde can react with hydrazides to form hydrazones, which are themselves important pharmacophores and intermediates for the synthesis of other heterocyclic systems.[16][17]

Applications in Drug Discovery: A Scaffold for VEGFR-2 Inhibitors

The pyridazine core is a prominent feature in many inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[18][19][20] this compound serves as a critical building block for the synthesis of such inhibitors. The methoxy group can act as a hydrogen bond acceptor, and the aldehyde provides a reactive site to link the pyridazine core to other pharmacophoric elements.

For instance, the aldehyde can be used to construct a side chain that mimics the hinge-binding motif of known VEGFR-2 inhibitors. Through reactions like reductive amination or the formation of hydrazones, complex molecules can be assembled that position key functional groups for optimal interaction with the ATP-binding site of the VEGFR-2 kinase domain.[16][18]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[2][3][4]

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2]

  • Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[4]

  • First Aid:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

    • In case of skin contact: Wash off with soap and plenty of water.

    • If inhaled: Move to fresh air.

    • If swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed.[21]

Conclusion

This compound is a highly valuable and versatile biochemical reagent. Its straightforward synthesis and the reactivity of its aldehyde group make it an essential building block for the creation of diverse and complex molecules. Its role in the synthesis of potent kinase inhibitors, particularly for VEGFR-2, underscores its importance in modern drug discovery. The protocols and data presented in this guide are intended to empower researchers to effectively utilize this key intermediate in the development of novel therapeutics.

References

Fundamental reactivity of pyridazine aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Fundamental Reactivity of Pyridazine Aldehydes

Abstract

The pyridazine nucleus is a privileged scaffold in medicinal chemistry and materials science, valued for its unique physicochemical properties.[1][2][3] When functionalized with an aldehyde group, this π-deficient heterocycle becomes a versatile building block for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the fundamental reactivity of pyridazine aldehydes, offering researchers, scientists, and drug development professionals a framework for understanding and exploiting their synthetic potential. We will dissect the electronic properties that govern their reactivity, detail key transformations at the carbonyl group, and explore the aldehyde's role in directing further functionalization of the heterocyclic core. This document emphasizes the causality behind experimental choices, providing field-proven protocols and mechanistic insights to empower rational synthetic design.

Core Principles: Electronic Structure and Reactivity

The reactivity of a pyridazine aldehyde is not merely that of a standard aromatic aldehyde; it is profoundly influenced by the electronic characteristics of the pyridazine ring.

The π-Deficient Nature of the Pyridazine Ring

Unlike benzene, the pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms.[4] These nitrogen atoms are more electronegative than carbon, resulting in a significant polarization of the ring system. This creates a "π-deficient" character, where the electron density of the aromatic system is drawn towards the nitrogen atoms.[5] This has two major consequences for an attached aldehyde group:

  • Activation of the Carbonyl: The inductive electron withdrawal by the pyridazine ring enhances the partial positive charge (δ+) on the aldehyde's carbonyl carbon. This makes the aldehyde significantly more electrophilic and thus more susceptible to nucleophilic attack compared to its carbocyclic analogue, benzaldehyde.

  • Modulation of Ring Reactivity: The electron-withdrawing nature of both the ring nitrogens and the aldehyde group deactivates the pyridazine ring towards electrophilic aromatic substitution. Conversely, it makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly when a suitable leaving group is present.

Dipole Moment and H-Bonding Capacity

Pyridazine possesses the largest dipole moment among the three diazine isomers (pyridazine, pyrimidine, pyrazine).[1] This high polarity influences solubility and intermolecular interactions, which can be critical in both reaction media and drug-receptor binding. The two ring nitrogens act as robust hydrogen-bond acceptors, a property that is frequently exploited in drug design to achieve target affinity and selectivity.[1]

G cluster_0 Electronic Properties of Pyridazine-4-carboxaldehyde start Pyridazine Ring (π-Deficient) n1 Two adjacent, electronegative Nitrogen atoms start->n1 effect1 Inductive electron withdrawal from ring n1->effect1 effect2 High Dipole Moment ~4.22 D for parent pyridazine n1->effect2 consequence1 Increased Electrophilicity of Carbonyl Carbon effect1->consequence1 consequence3 Deactivation of Ring towards Electrophilic Attack effect1->consequence3 consequence4 Activation of Ring towards Nucleophilic Substitution effect1->consequence4 aldehyde Aldehyde Group (-CHO) (Electron-Withdrawing) aldehyde->consequence1 aldehyde->consequence3 consequence2 Enhanced Susceptibility to Nucleophilic Attack consequence1->consequence2

Caption: Logical flow of electronic effects in pyridazine aldehydes.

Key Transformations of the Aldehyde Group

The enhanced electrophilicity of the pyridazine aldehyde carbonyl enables a wide range of chemical transformations, often under mild conditions.

Nucleophilic Addition: Carbon-Carbon Bond Formation

The formation of new C-C bonds is central to building molecular complexity. Pyridazine aldehydes are excellent substrates for these reactions.

The Wittig reaction is a powerful method for converting aldehydes into alkenes.[6][7] With pyridazine aldehydes, this reaction proceeds efficiently to yield vinyl-substituted pyridazines. The choice of the Wittig reagent (stabilized vs. non-stabilized) dictates the stereochemical outcome of the resulting alkene.[7] Non-stabilized ylides, typically prepared in situ from alkyltriphenylphosphonium salts and a strong base, generally favor the formation of (Z)-alkenes.[6][8]

Causality in Protocol Design:

  • Anhydrous Conditions: Wittig reagents are highly basic and react readily with protic solvents like water or alcohols. Therefore, the reaction must be conducted under strictly anhydrous conditions using dry solvents (e.g., THF, diethyl ether).

  • Base Selection: A strong base is required to deprotonate the phosphonium salt to form the ylide. n-Butyllithium (n-BuLi) or sodium hydride (NaH) are common choices for non-stabilized ylides.[9]

  • Temperature Control: The initial formation of the ylide is often performed at low temperatures (e.g., 0 °C or -78 °C) to control reactivity and prevent side reactions. The subsequent reaction with the aldehyde can then be allowed to warm to room temperature.

Experimental Protocol: Synthesis of 4-(prop-1-en-1-yl)pyridazine

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Phosphonium Salt Suspension: Ethyltriphenylphosphonium bromide (1.1 eq.) is added to the flask, which is then purged with dry nitrogen. Anhydrous tetrahydrofuran (THF) is added via syringe to create a suspension.

  • Ylide Formation: The suspension is cooled to 0 °C in an ice bath. n-Butyllithium (1.6 M in hexanes, 1.05 eq.) is added dropwise via syringe. The mixture is stirred for 1 hour at 0 °C, during which a characteristic color change (typically to orange or deep red) indicates ylide formation.

  • Aldehyde Addition: A solution of pyridazine-4-carboxaldehyde (1.0 eq.) in anhydrous THF is added dropwise to the ylide solution at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours, monitored by TLC until the starting aldehyde is consumed.

  • Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield the target alkene.

Oxidation to Carboxylic Acids

The conversion of the aldehyde to a pyridazinecarboxylic acid is a fundamental transformation, providing a handle for amide coupling and other derivatizations.

Causality in Protocol Design:

  • Mild Oxidants: The pyridazine ring's nitrogen atoms are susceptible to oxidation, which can lead to the formation of N-oxides. To avoid this side reaction, mild oxidation conditions are preferred.

  • Pinnick Oxidation: The Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a mild acid (like sodium dihydrogen phosphate, NaH₂PO₄) and a chlorine scavenger (like 2-methyl-2-butene), is highly effective. It is chemoselective for aldehydes and operates under conditions that preserve the sensitive heterocyclic core.

Experimental Protocol: Synthesis of Pyridazine-4-carboxylic acid

  • Solution Preparation: Pyridazine-4-carboxaldehyde (1.0 eq.) is dissolved in a mixture of tert-butanol and water (e.g., 3:1 v/v). 2-methyl-2-butene (4.0 eq.) is added as a scavenger.

  • Buffer Addition: A solution of sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq.) in water is added to the reaction mixture.

  • Oxidant Addition: Sodium chlorite (NaClO₂, 1.5 eq.), dissolved in a minimal amount of water, is added dropwise at room temperature. The flask is loosely covered with aluminum foil to exclude light.

  • Reaction: The mixture is stirred vigorously at room temperature for 4-6 hours. Reaction progress is monitored by LC-MS or TLC.

  • Workup: Upon completion, the reaction is cooled in an ice bath and the pH is adjusted to ~3-4 with 1 M HCl.

  • Isolation: If a precipitate forms, it is collected by filtration, washed with cold water, and dried under vacuum. If no precipitate forms, the aqueous solution is extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated to yield the carboxylic acid.

Reduction to Alcohols

Reduction of the aldehyde provides the corresponding primary alcohol, a useful intermediate for ether synthesis or conversion to a leaving group.

Causality in Protocol Design:

  • Selective Hydride Reagents: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is mild, selective for aldehydes and ketones, and does not reduce the aromatic pyridazine ring. It is also safe and easy to handle compared to stronger reducing agents like lithium aluminum hydride (LiAlH₄).

  • Protic Solvent: The reaction is typically run in a protic solvent like methanol or ethanol, which facilitates the reaction and the workup.

Experimental Protocol: Synthesis of Pyridazin-4-ylmethanol

  • Setup: Pyridazine-4-carboxaldehyde (1.0 eq.) is dissolved in methanol in a round-bottom flask equipped with a stir bar.

  • Reagent Addition: The solution is cooled to 0 °C in an ice bath. Sodium borohydride (NaBH₄, 1.2 eq.) is added portion-wise over 15 minutes, controlling any effervescence.

  • Reaction: The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for an additional 1-2 hours.

  • Workup: The reaction is quenched by the careful, dropwise addition of water. The methanol is removed under reduced pressure.

  • Extraction: The resulting aqueous residue is extracted three times with dichloromethane or ethyl acetate.

  • Purification: The combined organic layers are dried over Na₂SO₄, filtered, and concentrated to give the crude alcohol, which can be purified by crystallization or silica gel chromatography if necessary.

Reaction TypeReagent(s)Product Functional GroupKey Considerations
Wittig Olefination R-CH₂-PPh₃⁺Br⁻, n-BuLiAlkeneStrictly anhydrous; choice of base is critical.
Pinnick Oxidation NaClO₂, NaH₂PO₄, 2-methyl-2-buteneCarboxylic AcidMild conditions prevent N-oxidation.
Hydride Reduction NaBH₄Primary AlcoholSelective for carbonyl; safe and robust.
Grignard Addition R-MgBrSecondary AlcoholLow temperature (-78 °C) minimizes side reactions.
Reductive Amination R-NH₂, NaBH(OAc)₃Secondary AmineOne-pot procedure; mild reducing agent.
Table 1: Summary of Key Transformations of Pyridazine Aldehydes.

Palladium-Catalyzed Cross-Coupling Reactions

For drug development professionals, the ability to rapidly generate analogues is paramount. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose. A common strategy involves using a halo-pyridazine aldehyde as a scaffold, where the aldehyde remains as a key functional group while the halide is replaced. The Suzuki-Miyaura coupling is a premier example.[10][11][12]

Causality in Experimental Design:

  • Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) is required. The choice of ligand (e.g., PPh₃, dppf) is crucial for stabilizing the palladium center and facilitating the catalytic cycle.

  • Base: A base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is necessary to activate the boronic acid partner for transmetalation.

  • Solvent System: A mixture of an organic solvent (e.g., DME, dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.

G cluster_workflow Workflow: Suzuki-Miyaura Coupling on a Halo-Pyridazine Aldehyde prep 1. Preparation - Flame-dry glassware. - Add halo-pyridazine aldehyde, boronic acid, and base. - Purge with Nitrogen/Argon. solv 2. Solvent & Catalyst Addition - Add degassed solvent mixture (e.g., Dioxane/H₂O). - Add Palladium catalyst (e.g., Pd(PPh₃)₄). prep->solv Inert Atmosphere react 3. Reaction - Heat mixture to reflux (e.g., 80-100 °C). - Monitor by TLC or LC-MS. solv->react Thermal Energy workup 4. Workup - Cool to room temp. - Dilute with water. - Extract with organic solvent (e.g., Ethyl Acetate). react->workup Reaction Complete purify 5. Purification - Dry combined organic layers (Na₂SO₄). - Concentrate in vacuo. - Purify via column chromatography. workup->purify Crude Product

Caption: Standard experimental workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki Coupling of 3-Bromo-6-phenylpyridazine-4-carboxaldehyde

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 3-bromo-6-phenylpyridazine-4-carboxaldehyde (1.0 eq.), (4-methoxyphenyl)boronic acid (1.2 eq.), and sodium carbonate (Na₂CO₃, 2.5 eq.).

  • Degassing: Seal the flask, and evacuate and backfill with dry nitrogen three times.

  • Reagent Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.). Add a degassed mixture of 1,2-dimethoxyethane (DME) and water (4:1 ratio) via cannula.

  • Reaction: Heat the reaction mixture to 85 °C and stir for 8-12 hours under a nitrogen atmosphere.

  • Monitoring: Follow the disappearance of the starting bromide by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract three times with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.

Conclusion

Pyridazine aldehydes represent a class of highly valuable and synthetically tractable building blocks. Their fundamental reactivity is governed by the powerful electron-withdrawing nature of the diazine core, which activates the aldehyde for a host of transformations including olefination, oxidation, reduction, and C-C bond-forming additions. Furthermore, when incorporated into a halo-pyridazine scaffold, the aldehyde serves as a stable functional handle during sophisticated cross-coupling reactions, enabling the rapid diversification of molecular structures. A thorough understanding of these principles, as outlined in this guide, is essential for any scientist aiming to leverage the full potential of pyridazine chemistry in the pursuit of novel therapeutics and advanced materials.

References

Methodological & Application

Laboratory-Scale Synthesis of 6-Methoxypyridazine-3-carbaldehyde: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 6-Methoxypyridazine-3-carbaldehyde in Modern Drug Discovery

This compound is a pivotal building block in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse array of pharmacologically active compounds.[1] The pyridazine core, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery, exhibiting a wide spectrum of biological activities, including antihypertensive, antiviral, and anticancer properties.[2] The strategic placement of a methoxy group and a reactive carbaldehyde function on this scaffold provides medicinal chemists with a versatile tool for molecular elaboration, enabling the construction of complex molecules with tailored therapeutic profiles. This application note provides a detailed, field-proven protocol for the laboratory-scale synthesis of this compound, emphasizing experimental causality, safety, and reproducibility.

Synthetic Strategy: A Two-Step Approach from a Commercially Available Precursor

The synthesis of this compound is most efficiently achieved through a two-step sequence commencing with the reduction of a commercially available ester, followed by the selective oxidation of the resulting primary alcohol. This strategy is favored for its high overall yield, operational simplicity, and the commercial availability of the starting material.

An alternative approach involves the nucleophilic aromatic substitution of 6-chloropyridazine-3-carbaldehyde with sodium methoxide.[3][4][5][6] While viable, this route often requires more stringent reaction conditions to achieve high conversion and can be complicated by side reactions. Therefore, the reduction-oxidation sequence is the recommended and more robust method for laboratory-scale preparations.

Visualizing the Synthetic Workflow

Synthetic Workflow Methyl 6-methoxynicotinate Methyl 6-methoxynicotinate Reduction Reduction Methyl 6-methoxynicotinate->Reduction  Sodium bis(2-methoxyethoxy)  aluminum hydride (Red-Al®) (6-methoxypyridazin-3-yl)methanol (6-methoxypyridazin-3-yl)methanol Reduction->(6-methoxypyridazin-3-yl)methanol Oxidation Oxidation (6-methoxypyridazin-3-yl)methanol->Oxidation  Dess-Martin Periodinane (DMP)  or Manganese Dioxide (MnO2) This compound This compound Oxidation->this compound

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Precursor, (6-methoxypyridazin-3-yl)methanol

The initial step involves the reduction of the ester functionality of methyl 6-methoxynicotinate to a primary alcohol. While various reducing agents can accomplish this transformation, sodium bis(2-methoxyethoxy)aluminum hydride (commonly known as Red-Al® or Vitride®) is particularly effective, offering high yields and operational convenience.[7][8]

Experimental Protocol: Reduction of Methyl 6-methoxynicotinate

Materials and Equipment:

  • Methyl 6-methoxynicotinate

  • Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®), 65 wt. % solution in toluene

  • Tert-butyl methyl ether (MTBE), anhydrous

  • Toluene, anhydrous

  • Sodium hydroxide (NaOH), 3.5 N aqueous solution

  • Round-bottom flask equipped with a magnetic stir bar and nitrogen inlet

  • Addition funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Under a nitrogen atmosphere, dissolve methyl 6-methoxynicotinate (1.0 eq) in anhydrous tert-butyl methyl ether (MTBE) (10 volumes) in a round-bottom flask.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add sodium bis(2-methoxyethoxy)aluminum hydride (1.2 eq) to the cooled solution via an addition funnel over 1.5 hours, ensuring the internal temperature remains below 15 °C.[7]

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 20-30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of 3.5 N aqueous sodium hydroxide solution, maintaining the temperature below 15 °C.

  • Allow the mixture to warm to room temperature and stir for 45 minutes.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with MTBE (2 x 5 volumes).

  • Combine the organic layers and concentrate to dryness under reduced pressure using a rotary evaporator.

  • Add anhydrous toluene to the residue and perform an azeotropic distillation to remove any residual water. Repeat this process three times to yield (6-methoxypyridazin-3-yl)methanol as an oil.[7] The product is typically of sufficient purity for the next step without further purification.

ReagentMolar Eq.Molecular Weight ( g/mol )Quantity (for 10g scale)
Methyl 6-methoxynicotinate1.0167.1610.0 g
Red-Al® (65% in toluene)1.2202.1622.5 g
MTBE (anhydrous)--100 mL
Toluene (anhydrous)--3 x 50 mL
3.5 N NaOH (aq)--As needed for quench

Part 2: Oxidation of (6-methoxypyridazin-3-yl)methanol to this compound

The selective oxidation of the primary alcohol to the corresponding aldehyde is a critical step. Several mild oxidation reagents are suitable for this transformation, with Dess-Martin Periodinane (DMP) and activated manganese dioxide (MnO₂) being the most reliable and widely used in laboratory settings.

Method A: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a highly efficient and mild method for converting primary alcohols to aldehydes.[9][10][11] It is performed under neutral conditions at room temperature, offering high chemoselectivity and tolerance for various functional groups.[12]

DMP_Oxidation cluster_0 Ligand Exchange cluster_1 Reductive Elimination Alcohol (6-methoxypyridazin-3-yl)methanol Intermediate1 Periodinane Intermediate Alcohol->Intermediate1 + DMP - Acetic Acid DMP Dess-Martin Periodinane Intermediate2 Deprotonation Intermediate1->Intermediate2 - Acetate Product This compound Intermediate2->Product Intramolecular H-abstraction

Caption: Mechanism of Dess-Martin Periodinane oxidation.

Materials and Equipment:

  • (6-methoxypyridazin-3-yl)methanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with magnetic stir bar

  • Silica gel for column chromatography

Procedure:

  • Dissolve (6-methoxypyridazin-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) (10 volumes) in a round-bottom flask at room temperature.

  • Add Dess-Martin Periodinane (1.2 eq) portion-wise to the solution.[12]

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding 10% aqueous sodium thiosulfate solution (10 volumes) and stir vigorously for 15 minutes.

  • Transfer the mixture to a separatory funnel and add saturated aqueous sodium bicarbonate solution (10 volumes).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 5 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

ReagentMolar Eq.Molecular Weight ( g/mol )Quantity (for 5g scale)
(6-methoxypyridazin-3-yl)methanol1.0140.145.0 g
Dess-Martin Periodinane (DMP)1.2424.1418.1 g
Dichloromethane (DCM), anhydrous--50 mL
10% Na₂S₂O₃ (aq)--50 mL
Saturated NaHCO₃ (aq)--50 mL
Method B: Manganese Dioxide (MnO₂) Oxidation

Activated manganese dioxide is a classic and effective reagent for the oxidation of allylic, benzylic, and heteroaromatic alcohols.[13][14] The reaction is heterogeneous, and the workup is straightforward, involving simple filtration of the oxidant.[13]

Materials and Equipment:

  • (6-methoxypyridazin-3-yl)methanol

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Round-bottom flask with magnetic stir bar and reflux condenser

  • Celite® or filter paper

  • Heating mantle

Procedure:

  • To a solution of (6-methoxypyridazin-3-yl)methanol (1.0 eq) in dichloromethane (20 volumes) in a round-bottom flask, add activated manganese dioxide (10 eq by weight).

  • Stir the suspension vigorously at room temperature or gentle reflux for 12-24 hours. The reaction progress should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the suspension through a pad of Celite® or filter paper to remove the manganese dioxide.

  • Wash the filter cake thoroughly with DCM.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield this compound. The product may be pure enough for subsequent use or can be further purified by column chromatography if necessary.

ReagentMolar Eq.Molecular Weight ( g/mol )Quantity (for 5g scale)
(6-methoxypyridazin-3-yl)methanol1.0140.145.0 g
Activated Manganese Dioxide (MnO₂)10 (wt eq)86.9450.0 g
Dichloromethane (DCM)--100 mL

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.[15]

  • Reagent-Specific Hazards:

    • Red-Al®: Reacts violently with water. Handle under an inert atmosphere.

    • Dess-Martin Periodinane: Can be shock-sensitive and potentially explosive. Handle with care and avoid grinding.[12]

    • Manganese Dioxide: A strong oxidizing agent. Avoid contact with combustible materials.

    • Dichloromethane/Chloroform: Volatile and potentially carcinogenic. Handle with appropriate engineering controls.

  • Product Hazards: The target compound, this compound, and its precursors should be handled with care. Potential hazards include skin and eye irritation, and it may be harmful if swallowed.[16][17][18]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Characterization

The identity and purity of the synthesized (6-methoxypyridazin-3-yl)methanol and this compound should be confirmed by standard analytical techniques, such as:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -OH in the alcohol, C=O in the aldehyde).

  • Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): To assess purity.

Conclusion

This application note provides two robust and reproducible protocols for the laboratory-scale synthesis of this compound. The choice between Dess-Martin Periodinane and manganese dioxide for the oxidation step will depend on the specific laboratory setup, scale, and desired purity of the final product. Both methods, when executed with care and adherence to safety protocols, will reliably furnish this valuable building block for further synthetic endeavors in drug discovery and development.

References

Application Notes and Protocols for the Oxidation of (6-methoxypyridazin-3-yl)methanol to 6-methoxypyridazin-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the selective oxidation of (6-methoxypyridazin-3-yl)methanol to its corresponding aldehyde, 6-methoxypyridazin-3-carbaldehyde. This transformation is a critical step in the synthesis of various pharmacologically active molecules, leveraging the pyridazine scaffold's importance in drug discovery.[1][2] We will delve into the rationale behind selecting an appropriate oxidation method, with a primary focus on the Dess-Martin Periodinane (DMP) oxidation due to its mildness, high chemoselectivity, and operational simplicity.[3][4] Comparative insights into alternative methods such as Swern and manganese dioxide (MnO₂) oxidations are also provided. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for this key synthetic transformation.

Introduction: The Significance of the Pyridazine Moiety in Medicinal Chemistry

The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[5][6] Its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, make it a valuable component in designing molecules that interact with biological targets.[2] Pyridazine derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and antihypertensive properties.[1][7]

The target molecule, 6-methoxypyridazin-3-carbaldehyde, serves as a crucial building block for the synthesis of more complex drug candidates. The aldehyde functionality is a versatile handle for various chemical transformations, such as reductive aminations, Wittig reactions, and condensations, allowing for the facile introduction of molecular diversity. The selective synthesis of this aldehyde from its corresponding alcohol is therefore a paramount step in many synthetic campaigns.

Strategic Selection of an Oxidation Protocol

The oxidation of a primary alcohol to an aldehyde requires careful selection of reagents to prevent over-oxidation to the carboxylic acid.[8] For a substrate like (6-methoxypyridazin-3-yl)methanol, which contains a potentially sensitive heteroaromatic ring, the mildness and chemoselectivity of the chosen method are critical.

Several modern oxidation methods are suitable for this transformation.[9] We will focus on three prominent choices: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and Manganese Dioxide (MnO₂) oxidation.

  • Dess-Martin Periodinane (DMP) Oxidation: This method utilizes a hypervalent iodine compound, which offers a very mild and selective oxidation of primary alcohols to aldehydes.[3][10] The reaction is typically fast, proceeds at room temperature, and avoids the use of toxic heavy metals like chromium.[10][11] The workup is generally straightforward.

  • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C).[12][13] It is known for its excellent functional group tolerance and high yields.[14] However, it requires cryogenic conditions and produces stoichiometric amounts of foul-smelling dimethyl sulfide and toxic carbon monoxide gas, necessitating a well-ventilated fume hood.[12][15]

  • Manganese Dioxide (MnO₂) Oxidation: Activated MnO₂ is a mild and selective oxidant, particularly effective for benzylic and allylic alcohols.[16][17] Given the "benzylic-like" nature of the substrate, this is a viable option. However, the reaction is heterogeneous, often requiring a large excess of the reagent, which can sometimes lead to variability in reaction times and yields depending on the activity of the MnO₂.[18]

Rationale for Recommending Dess-Martin Periodinane (DMP) Oxidation:

For the synthesis of 6-methoxypyridazin-3-carbaldehyde, we recommend the Dess-Martin Periodinane (DMP) oxidation . This choice is based on a balance of reactivity, selectivity, and practical considerations. The mild, neutral pH conditions are ideal for the pyridazine ring system, minimizing the risk of side reactions. The operational simplicity (room temperature reaction) and the avoidance of both highly toxic byproducts and unpleasant odors make it a more user-friendly and environmentally conscious choice compared to Swern oxidation.[10][15] While MnO₂ is also a good candidate, DMP often provides more consistent results and a simpler purification process.

Detailed Protocol: Dess-Martin Oxidation of (6-methoxypyridazin-3-yl)methanol

This protocol is designed for the small-scale synthesis of 6-methoxypyridazin-3-carbaldehyde. All operations should be performed in a well-ventilated fume hood.

3.1. Materials and Reagents

  • (6-methoxypyridazin-3-yl)methanol (Starting Material)

  • Dess-Martin Periodinane (DMP), 15 wt. % solution in CH₂Cl₂ or as a solid

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, dropping funnel, etc.)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

3.2. Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup Procedure cluster_purification Purification A Dissolve (6-methoxypyridazin-3-yl)methanol in anhydrous DCM in a flask under N₂ B Add Dess-Martin Periodinane (DMP) solution dropwise at 0 °C to RT A->B C Stir mixture at Room Temperature B->C D Monitor reaction progress by TLC (typically 1-3 hours) C->D E Quench reaction with saturated NaHCO₃ and 10% Na₂S₂O₃ solution D->E F Separate organic layer E->F G Extract aqueous layer with DCM F->G H Combine organic layers G->H I Dry combined organic layers over anhydrous MgSO₄ H->I J Filter and concentrate in vacuo I->J K Purify crude product by flash column chromatography J->K

Caption: Experimental workflow for DMP oxidation.

3.3. Step-by-Step Procedure

  • Reaction Setup: To a solution of (6-methoxypyridazin-3-yl)methanol (1.0 g, 7.14 mmol) in anhydrous dichloromethane (50 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere, add Dess-Martin Periodinane (3.34 g, 7.85 mmol, 1.1 equivalents) portion-wise at room temperature. Note: The addition can be done at 0 °C to better control any initial exotherm, after which the reaction is allowed to warm to room temperature.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 1-3 hours.

  • Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether. Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution (25 mL) and 10% aqueous sodium thiosulfate solution (25 mL). Stir vigorously for 15-20 minutes until the organic layer becomes clear.

  • Workup: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Purification: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude aldehyde by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 6-methoxypyridazin-3-carbaldehyde as a solid.

3.4. Reaction Mechanism

The mechanism of the Dess-Martin oxidation involves the initial ligand exchange between the alcohol and an acetate group on the hypervalent iodine reagent.[19] This is followed by an intramolecular proton transfer and a concerted elimination to yield the aldehyde, acetic acid, and the reduced iodinane byproduct.[10][19]

G cluster_mech Dess-Martin Oxidation Mechanism R_OH R-CH₂-OH ((6-methoxypyridazin-3-yl)methanol) Intermediate Periodinane Ester Intermediate R_OH->Intermediate Ligand Exchange DMP DMP (Dess-Martin Periodinane) DMP->Intermediate Product R-CHO (Aldehyde) Intermediate->Product Intramolecular Elimination Byproduct Reduced Iodinane + 2 AcOH Intermediate->Byproduct

Caption: Mechanism of Dess-Martin oxidation.

Comparative Analysis of Oxidation Methods

To provide a broader context for methodological choices, the following table summarizes the key characteristics of the three discussed oxidation methods for the transformation of (6-methoxypyridazin-3-yl)methanol.

FeatureDess-Martin Periodinane (DMP) OxidationSwern OxidationManganese Dioxide (MnO₂) Oxidation
Primary Reagents Dess-Martin PeriodinaneDMSO, Oxalyl Chloride, TriethylamineActivated Manganese Dioxide (MnO₂)
Typical Conditions Anhydrous CH₂Cl₂, Room Temperature[16]Anhydrous CH₂Cl₂, -78 °C to RT[16]CH₂Cl₂ or CHCl₃, RT to reflux[17]
Advantages Very mild, neutral conditions; High selectivity; Room temperature operation; Simple workup[10][19]Excellent functional group tolerance; High yields; Readily available reagents[12][20]Mild; Good for benzylic/allylic alcohols; Inexpensive reagent[16][21]
Disadvantages Reagent can be expensive and is moisture sensitiveCryogenic temperatures required; Forms toxic CO and foul-smelling DMS[12][15]Heterogeneous reaction; Requires large excess of reagent; Activity can be variable[18]
Safety Concerns DMP can be explosive under certain conditions (shock/heat), handle with care.Toxic gas evolution (CO); Malodorous byproduct (DMS)[12]Generally safe, but fine powder can be a respiratory irritant.

Conclusion

The oxidation of (6-methoxypyridazin-3-yl)methanol to 6-methoxypyridazin-3-carbaldehyde is a key synthetic step for accessing valuable pharmaceutical intermediates. The Dess-Martin Periodinane oxidation stands out as a highly effective and practical method, offering a superb balance of mild reaction conditions, high selectivity, and operational convenience. While Swern and MnO₂ oxidations are viable alternatives, the DMP protocol is often preferred for its user-friendly nature and reliable performance, particularly with sensitive heterocyclic substrates. The detailed protocol provided herein offers a validated starting point for researchers to confidently and efficiently synthesize this important aldehyde.

References

The Versatile Virtuoso: 6-Methoxypyridazine-3-carbaldehyde as a Strategic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Pyridazine Moiety as a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridazine core stands out as a "privileged scaffold." Its unique electronic properties, characterized by two adjacent nitrogen atoms, impart a distinct dipole moment and hydrogen bonding capabilities that are highly sought after in drug design.[1] This heterocycle is a common feature in a range of biologically active molecules, demonstrating its versatility in interacting with various biological targets.[2] Within this important class of compounds, 6-methoxypyridazine-3-carbaldehyde emerges as a particularly valuable and versatile building block. Its aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, while the methoxy-substituted pyridazine ring provides a stable core that can be further elaborated to explore vast chemical space in the quest for novel therapeutics. This application note provides an in-depth guide to the synthesis, characterization, and strategic application of this compound in drug discovery programs, complete with detailed experimental protocols.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use.

PropertyValueSource
Molecular Formula C₆H₆N₂O₂--INVALID-LINK--[3]
Molecular Weight 138.12 g/mol --INVALID-LINK--[3]
IUPAC Name This compound--INVALID-LINK--[3]
CAS Number 90237-25-5--INVALID-LINK--[3]
Appearance Yellow solid--INVALID-LINK--[4]

Spectroscopic Characterization:

  • ¹H NMR (300MHz, CDCl₃): δ 10.27 (s, 1H), 7.97 (d, J = 9.0Hz, 1H), 7.12 (d, J = 9.0Hz, 1H), 4.29 (s, 3H).[4]

The proton NMR spectrum is characteristic, showing the aldehyde proton as a singlet downfield around 10.27 ppm. The two pyridazine ring protons appear as doublets with a coupling constant of approximately 9.0 Hz, and the methoxy group protons are a sharp singlet at 4.29 ppm.

Synthesis of this compound: Key Methodologies

The accessibility of this key building block is crucial for its widespread application. Several synthetic routes can be envisaged, with the oxidation of the corresponding methyl-substituted pyridazine being a prominent method.

Synthesis_of_6_Methoxypyridazine_3_carbaldehyde cluster_0 Route 1: Oxidation cluster_1 Route 2: Reduction from Carboxylic Acid Derivative 3-methyl-6-methoxypyridazine 3-Methyl-6-methoxypyridazine aldehyde This compound 3-methyl-6-methoxypyridazine->aldehyde Oxidizing Agent (e.g., SeO₂, MnO₂) carboxylic_acid 6-Methoxypyridazine- 3-carboxylic acid ester Methyl 6-methoxypyridazine- 3-carboxylate carboxylic_acid->ester Esterification aldehyde_redux This compound ester->aldehyde_redux DIBAL-H, -78 °C

Figure 1: Key synthetic routes to this compound.

Protocol 1: Synthesis via Oxidation of 3-Methyl-6-methoxypyridazine

This protocol is adapted from procedures described in the patent literature for the synthesis of analogous aldehydes.[4] The direct partial oxidation of methyl groups on heteroaromatic rings is a common and effective strategy.[5]

Materials:

  • 3-Methyl-6-methoxypyridazine

  • Selenium dioxide (SeO₂) or Manganese dioxide (MnO₂)

  • 1,4-Dioxane

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3-methyl-6-methoxypyridazine (1.0 eq) in 1,4-dioxane, add selenium dioxide (1.1 - 1.5 eq).

  • Heat the reaction mixture to reflux (approximately 101 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth to remove the selenium byproduct. Wash the pad with ethyl acetate.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford this compound as a yellow solid.[4]

Causality and Insights: The choice of a mild oxidizing agent like SeO₂ or MnO₂ is crucial to prevent over-oxidation to the carboxylic acid. Dioxane is a suitable solvent due to its high boiling point and ability to dissolve the reactants. Filtration through diatomaceous earth is an effective method to remove insoluble byproducts.

Protocol 2: Synthesis via Reduction of a Carboxylic Acid Ester

This approach involves the initial synthesis of 6-methoxypyridazine-3-carboxylic acid, followed by esterification and subsequent partial reduction to the aldehyde. A Chinese patent describes the synthesis of the carboxylic acid from 3-chloro-6-methylpyridazine.[6] The partial reduction of esters to aldehydes is a classic transformation, often employing Diisobutylaluminium hydride (DIBAL-H) at low temperatures.[7][8]

Step A: Synthesis of Methyl 6-methoxypyridazine-3-carboxylate

  • Suspend 6-methoxypyridazine-3-carboxylic acid (1.0 eq) in methanol.

  • Cool the suspension in an ice bath and add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the mixture and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester, which can be used in the next step without further purification.

Step B: DIBAL-H Reduction to this compound

  • Dissolve methyl 6-methoxypyridazine-3-carboxylate (1.0 eq) in anhydrous toluene or dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add DIBAL-H (1.0 M solution in hexanes, 1.1 eq) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for 1-2 hours. Monitor the reaction by TLC.

  • Quench the reaction at -78 °C by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Allow the mixture to warm to room temperature and stir vigorously until the aqueous and organic layers are clear.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Causality and Insights: The low temperature (-78 °C) is critical for the success of the DIBAL-H reduction. At this temperature, a stable tetrahedral intermediate is formed which does not collapse until the aqueous workup, thus preventing over-reduction to the alcohol.[7] The use of Rochelle's salt in the workup helps to chelate the aluminum salts, making the separation of layers cleaner.

Applications in Drug Discovery: A Gateway to Molecular Diversity

The aldehyde group of this compound is a versatile functional group that can participate in a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions. This versatility makes it an ideal starting point for the synthesis of diverse compound libraries for high-throughput screening.

Reactions_of_Aldehyde cluster_reactions Key Synthetic Transformations cluster_products Resulting Scaffolds main 6-Methoxypyridazine- 3-carbaldehyde reductive_amination Reductive Amination main->reductive_amination + Amine, Reducing Agent knoevenagel Knoevenagel Condensation main->knoevenagel + Active Methylene Compound wittig Wittig Reaction main->wittig + Phosphonium Ylide hydrazone Hydrazone Formation main->hydrazone + Hydrazine Derivative mcr Multicomponent Reactions (e.g., Biginelli, Ugi) main->mcr + Multiple Components amines Substituted Amines reductive_amination->amines alkenes α,β-Unsaturated Systems knoevenagel->alkenes olefins Disubstituted Alkenes wittig->olefins hydrazones_prod Hydrazones hydrazone->hydrazones_prod complex_heterocycles Dihydropyrimidines, Peptidomimetics, etc. mcr->complex_heterocycles

Figure 2: Key reactions of this compound in drug discovery.

Application 1: Synthesis of Substituted Amines via Reductive Amination

Reductive amination is one of the most robust methods for the synthesis of amines and is a cornerstone of medicinal chemistry.[9][10] The reaction proceeds via the initial formation of an imine or iminium ion from the aldehyde and an amine, which is then reduced in situ.

Protocol 3: General Procedure for Reductive Amination

Materials:

  • This compound

  • Primary or secondary amine (1.0 - 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, catalytic amount)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DCE, add the desired amine (1.0 eq).

  • If the amine is an aniline or a less nucleophilic amine, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride in one portion.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or crystallization.

Causality and Insights: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[9] It is less basic and more tolerant of slightly acidic conditions than other borohydrides, which allows for the one-pot procedure. This reaction is exemplified in the synthesis of PRMT5 inhibitors, where the aldehyde is reacted with an amine to form a key intermediate.[11]

Application 2: Multicomponent Reactions (MCRs) for Scaffold Diversity

Multicomponent reactions, such as the Biginelli and Ugi reactions, are powerful tools for rapidly generating molecular complexity from simple starting materials.[12] Aldehydes are key components in many of these reactions.

Example: Biginelli Reaction for Dihydropyrimidine Synthesis

The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea or thiourea to produce dihydropyrimidines (DHPMs).[13][14] DHPMs are known to exhibit a wide range of biological activities.

Protocol 4: Synthesis of a Dihydropyrimidine Derivative

Materials:

  • This compound

  • Ethyl acetoacetate (1.0 eq)

  • Urea or Thiourea (1.5 eq)

  • Ethanol

  • Catalytic amount of acid (e.g., HCl, p-toluenesulfonic acid)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), urea (1.5 eq), and ethanol.

  • Add a catalytic amount of concentrated HCl.

  • Heat the mixture to reflux and stir for several hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If precipitation occurs, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, pour the reaction mixture into ice water and collect the resulting solid by filtration.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure dihydropyrimidine derivative.

Causality and Insights: The acid catalyst is essential for activating the aldehyde carbonyl group towards nucleophilic attack and for catalyzing the subsequent condensation and cyclization steps.[13] This reaction allows for the rapid construction of a complex heterocyclic scaffold incorporating the pyridazine moiety.

Application 3: Synthesis of Hydrazones as Bioactive Scaffolds

The reaction of aldehydes with hydrazines or hydrazides to form hydrazones is a straightforward and efficient transformation.[15] The resulting hydrazone linkage is a common feature in many biologically active compounds due to its ability to act as a hydrogen bond donor and acceptor.[16]

Protocol 5: Hydrazone Formation

Materials:

  • This compound

  • Hydrazine or a substituted hydrazine/hydrazide (e.g., isonicotinic hydrazide) (1.0 eq)

  • Ethanol or Methanol

  • Catalytic amount of acetic acid

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add a solution of the hydrazine or hydrazide derivative (1.0 eq) in ethanol.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Stir the mixture at room temperature or with gentle heating. The product often precipitates out of solution as it forms.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and collect the solid product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the pure hydrazone.

Causality and Insights: The reaction is typically fast and high-yielding. The small amount of acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the hydrazine.[15]

Conclusion

This compound is a high-value building block for drug discovery, offering a strategic entry point to a wide array of complex molecular architectures. Its synthesis is achievable through reliable and scalable chemical transformations. The reactivity of the aldehyde group, coupled with the favorable physicochemical properties of the pyridazine core, makes it an invaluable tool for medicinal chemists. The protocols and applications detailed in this note are intended to provide researchers with a solid foundation for the effective utilization of this versatile compound in the development of next-generation therapeutics.

References

Application Notes and Protocols for 6-Methoxypyridazine-3-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Pyridazine Scaffold and the Unique Potential of 6-Methoxypyridazine-3-carbaldehyde

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The inherent asymmetry and rich electronic features of the pyridazine ring allow for diverse substitution patterns, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.

This compound emerges as a particularly valuable building block in this context. The presence of a reactive aldehyde group at the 3-position provides a versatile handle for a variety of chemical transformations, allowing for the construction of complex molecular architectures. The methoxy group at the 6-position, a key electronic modulator, influences the reactivity of the ring system and can participate in crucial interactions with biological targets. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry research.

Core Applications in Drug Discovery

The strategic placement of the aldehyde and methoxy functionalities makes this compound a versatile precursor for several classes of bioactive molecules. Key applications include its use in the synthesis of:

  • Hydrazone Derivatives: As potential anticancer and antimicrobial agents.

  • Chalcones and their Analogs: As precursors to anti-inflammatory and kinase inhibitor scaffolds.

  • Stilbene-like Molecules via Wittig Reaction: To explore diverse chemical space for various therapeutic targets.

  • Fused Pyridazine Systems: To create rigidified structures with enhanced target affinity and selectivity.

Application Note 1: Synthesis of Pyridazinyl Hydrazones as Potential Anticancer Agents

Scientific Rationale:

Hydrazones are a class of organic compounds characterized by the R1R2C=NNR3R4 structure. In medicinal chemistry, the hydrazone moiety is a well-established pharmacophore known to confer a range of biological activities, including anticancer properties. The formation of a hydrazone by reacting this compound with various hydrazides introduces a key pharmacophoric element while allowing for the exploration of structure-activity relationships (SAR) through modification of the hydrazide component. The resulting pyridazinyl hydrazones are often investigated for their ability to induce apoptosis in cancer cells. For instance, certain hydrazone derivatives have shown potent cytotoxic effects against various cancer cell lines.[1][2][3]

Experimental Protocol: General Procedure for the Synthesis of 6-Methoxypyridazinyl Hydrazones

This protocol describes a general method for the condensation of this compound with a substituted hydrazide.

Materials:

  • This compound

  • Substituted hydrazide (e.g., isonicotinohydrazide, benzohydrazide)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Filtration apparatus (Büchner funnel, filter paper)

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.

  • To this solution, add the substituted hydrazide (1.0-1.2 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated product is collected by vacuum filtration and washed with cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent to afford the desired hydrazone derivative.

Characterization:

The structure of the synthesized hydrazones should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

Data Presentation: Anticancer Activity of Representative Hydrazone Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
3h PC-3 (Prostate)1.32[1]
3h MCF-7 (Breast)2.99[1]
3h HT-29 (Colon)1.71[1]
3c A549 (Lung)Higher than Cisplatin[4]

Note: The IC50 values are indicative of the potential of the hydrazone scaffold and should be determined experimentally for novel derivatives of this compound.

Workflow Diagram: Synthesis and Evaluation of Pyridazinyl Hydrazones

G start Start: this compound & Substituted Hydrazide reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) start->reaction workup Work-up & Purification (Filtration, Recrystallization) reaction->workup characterization Structural Characterization (NMR, MS) workup->characterization screening In vitro Anticancer Screening (MTT Assay) characterization->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead Lead Compound Identification sar->lead

Caption: Workflow for the synthesis and anticancer evaluation of pyridazinyl hydrazones.

Application Note 2: Knoevenagel Condensation for the Synthesis of Anti-Inflammatory Agents

Scientific Rationale:

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction in which a molecule of water is eliminated.[5][6][7] This reaction is a powerful tool for carbon-carbon bond formation and is widely used in the synthesis of α,β-unsaturated compounds, which are precursors to a variety of bioactive molecules. Reacting this compound with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) can lead to the formation of pyridazinyl-substituted ethylenes. These products can serve as intermediates for the synthesis of more complex heterocyclic systems with potential anti-inflammatory activity. For instance, derivatives of pyridazinones have been reported to possess anti-inflammatory properties.[8][9]

Experimental Protocol: General Procedure for Knoevenagel Condensation

This protocol outlines a general method for the Knoevenagel condensation of this compound.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Base catalyst (e.g., piperidine, triethylamine)

  • Solvent (e.g., ethanol, toluene)

  • Round-bottom flask

  • Dean-Stark apparatus (if using toluene)

  • Reflux condenser

  • Stirring plate and magnetic stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.0-1.2 eq) in the chosen solvent.

  • Add a catalytic amount of the base (e.g., a few drops of piperidine).

  • If using toluene, set up a Dean-Stark apparatus to remove the water formed during the reaction.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Characterization:

The structure of the Knoevenagel adduct should be confirmed by 1H NMR, 13C NMR, and IR spectroscopy.

Signaling Pathway Diagram: Potential Anti-inflammatory Mechanism

Compounds derived from Knoevenagel condensation products may exert their anti-inflammatory effects by inhibiting key signaling pathways, such as the NF-κB pathway, which plays a central role in the inflammatory response.

G stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor IKK IKK Complex receptor->IKK inhibitor Pyridazine Derivative (Potential Inhibitor) inhibitor->IKK Inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->genes activates transcription of response Inflammatory Response genes->response

Caption: Potential inhibition of the NF-κB signaling pathway by pyridazine derivatives.

Application Note 3: Wittig Reaction for the Synthesis of Bioactive Olefins

Scientific Rationale:

The Wittig reaction is a highly versatile and widely used method for the synthesis of alkenes from aldehydes or ketones.[10] By reacting this compound with a suitable phosphonium ylide, a carbon-carbon double bond can be stereoselectively introduced, leading to the formation of pyridazinyl-substituted olefins. This transformation is particularly useful for extending the carbon framework and introducing new functionalities. The resulting olefins can be further modified or evaluated directly for their biological activities. The Wittig reaction offers a predictable way to synthesize alkenes, which are important structural motifs in many natural products and synthetic drugs.[11]

Experimental Protocol: General Procedure for the Wittig Reaction

This protocol provides a general procedure for the Wittig reaction of this compound.

Materials:

  • This compound

  • Phosphonium salt (e.g., benzyltriphenylphosphonium chloride)

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethyl sulfoxide (DMSO))

  • Round-bottom flask

  • Syringes and needles for handling air-sensitive reagents

  • Inert atmosphere (nitrogen or argon)

  • Stirring plate and magnetic stir bar

Procedure:

  • Set up a flame-dried round-bottom flask under an inert atmosphere.

  • Suspend the phosphonium salt (1.1 eq) in the anhydrous solvent.

  • Cool the suspension to 0 °C or -78 °C, depending on the base and solvent.

  • Slowly add the strong base (1.0 eq) to generate the ylide (a color change is often observed).

  • Stir the ylide solution for 30-60 minutes at the same temperature.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Characterization:

The structure and stereochemistry of the resulting alkene should be determined by 1H NMR (coupling constants), 13C NMR, and mass spectrometry.

Logical Relationship Diagram: From Aldehyde to Bioactive Olefin

G aldehyde This compound wittig Wittig Reaction aldehyde->wittig ylide Phosphonium Ylide (from Phosphonium Salt + Base) ylide->wittig olefin Pyridazinyl Olefin Derivative wittig->olefin bioactivity Biological Evaluation (e.g., Kinase Inhibition Assay) olefin->bioactivity

Caption: Synthetic pathway from this compound to bioactive olefins via the Wittig reaction.

Conclusion and Future Perspectives

This compound is a promising and versatile starting material for the synthesis of a wide array of novel heterocyclic compounds with potential therapeutic applications. The protocols and application notes provided herein offer a solid foundation for researchers to explore the chemical space around this scaffold. The true potential of this building block lies in the creativity of medicinal chemists to design and synthesize innovative molecules with improved efficacy, selectivity, and pharmacokinetic profiles. Future research should focus on the systematic exploration of SAR for different derivatives, investigation of their mechanisms of action, and in vivo evaluation of the most promising candidates.

References

Application Note: Strategic Synthesis of Potent Thyroid Hormone Receptor-β (THR-β) Modulators Employing a 6-Methoxypyridazine-3-carbaldehyde Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for the synthesis of selective Thyroid Hormone Receptor-β (THR-β) modulators, a class of therapeutics with significant promise for treating metabolic disorders such as non-alcoholic steatohepatitis (NASH) and dyslipidemia. We will explore a strategic synthetic approach that utilizes 6-Methoxypyridazine-3-carbaldehyde as a versatile starting material for the construction of a key pyridazinone intermediate, a core structural motif present in potent THR-β agonists like Resmetirom (MGL-3196). This document is intended for researchers, medicinal chemists, and professionals in drug development, offering detailed protocols, mechanistic insights, and the scientific rationale behind the synthetic strategy.

Introduction: The Therapeutic Promise of THR-β Modulation

The thyroid hormone receptor (THR) is a nuclear receptor that plays a pivotal role in regulating metabolism, development, and cardiovascular function.[1] There are two major isoforms of THR, α and β, which are encoded by separate genes and exhibit distinct tissue distribution patterns. THR-α is predominantly found in the heart, bone, and central nervous system, while THR-β is highly expressed in the liver.[][3] This differential expression is the cornerstone of the therapeutic strategy for developing selective THR-β modulators.

By selectively activating THR-β in the liver, it is possible to stimulate the beneficial metabolic effects of thyroid hormone, such as lowering low-density lipoprotein (LDL) cholesterol and hepatic fat, without eliciting the detrimental side effects associated with non-selective thyroid hormone therapies, like tachycardia and bone resorption.[1][4] Consequently, the development of liver-targeted, selective THR-β agonists has emerged as a highly promising approach for the treatment of metabolic dysfunction-associated steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH), and associated metabolic disorders.[5][6]

Several THR-β selective agonists, including Sobetirome (GC-1), Eprotirome (KB2115), and more recently Resmetirom (MGL-3196) and VK2809, have demonstrated promising results in clinical trials, significantly reducing liver fat and improving lipid profiles.[1][5][7] A common structural feature in some of the newer generation modulators is the presence of a central pyridazine or pyridazinone core, which plays a crucial role in the molecule's overall conformation and interaction with the receptor.[][8]

This application note will focus on a synthetic strategy for constructing THR-β modulators that incorporates a pyridazinone moiety, using this compound as a readily available and versatile starting material.

Synthetic Strategy: A Modular Approach to THR-β Modulators

The synthesis of complex drug molecules like THR-β modulators is best approached in a modular fashion. Our strategy involves the synthesis of a key pyridazinone intermediate which can then be coupled with a substituted phenyl ring to form the final biaryl ether linkage characteristic of many potent THR-β agonists.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Part 1: Synthesis of Key Pyridazinone Intermediate cluster_1 Part 2: Synthesis of the Biaryl Ether cluster_2 Part 3: Final Elaboration (Optional) This compound This compound Oxidation_to_Carboxylic_Acid Oxidation_to_Carboxylic_Acid This compound->Oxidation_to_Carboxylic_Acid Step 1 Esterification Esterification Oxidation_to_Carboxylic_Acid->Esterification Step 2 Hydrazinolysis_and_Cyclization Hydrazinolysis_and_Cyclization Esterification->Hydrazinolysis_and_Cyclization Step 3 Key_Pyridazinone_Intermediate Key_Pyridazinone_Intermediate Hydrazinolysis_and_Cyclization->Key_Pyridazinone_Intermediate Nucleophilic_Aromatic_Substitution Nucleophilic_Aromatic_Substitution Key_Pyridazinone_Intermediate->Nucleophilic_Aromatic_Substitution Step 4 Final_THR-beta_Modulator_Scaffold Final_THR-beta_Modulator_Scaffold Nucleophilic_Aromatic_Substitution->Final_THR-beta_Modulator_Scaffold Substituted_Phenol Substituted_Phenol Substituted_Phenol->Nucleophilic_Aromatic_Substitution Further_Functionalization Further_Functionalization Final_THR-beta_Modulator_Scaffold->Further_Functionalization Step 5 Target_THR-beta_Modulator Target_THR-beta_Modulator Further_Functionalization->Target_THR-beta_Modulator

Figure 1: General workflow for the synthesis of THR-β modulators.

Experimental Protocols

Part 1: Synthesis of the Key Pyridazinone Intermediate

This part details the conversion of this compound to a versatile 6-oxo-1,6-dihydropyridazine intermediate.

Step 1: Oxidation of this compound to 6-Methoxypyridazine-3-carboxylic acid

The aldehyde functional group is first oxidized to a carboxylic acid, a necessary precursor for the subsequent esterification step. A mild oxidizing agent such as potassium permanganate or a Pinnick oxidation can be employed.

  • Protocol: Pinnick Oxidation

    • To a solution of this compound (1.0 eq) in a mixture of tert-butanol and water (2:1) at room temperature, add 2-methyl-2-butene (5.0 eq).

    • In a separate flask, dissolve sodium chlorite (4.0 eq) and sodium dihydrogen phosphate (4.0 eq) in water.

    • Add the aqueous solution of sodium chlorite and sodium dihydrogen phosphate dropwise to the pyridazine solution over 30 minutes, maintaining the temperature below 25 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

    • Acidify the mixture to pH 2-3 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-Methoxypyridazine-3-carboxylic acid.

Step 2: Esterification to Methyl 6-Methoxypyridazine-3-carboxylate

The carboxylic acid is converted to its methyl ester to facilitate the subsequent cyclization reaction.

  • Protocol: Fischer Esterification

    • Dissolve 6-Methoxypyridazine-3-carboxylic acid (1.0 eq) in methanol.

    • Add a catalytic amount of concentrated sulfuric acid (0.1 eq) dropwise.

    • Reflux the reaction mixture for 6-8 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give Methyl 6-Methoxypyridazine-3-carboxylate.

Step 3: Hydrazinolysis and Cyclization to 6-Oxo-1,6-dihydropyridazine-3-carbohydrazide

The methyl ester is treated with hydrazine hydrate to form the corresponding hydrazide, which then undergoes intramolecular cyclization to the desired pyridazinone intermediate.

  • Protocol:

    • To a solution of Methyl 6-Methoxypyridazine-3-carboxylate (1.0 eq) in ethanol, add hydrazine hydrate (2.0 eq).

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product, 6-Oxo-1,6-dihydropyridazine-3-carbohydrazide, will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Part 2: Synthesis of the Biaryl Ether Core

The formation of the biaryl ether linkage is a critical step in the synthesis of many THR-β modulators. This is typically achieved through a nucleophilic aromatic substitution (SNA) reaction.

Step 4: Nucleophilic Aromatic Substitution to Form the Biaryl Ether

The pyridazinone intermediate is coupled with a suitably substituted phenol to construct the biaryl ether core.

  • Protocol: Ullmann Condensation

    • To a mixture of the key pyridazinone intermediate from Step 3 (1.0 eq), the desired substituted phenol (e.g., 2,6-dichlorophenol) (1.2 eq), and potassium carbonate (2.0 eq) in a suitable solvent such as DMF or DMSO, add a catalytic amount of copper(I) iodide (0.1 eq) and a ligand such as L-proline (0.2 eq).

    • Heat the reaction mixture to 100-120 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired biaryl ether.

Part 3: Final Elaboration (Example based on Resmetirom)

The final steps involve the modification of the side chain to introduce the functional groups necessary for potent THR-β agonism. For a Resmetirom-like molecule, this would involve the formation of a triazine ring.

Step 5: Condensation and Cyclization to the Final THR-β Modulator

The hydrazide of the biaryl ether is condensed with a suitable precursor, followed by cyclization to form the final triazine ring system. This is a multi-step process that can be adapted from the known synthesis of Resmetirom.[][6]

  • Protocol (Conceptual, adapted from Resmetirom synthesis):

    • The carbohydrazide from the biaryl ether intermediate is reacted with a suitable dicarbonyl compound or its equivalent.

    • This is followed by a cyclization step, often under acidic conditions, to form the final heterocyclic ring system of the target THR-β modulator.

Characterization and Data Analysis

The identity and purity of all synthesized compounds must be rigorously confirmed using a combination of analytical techniques.

Technique Purpose Expected Observations
Thin Layer Chromatography (TLC) Reaction monitoring and purity assessment.Single spot for pure compounds with appropriate Rf values.
Liquid Chromatography-Mass Spectrometry (LC-MS) Purity assessment and molecular weight confirmation.A single peak in the chromatogram with the correct mass-to-charge ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation.Characteristic chemical shifts and coupling constants for the protons and carbons in the molecule.
High-Resolution Mass Spectrometry (HRMS) Precise molecular weight determination.Accurate mass measurement confirming the elemental composition.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for C=O, N-H, C-O, etc.

Conclusion

The synthetic strategy outlined in this application note provides a robust and adaptable methodology for the preparation of potent THR-β modulators, utilizing this compound as a versatile starting material. By following the detailed protocols and employing rigorous analytical characterization, researchers can efficiently synthesize and evaluate novel compounds for the treatment of metabolic diseases. The modular nature of this approach allows for the facile generation of analog libraries for structure-activity relationship (SAR) studies, thereby accelerating the drug discovery process in this important therapeutic area.

References

The Role of 6-Methoxypyridazine-3-carbaldehyde in the Design of Novel Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Author: BenchChem Technical Support Team. Date: December 2025

Senior Application Scientist Note: The global fight against HIV/AIDS has been significantly bolstered by the development of antiretroviral therapies, among which Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) play a crucial role. These allosteric inhibitors target the HIV-1 reverse transcriptase (RT), a viral enzyme essential for the replication of the virus. The pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Its incorporation into NNRTI design has led to the discovery of potent anti-HIV agents. This guide provides an in-depth look at the strategic use of 6-Methoxypyridazine-3-carbaldehyde, a key building block for synthesizing a new generation of pyridazine-based NNRTIs. We will explore the synthetic rationale, detailed experimental protocols, and the underlying mechanism of action that positions these compounds as promising candidates in drug development.

The Pyridazine Scaffold in NNRTI Drug Discovery

Pyridazine and its derivatives are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. This arrangement imparts unique electronic properties, making them attractive scaffolds for designing molecules that can engage in specific interactions with biological targets. In the context of NNRTIs, the pyridazine core can be strategically functionalized to occupy the hydrophobic NNRTI binding pocket (NNIBP) of the HIV-1 RT, inducing a conformational change that inactivates the enzyme. The pursuit of novel NNRTIs is driven by the need to overcome the challenge of drug resistance that often emerges with first-generation inhibitors.

Synthesis of the Key Intermediate: this compound

A robust and scalable synthesis of the core aldehyde is paramount for any drug discovery program. While this compound may not be readily available in large quantities, a multi-step synthesis can be devised from common starting materials. The following protocol outlines a plausible and efficient route.

Protocol 1: Synthesis of this compound

This protocol involves a three-step sequence starting from the commercially available 3-methyl-6-chloropyridazine. The process includes a nucleophilic aromatic substitution to introduce the methoxy group, followed by an oxidation of the methyl group to the desired carbaldehyde.

Step 1: Synthesis of 3-Methyl-6-methoxypyridazine

  • Rationale: The chlorine atom at the 6-position of the pyridazine ring is susceptible to nucleophilic displacement by alkoxides. Sodium methoxide is a strong nucleophile that will readily displace the chloride to form the desired methoxy ether.

  • Procedure:

    • To a solution of sodium methoxide (1.2 equivalents) in dry methanol (10 volumes), add 3-methyl-6-chloropyridazine (1.0 equivalent).

    • Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure.

    • To the residue, add water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 3-methyl-6-methoxypyridazine, which can be purified by column chromatography if necessary.

Step 2: Oxidation to this compound

  • Rationale: The oxidation of a methyl group on a heteroaromatic ring to an aldehyde can be achieved using various oxidizing agents. Selenium dioxide (SeO₂) is a classic reagent for this transformation, offering good selectivity for the methyl group over the aromatic ring.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 3-methyl-6-methoxypyridazine (1.0 equivalent) in a suitable solvent such as dioxane or a mixture of dioxane and water.

    • Add selenium dioxide (1.1 equivalents) to the solution.

    • Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and filter to remove the black selenium precipitate.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Synthesis of this compound start 3-Methyl-6-chloropyridazine step1 3-Methyl-6-methoxypyridazine start->step1  NaOMe, MeOH  Reflux step2 This compound step1->step2  SeO₂, Dioxane  Reflux

Caption: Synthetic workflow for this compound.

Application in the Synthesis of Pyridazine-Based NNRTIs

The aldehyde functionality of this compound serves as a versatile handle for the construction of more complex NNRTI candidates. A common strategy in NNRTI design is the incorporation of a diaryl ether or a related flexible linker. The following protocol describes the synthesis of a hypothetical NNRTI candidate via a Wittig reaction followed by reduction.

Protocol 2: Synthesis of a Diaryl-Linked Pyridazine NNRTI Candidate

Step 1: Wittig Reaction with a Substituted Benzylphosphonium Salt

  • Rationale: The Wittig reaction is a powerful method for forming carbon-carbon double bonds by reacting an aldehyde with a phosphonium ylide. This allows for the coupling of the pyridazine core to another aromatic ring system.

  • Procedure:

    • Prepare the phosphonium ylide by treating a substituted benzyltriphenylphosphonium bromide (e.g., 4-cyanobenzyltriphenylphosphonium bromide) (1.1 equivalents) with a strong base like n-butyllithium or sodium hydride in an anhydrous solvent such as THF at 0 °C.

    • To the resulting ylide solution, add a solution of this compound (1.0 equivalent) in THF dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to obtain the stilbene-like intermediate.

Step 2: Reduction of the Alkene

  • Rationale: To introduce conformational flexibility, which is often beneficial for NNRTI activity, the double bond formed in the Wittig reaction is reduced to a single bond. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Procedure:

    • Dissolve the product from Step 1 in a suitable solvent like ethanol or methanol.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate to yield the final NNRTI candidate.

NNRTI Synthesis Workflow start This compound step1 Wittig Reaction Product (Stilbene derivative) start->step1  1. Strong Base (e.g., n-BuLi)  2. THF reagent1 Substituted Benzyl Triphenylphosphonium Bromide final_product Final NNRTI Candidate (Diaryl-linked pyridazine) step1->final_product  H₂, Pd/C  Ethanol

Caption: General workflow for NNRTI synthesis from the core aldehyde.

Mechanism of Action of Pyridazine-Based NNRTIs

NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, located approximately 10 Å away from the polymerase active site.[1] This binding induces a conformational change in the enzyme, primarily affecting the flexibility of the "thumb" and "finger" subdomains. This distortion of the active site prevents the proper binding of the incoming deoxynucleoside triphosphates (dNTPs) and limits the mobility of the RT enzyme along the nucleic acid template, thereby halting DNA synthesis.[2][3][4] Pyridazine-based NNRTIs, through their specific substitution patterns, can establish key hydrophobic and hydrogen bonding interactions within the NNIBP, leading to potent inhibition.

NNRTI Mechanism of Action cluster_RT HIV-1 Reverse Transcriptase (p66 subunit) active_site Polymerase Active Site no_synthesis DNA Synthesis Blocked active_site->no_synthesis nnibp NNRTI Binding Pocket (NNIBP) nnibp->active_site Induces conformational change nnrti Pyridazine-based NNRTI nnrti->nnibp Binds to allosteric site dna_rna RNA/DNA Template-Primer dna_rna->active_site Template binding dntp dNTP dntp->active_site Binding inhibited

Caption: Allosteric inhibition of HIV-1 RT by a pyridazine NNRTI.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyridazine-based NNRTIs is highly dependent on the nature and position of substituents on both the pyridazine ring and the appended aromatic moieties. While specific SAR data for this compound derivatives is not extensively published, general trends can be extrapolated from related series of diarylpyridazine and pyridazinone NNRTIs.[5][6][7]

Position of SubstitutionFavorable SubstituentsRationale
Pyridazine Core Small alkyl or alkoxy groupsEnhance binding affinity and metabolic stability.
Halogens (Cl, F)Can form halogen bonds and improve pharmacokinetic properties.
Linker between Rings Flexible linkers (e.g., -CH₂-CH₂-, -S-CH₂-)Allows for optimal orientation within the flexible NNIBP.
Second Aromatic Ring Electron-withdrawing groups (e.g., -CN, -NO₂)Can engage in π-π stacking and hydrogen bonding interactions with key residues in the NNIBP.
Halogens, small alkyl groupsModulate lipophilicity and binding interactions.

This table represents generalized SAR trends from related pyridazine NNRTI series and should be empirically validated for novel compounds derived from this compound.

Conclusion and Future Perspectives

This compound represents a valuable and versatile starting material for the development of novel pyridazine-based NNRTIs. The synthetic routes outlined in this guide provide a framework for accessing this key intermediate and elaborating it into diverse libraries of potential drug candidates. The inherent properties of the pyridazine scaffold, combined with strategic derivatization, offer a promising avenue for discovering next-generation NNRTIs with improved potency, resistance profiles, and pharmacokinetic properties. Further exploration of the structure-activity relationships of this specific subclass of pyridazine NNRTIs is warranted to fully realize their therapeutic potential in the ongoing effort to combat HIV.

References

Application of 6-Methoxypyridazine-3-carbaldehyde in the Synthesis of Advanced PRMT5 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Targeting PRMT5 in Oncology

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology. As a Type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, and DNA damage repair. Dysregulation of PRMT5 activity is frequently observed in a variety of human cancers, where it often correlates with tumor progression and poor prognosis. Consequently, the development of potent and selective PRMT5 inhibitors represents a promising avenue for cancer therapy. A significant breakthrough in this area has been the discovery of inhibitors that exploit the metabolic vulnerability of cancer cells with methylthioadenosine phosphorylase (MTAP) gene deletion, a common event in many tumors.

This application note provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 6-Methoxypyridazine-3-carbaldehyde as a key building block in the synthesis of a novel class of PRMT5 inhibitors. We will delve into the chemical rationale, provide a detailed synthetic protocol, and discuss the significance of this approach in the generation of next-generation epigenetic modulators.

The Strategic Importance of the Pyridazine Scaffold

The pyridazine moiety is a privileged scaffold in medicinal chemistry, known for its ability to engage in a variety of biological targets through hydrogen bonding and other non-covalent interactions. In the context of PRMT5 inhibition, the pyridazine core can be strategically employed to orient functional groups towards key residues in the enzyme's active site, thereby enhancing binding affinity and selectivity.

This compound , in particular, offers a versatile entry point for the synthesis of complex pyridazine-containing molecules. The methoxy group can serve as a handle for further functionalization or can be retained to modulate the electronic properties and metabolic stability of the final compound. The carbaldehyde functionality is a reactive electrophile, readily participating in a range of carbon-carbon and carbon-nitrogen bond-forming reactions, making it an ideal precursor for constructing the core structure of potent PRMT5 inhibitors.

Synthetic Pathway Overview: Reductive Amination as a Key Step

A pivotal reaction in the utilization of this compound for PRMT5 inhibitor synthesis is reductive amination . This robust and high-yielding transformation allows for the direct coupling of the aldehyde with a primary or secondary amine to form a new carbon-nitrogen bond, a common linkage in many biologically active molecules. The resulting secondary or tertiary amine can then be further elaborated to complete the synthesis of the target inhibitor.

The general workflow for the synthesis of a PRMT5 inhibitor utilizing this compound via reductive amination is depicted below:

G A This compound C Reductive Amination A->C B Amine Building Block (e.g., 1-(Pyrimidin-2-yl)ethan-1-amine) B->C D Pyridazine-based Intermediate C->D Formation of C-N bond E Further Synthetic Elaboration (e.g., Coupling Reactions) D->E F Final PRMT5 Inhibitor E->F

Caption: Synthetic workflow for PRMT5 inhibitors.

Detailed Experimental Protocol: Synthesis of a Pyridazine-based PRMT5 Inhibitor Intermediate

The following protocol is based on the synthetic methodology disclosed in patent application WO2021163344A1 and provides a step-by-step guide for the reductive amination of this compound with 1-(Pyrimidin-2-yl)ethan-1-amine.[1]

Reaction Scheme:

Materials and Reagents:

  • This compound

  • 1-(Pyrimidin-2-yl)ethan-1-amine dihydrochloride

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inert atmosphere setup

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and 1-(Pyrimidin-2-yl)ethan-1-amine dihydrochloride (1.05 eq).

  • Solvent and Acid Addition: Add 1,2-dichloroethane (DCE) to the flask to achieve a suitable concentration (e.g., 0.1 M). To this suspension, add glacial acetic acid (1.1 eq).

  • Initial Stirring: Stir the reaction mixture at room temperature under an inert atmosphere (argon or nitrogen) for 10-15 minutes. The formation of the iminium ion intermediate is expected during this time.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (1.35 eq) portion-wise to the stirring mixture. The addition should be controlled to manage any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 2-4 hours).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir the biphasic mixture vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired pyridazine-based intermediate as a pure compound.

Characterization: The structure and purity of the synthesized intermediate should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Quantitative Data Summary

ParameterValueSource
Starting MaterialThis compound[1]
Key Reagent1-(Pyrimidin-2-yl)ethan-1-amine[1]
Reducing AgentSodium triacetoxyborohydride[1]
Typical YieldHigh (specific yield not detailed in snippet)[1]

Mechanism of Action and Signaling Pathway

PRMT5 exerts its biological effects through the symmetric dimethylation of arginine residues on a multitude of protein substrates. In the context of cancer, this can lead to the transcriptional repression of tumor suppressor genes and the altered splicing of messenger RNA, promoting cell proliferation and survival. PRMT5 inhibitors block this catalytic activity, leading to a reduction in symmetric dimethylarginine levels, reactivation of tumor suppressor pathways, and ultimately, cancer cell death.

G cluster_0 PRMT5 Signaling Pathway PRMT5/MEP50 Complex PRMT5/MEP50 Complex Symmetric Dimethylation (sDMA) Symmetric Dimethylation (sDMA) PRMT5/MEP50 Complex->Symmetric Dimethylation (sDMA) Histones Histones Histones->Symmetric Dimethylation (sDMA) Splicing Factors Splicing Factors Splicing Factors->Symmetric Dimethylation (sDMA) Transcription Factors Transcription Factors Transcription Factors->Symmetric Dimethylation (sDMA) Transcriptional Repression Transcriptional Repression Symmetric Dimethylation (sDMA)->Transcriptional Repression Altered RNA Splicing Altered RNA Splicing Symmetric Dimethylation (sDMA)->Altered RNA Splicing Tumor Growth & Proliferation Tumor Growth & Proliferation Transcriptional Repression->Tumor Growth & Proliferation Altered RNA Splicing->Tumor Growth & Proliferation PRMT5 Inhibitor PRMT5 Inhibitor PRMT5 Inhibitor->PRMT5/MEP50 Complex Inhibition

Caption: PRMT5 signaling and inhibition mechanism.

Conclusion and Future Perspectives

The use of this compound as a versatile building block provides a streamlined and efficient route to a novel class of PRMT5 inhibitors. The reductive amination protocol detailed herein is a robust and scalable method for the synthesis of key intermediates, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The continued exploration of pyridazine-based scaffolds holds significant promise for the development of highly potent and selective PRMT5 inhibitors with improved therapeutic indices for the treatment of cancer. Future work will focus on the further elaboration of the pyridazine-based intermediate to optimize pharmacokinetic and pharmacodynamic properties, ultimately leading to the identification of clinical candidates.

References

Application Notes & Protocols: Strategic Condensation Reactions of 6-Methoxypyridazine-3-carbaldehyde for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Pyridazine Scaffold and the Role of a Key Intermediate

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems make it a valuable component in rational drug design.[3] 6-Methoxypyridazine-3-carbaldehyde serves as a pivotal starting material, a versatile building block that allows for the strategic elaboration of the pyridazine core through carbon-carbon bond-forming reactions.

Condensation reactions are among the most powerful tools in the synthetic chemist's arsenal for constructing complex molecular architectures from simpler precursors.[4][5] This guide provides detailed application notes and validated protocols for three fundamental condensation reactions involving this compound: the Knoevenagel condensation, the Wittig reaction, and the Claisen-Schmidt (Aldol) condensation. These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this key intermediate for the synthesis of novel, biologically active compounds.

Knoevenagel Condensation: Synthesis of Pyridazinyl-Acrylonitriles

Application Note: The Knoevenagel condensation is an indispensable tool for reacting an aldehyde with an active methylene compound to form an α,β-unsaturated product. When applied to this compound, this reaction provides a direct route to pyridazinyl-acrylonitriles and related derivatives. These products are valuable intermediates themselves, often serving as Michael acceptors or precursors for more complex heterocyclic systems. The reaction is typically catalyzed by a weak base, such as piperidine or pyrrolidine, which facilitates the deprotonation of the active methylene compound without promoting unwanted side reactions.[6]

Reaction Mechanism: Knoevenagel Condensation

The mechanism involves the base-catalyzed formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type adduct rapidly undergoes dehydration to yield the thermodynamically stable α,β-unsaturated product.

Knoevenagel_Mechanism Knoevenagel Condensation Mechanism cluster_1 Step 1: Carbanion Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration Aldehyde 6-Methoxypyridazine -3-carbaldehyde Adduct Aldol Adduct (unstable) Aldehyde->Adduct ActiveMethylene Active Methylene (e.g., Malononitrile) Carbanion Carbanion Intermediate ActiveMethylene->Carbanion + Base Base Base (Piperidine) Carbanion->Adduct Product α,β-Unsaturated Product Adduct->Product - H₂O

Caption: Knoevenagel condensation mechanism.

Detailed Protocol: Knoevenagel Condensation with Malononitrile

Objective: To synthesize 2-(6-methoxypyridazin-3-ylmethylene)malononitrile.

Materials & Reagents:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (anhydrous)

  • Deionized Water

  • Hexanes

  • Ethyl Acetate

Equipment:

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Rotary evaporator

  • TLC plates (silica gel 60 F254)

  • Glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.38 g, 10 mmol) and anhydrous ethanol (20 mL). Stir until the aldehyde is fully dissolved.

  • Addition of Reagents: Add malononitrile (0.66 g, 10 mmol) to the solution. To this stirred mixture, add piperidine (0.1 mL, ~1 mmol) dropwise using a micropipette.

    • Causality: Piperidine is a sufficiently strong base to deprotonate malononitrile, initiating the reaction, but mild enough to prevent self-condensation of the aldehyde or other side reactions. Ethanol is an excellent solvent for all reactants and facilitates a homogenous reaction mixture.

  • Reaction Execution: Heat the mixture to reflux (~78°C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Hexanes:Ethyl Acetate eluent. The disappearance of the aldehyde spot indicates reaction completion.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

    • Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water (2 x 10 mL) followed by cold ethanol (10 mL) to remove residual catalyst and unreacted starting materials.

  • Purification: The collected solid is often of high purity. If required, recrystallize from a minimal amount of hot ethanol to obtain a pure crystalline product. Dry the final product under vacuum.

Expected Outcome & Characterization:

  • Yield: Typically >85%.

  • Appearance: Pale yellow to white crystalline solid.

  • ¹H NMR (DMSO-d₆): Expect signals for the methoxy group (~4.1 ppm), pyridazine ring protons, and the vinylic proton (~8.5 ppm).

  • IR (KBr): Characteristic peaks for C≡N stretch (~2220 cm⁻¹), C=C stretch (~1600 cm⁻¹), and C-O stretch (~1250 cm⁻¹). The absence of the aldehyde C=O stretch (~1700 cm⁻¹) confirms reaction completion.[7]

Wittig Reaction: Synthesis of Vinyl-Substituted Pyridazines

Application Note: The Wittig reaction is a premier method for synthesizing alkenes from aldehydes or ketones with high regioselectivity.[8][9][10] It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent). For this compound, this provides a reliable route to install a vinyl group or substituted vinyl groups, which are key functionalities in many pharmaceutical agents. The stereochemical outcome (E vs. Z alkene) is largely dependent on the nature of the ylide; stabilized ylides typically favor the E-isomer, while non-stabilized ylides favor the Z-isomer.[8]

Reaction Mechanism: Wittig Reaction

The reaction proceeds via the nucleophilic attack of the ylide on the aldehyde carbonyl, forming a betaine intermediate which then closes to a four-membered oxaphosphetane ring. This intermediate collapses, driven by the formation of the very strong phosphorus-oxygen double bond in triphenylphosphine oxide, to yield the desired alkene.[9]

Wittig_Mechanism Wittig Reaction Mechanism Aldehyde 6-Methoxypyridazine -3-carbaldehyde Betaine Betaine Intermediate Aldehyde->Betaine Ylide Phosphorus Ylide (Ph₃P=CH₂) Ylide->Betaine + Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Alkene Vinyl Pyridazine Product Oxaphosphetane->Alkene Collapse Byproduct Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->Byproduct

Caption: Wittig reaction mechanism.

Detailed Protocol: Wittig Olefination with Methyltriphenylphosphonium Bromide

Objective: To synthesize 3-methoxy-6-vinylpyridazine.

Materials & Reagents:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • This compound

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Two-neck round-bottom flask (100 mL), flame-dried

  • Magnetic stirrer, syringes, needles

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Ylide Generation (In Situ):

    • In a flame-dried 100 mL two-neck flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (4.29 g, 12 mmol) in anhydrous THF (40 mL).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add n-BuLi (4.4 mL of 2.5 M solution, 11 mmol) dropwise via syringe. The mixture will turn a characteristic deep yellow or orange color, indicating ylide formation. Stir for 30 minutes at 0°C.

    • Causality: Anhydrous conditions and an inert atmosphere are critical as the ylide and n-BuLi are highly reactive towards water and oxygen.[11] n-BuLi is a strong base required to deprotonate the phosphonium salt to form the reactive ylide.

  • Aldehyde Addition:

    • Dissolve this compound (1.38 g, 10 mmol) in anhydrous THF (10 mL).

    • Add this aldehyde solution dropwise to the cold ylide solution.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours or until TLC analysis (3:1 Hexanes:Ethyl Acetate) shows complete consumption of the aldehyde.

  • Work-up and Isolation:

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL).

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x 30 mL).

    • Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is a mixture of the desired alkene and triphenylphosphine oxide. Purify by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate the pure product.

Expected Outcome & Characterization:

  • Yield: 60-75%.

  • Appearance: Colorless oil or low-melting solid.

  • ¹H NMR (CDCl₃): Expect characteristic signals for the vinyl protons (a doublet of doublets for the terminal CH and two doublets for the internal CH₂), along with the methoxy and pyridazine ring protons.

  • Mass Spec (EI): Molecular ion peak corresponding to the product's molecular weight.

Claisen-Schmidt Condensation: Synthesis of Pyridazinyl Chalcones

Application Note: The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between an aldehyde (with no α-hydrogens) and a ketone, representing a specific type of aldol condensation.[4][5] Reacting this compound with ketones like acetophenone yields pyridazinyl chalcones (α,β-unsaturated ketones). These structures are of significant interest in medicinal chemistry, often exhibiting potent biological activities. The reaction is typically performed using a strong base like NaOH or KOH in an alcoholic solvent.[12]

General Experimental Workflow

The workflow for these condensation reactions follows a consistent pattern of reaction setup, execution under controlled conditions, and subsequent product isolation and purification.

Workflow A 1. Reaction Setup (Dissolve Reactants & Catalyst) B 2. Reaction Execution (Heating/Stirring, TLC Monitoring) A->B C 3. Work-up (Quenching, Precipitation/Extraction) B->C D 4. Isolation (Filtration/Concentration) C->D E 5. Purification (Recrystallization/Chromatography) D->E F 6. Characterization (NMR, IR, MS) E->F

Caption: General workflow for condensation reactions.

Detailed Protocol: Synthesis of a Pyridazinyl Chalcone

Objective: To synthesize (E)-1-phenyl-3-(6-methoxypyridazin-3-yl)prop-2-en-1-one.

Materials & Reagents:

  • This compound

  • Acetophenone

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

Procedure:

  • Reaction Setup: In a 100 mL flask, dissolve this compound (1.38 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in ethanol (30 mL).

  • Addition of Base: Prepare a solution of NaOH (0.8 g, 20 mmol) in water (8 mL). Cool the aldehyde-ketone solution in an ice bath and add the NaOH solution dropwise with vigorous stirring over 15 minutes.

    • Causality: A strong base (NaOH) is required to deprotonate the α-carbon of the ketone, forming an enolate. The reaction is run cold initially to control the rate of reaction and minimize side products.

  • Reaction Execution: After addition, remove the ice bath and stir the mixture at room temperature for 12-16 hours. A solid precipitate will typically form.

  • Work-up and Isolation:

    • Pour the reaction mixture into a beaker containing crushed ice (~100 g) and acidify with dilute HCl until the pH is neutral.

    • Collect the precipitated solid by vacuum filtration, washing thoroughly with cold water to remove inorganic salts.

  • Purification: Recrystallize the crude solid from ethanol to yield the pure chalcone derivative.

Expected Outcome & Characterization:

  • Yield: 70-85%.

  • Appearance: Yellow crystalline solid.

  • ¹H NMR (CDCl₃): Expect two doublets for the α and β vinylic protons with a large coupling constant (~15-16 Hz) indicative of the E-isomer, in addition to signals from the aromatic and pyridazine rings.

  • ¹³C NMR: A characteristic signal for the carbonyl carbon around 190 ppm.

Summary of Condensation Reactions

Reaction TypeActive NucleophileCatalyst/BaseTypical ConditionsProduct Class
Knoevenagel Active Methylene (e.g., CH₂(CN)₂)Piperidine (catalytic)Reflux in Ethanol, 2-3hα,β-Unsaturated dinitrile
Wittig Phosphorus Ylide (e.g., Ph₃P=CH₂)n-BuLi (stoichiometric)0°C to RT in THF, 4-6hAlkene (Vinyl derivative)
Claisen-Schmidt Ketone Enolate (e.g., Acetophenone)NaOH (stoichiometric)RT in Ethanol/H₂O, 12-16hChalcone (α,β-Unsaturated ketone)

References

Application Notes & Protocols: Geminal Difluorination of 6-Methoxypyridazine-3-carbaldehyde using Diethylaminosulfur Trifluoride (DAST)

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Pyridazines

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] The pyridazine scaffold, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in numerous pharmacologically active agents.[3][4] The combination of these two features in molecules like 3-(difluoromethyl)-6-methoxypyridazine offers a unique chemical space for the development of novel therapeutics. The difluoromethyl group (CF2H) is a particularly valuable bioisostere for hydroxyl, thiol, or carbonyl moieties, capable of enhancing membrane permeability and modulating pKa. This document provides a detailed protocol for the synthesis of 3-(difluoromethyl)-6-methoxypyridazine via the geminal difluorination of 6-methoxypyridazine-3-carbaldehyde using diethylaminosulfur trifluoride (DAST).

Reaction Principle and Mechanistic Considerations

The conversion of an aldehyde to a geminal difluoride using DAST is a well-established transformation in organic synthesis.[5][6] The reaction proceeds through a multi-step mechanism initiated by the nucleophilic attack of the carbonyl oxygen onto the electrophilic sulfur atom of DAST.

Proposed Reaction Mechanism:

  • Activation of the Carbonyl: The aldehyde oxygen attacks the sulfur atom of DAST, leading to the formation of an intermediate alkoxyaminosulfur difluoride and the elimination of a fluoride ion.

  • Fluoride Attack: The displaced fluoride ion then acts as a nucleophile, attacking the activated carbonyl carbon.

  • Formation of a Hemiketal-like Intermediate: This results in a transient intermediate.

  • Elimination and Second Fluorination: Subsequent elimination and a second nucleophilic attack by fluoride lead to the final geminal difluoride product.

It is important to note that for electron-rich aldehydes, such as this compound, the reaction may require slightly longer reaction times or adjusted temperatures to achieve full conversion.

Safety Precautions and Reagent Handling

WARNING: Diethylaminosulfur trifluoride (DAST) is a hazardous reagent that must be handled with extreme caution in a well-ventilated fume hood.

  • Toxicity and Reactivity: DAST is corrosive, flammable, and can be explosive upon heating.[7] It reacts violently with water to produce toxic hydrogen fluoride (HF) gas.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.

  • Storage: Store DAST in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C).

  • Quenching: Any unreacted DAST must be quenched carefully with a suitable reagent, such as a saturated aqueous solution of sodium bicarbonate.

Experimental Protocol: Synthesis of 3-(difluoromethyl)-6-methoxypyridazine

This protocol details the geminal difluorination of this compound to yield 3-(difluoromethyl)-6-methoxypyridazine.

Materials and Reagents
  • This compound

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add this compound (1.0 eq).

    • Dissolve the aldehyde in anhydrous dichloromethane (DCM) (approximately 0.2 M concentration).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of DAST:

    • Slowly add DAST (1.2 - 1.5 eq) dropwise to the cooled solution via the dropping funnel over a period of 15-20 minutes. Maintain the internal temperature below -70 °C during the addition.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour.

    • Gradually warm the reaction to room temperature and stir for an additional 2-4 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of NaHCO₃. Caution: Gas evolution (CO₂) will occur.

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-(difluoromethyl)-6-methoxypyridazine as the final product.

Data Summary
ParameterValue/Description
Substrate This compound
Reagent Diethylaminosulfur trifluoride (DAST)
Stoichiometry 1.2 - 1.5 equivalents of DAST
Solvent Anhydrous Dichloromethane (DCM)
Temperature -78 °C to room temperature
Reaction Time 3-5 hours
Expected Yield 60-80% (post-purification)
Product 3-(difluoromethyl)-6-methoxypyridazine

Visualizing the Workflow

The following diagram illustrates the key stages of the experimental protocol.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product prep Dissolve Aldehyde in Anhydrous DCM cool Cool to -78 °C prep->cool add_dast Add DAST Dropwise cool->add_dast warm_rt Warm to RT & Stir add_dast->warm_rt Monitor by TLC/LC-MS quench Quench with Sat. NaHCO₃ warm_rt->quench extract Extract with DCM quench->extract purify Column Chromatography extract->purify product 3-(difluoromethyl)-6- methoxypyridazine purify->product

Caption: Experimental workflow for the DAST-mediated fluorination.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the equivalents of DAST or extending the reaction time at room temperature.

  • Low Yield: Ensure all glassware is scrupulously dried and the reaction is performed under a strictly inert atmosphere to prevent decomposition of DAST.

  • Side Reactions: Overheating or rapid warming can lead to the formation of byproducts. Maintain careful temperature control throughout the reaction.

  • Alternative Reagents: For large-scale synthesis or to avoid the hazards associated with DAST, consider alternative, more thermally stable fluorinating reagents such as Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride).

Conclusion

This application note provides a comprehensive and detailed protocol for the successful geminal difluorination of this compound using DAST. By adhering to the outlined procedures and safety precautions, researchers can confidently synthesize this valuable fluorinated building block for applications in drug discovery and development.

References

Purification of 6-Methoxypyridazine-3-carbaldehyde by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for the Chromatographic Purification of 6-Methoxypyridazine-3-carbaldehyde

Authored by: Senior Application Scientist, Chemical R&D

Introduction: The Role and Purification Imperative of this compound

This compound is a pivotal heterocyclic building block in medicinal chemistry and drug development.[1][2] Its unique arrangement of a pyridazine ring, a methoxy group, and a reactive aldehyde functionality makes it a valuable precursor for synthesizing a diverse range of complex molecules, including potential therapeutic agents.[1] The purity of this intermediate is paramount; trace impurities can lead to unwanted side reactions, complicate reaction kinetics, and introduce contaminants into the final active pharmaceutical ingredient (API), compromising its safety and efficacy.

Column chromatography is a fundamental, widely-used technique for the purification of organic compounds on a preparative scale.[3] This application note provides a comprehensive, field-proven protocol for the purification of this compound using normal-phase column chromatography, designed for researchers and drug development professionals. We will delve into the mechanistic principles of the separation, a detailed step-by-step workflow, and critical troubleshooting insights to ensure the consistent attainment of high-purity material.

The Science of Separation: Chromatographic Behavior of a Heterocyclic Aldehyde

The successful purification of this compound hinges on understanding its interaction with the stationary and mobile phases. In normal-phase chromatography, the stationary phase (typically silica gel) is highly polar, while the mobile phase is a less polar organic solvent or solvent mixture.[4]

  • Stationary Phase Interaction: Silica gel (SiO₂) is characterized by a surface rich in silanol groups (Si-OH). These groups are acidic and act as hydrogen bond donors and acceptors. The key structural features of this compound dictate its retention on silica:

    • Pyridazine Nitrogens: The two nitrogen atoms in the pyridazine ring are basic and possess lone pairs of electrons.[5] These sites can form strong hydrogen bonds with the acidic silanol groups of the silica gel. This interaction can sometimes be too strong, leading to a common issue known as "tailing," where the compound streaks down the column, resulting in poor separation.[1][6]

    • Aldehyde and Methoxy Groups: The oxygen atoms of the aldehyde (C=O) and methoxy (-OCH₃) groups are also polar and can engage in hydrogen bonding with the silica surface, contributing to the compound's overall retention.

  • Elution Principle: Separation is achieved by the differential partitioning of the crude mixture's components between the stationary and mobile phases.[3] Less polar impurities will have weaker interactions with the silica gel and will be carried through the column more quickly by the mobile phase. More polar compounds, including the target aldehyde and potential polar impurities like the corresponding carboxylic acid (formed via oxidation), will be adsorbed more strongly and elute later.[7] By gradually increasing the polarity of the mobile phase, we can selectively desorb and elute the compounds in order of increasing polarity.

Method Development: The Crucial Role of Thin-Layer Chromatography (TLC)

Before committing to a large-scale column separation, Thin-Layer Chromatography (TLC) must be employed to determine the optimal solvent system. TLC is a rapid, small-scale version of column chromatography that predicts the separation behavior.[4]

The primary goal is to find a mobile phase composition that provides:

  • Optimal Retention Factor (Rf): The target compound should have an Rf value between 0.3 and 0.4 for the best separation on a column.[3]

  • Sufficient Resolution (ΔRf): There should be a clear separation between the spot for the desired product and any impurities.

Procedure for TLC Analysis:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a sealed chamber containing a test solvent system. Start with a low-polarity mixture, such as 20% ethyl acetate in hexanes, and incrementally increase the polarity.

  • Visualize the separated spots under a UV lamp (254 nm).

  • Adjust the solvent ratio until the target compound's Rf is in the desired range and well-separated from other spots.

Detailed Purification Protocol

This protocol is designed as a self-validating system, where progress is monitored at key stages to ensure a successful outcome.

PART 1: Materials and Reagents
  • Stationary Phase: Silica gel, standard grade (60 Å, 230-400 mesh).

  • Crude Material: Crude this compound.

  • Solvents (HPLC Grade): Hexanes (or Petroleum Ether), Ethyl Acetate, Dichloromethane, Triethylamine (Et₃N).

  • Apparatus: Glass chromatography column with stopcock, separatory funnel (for solvent reservoir), round bottom flasks, test tubes or fraction collector vials, rotary evaporator.

  • Monitoring: Silica gel TLC plates (with F₂₅₄ indicator), UV lamp (254 nm), TLC developing chamber, capillaries for spotting.

PART 2: Experimental Workflow

The overall workflow for the purification is depicted below.

G cluster_prep Preparation Phase cluster_sep Separation Phase cluster_post Post-Separation Phase tlc 1. TLC Method Development slurry 2. Prepare Silica Slurry tlc->slurry pack 3. Pack Column slurry->pack load 4. Load Crude Sample pack->load elute 5. Elute with Solvent Gradient load->elute collect 6. Collect Fractions elute->collect monitor 7. Monitor Fractions by TLC collect->monitor pool 8. Pool Pure Fractions monitor->pool evap 9. Evaporate Solvent pool->evap product Pure Product evap->product

Purification Workflow Diagram

Step 1: Column Preparation (Slurry Packing)

  • Rationale: Slurry packing is superior to dry packing as it minimizes the trapping of air bubbles and ensures a uniformly packed stationary phase, which is critical for achieving high resolution.[3]

  • Secure the chromatography column in a vertical position using a clamp. Ensure the stopcock is closed and place a small plug of cotton or glass wool at the bottom.

  • In a beaker, prepare a slurry by mixing silica gel with the initial, low-polarity mobile phase determined by TLC (e.g., 10% Ethyl Acetate in Hexanes). The consistency should be like a milkshake, easily pourable but not too dilute. The typical ratio of adsorbent to crude material is 30:1 to 50:1 by weight.[8]

  • Pour the slurry into the column. Open the stopcock to allow solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to help the silica settle evenly.

  • Add more slurry until the desired column height is reached. Never let the top of the silica bed run dry.

Step 2: Sample Loading

  • Rationale: The sample must be applied to the column in a highly concentrated, narrow band. A wide starting band will lead to broad, poorly resolved elution bands.

  • Dissolve the crude this compound in a minimal volume of dichloromethane or the mobile phase.

  • Carefully add the concentrated sample solution to the top of the silica bed using a pipette.

  • Open the stopcock and allow the sample to absorb onto the silica, stopping when the liquid level is just at the top of the silica bed.

  • Gently add a small layer of sand on top of the silica bed to prevent disturbance during solvent addition.

Step 3: Elution and Fraction Collection

  • Rationale: A gradient elution, where the mobile phase polarity is gradually increased, is often most effective. This allows weakly adsorbed, non-polar impurities to elute first, followed by the target compound, and finally the strongly adsorbed, polar impurities.

  • Begin eluting with the low-polarity solvent system determined during TLC analysis.

  • Start collecting fractions into test tubes as soon as the solvent begins to drip from the column.

  • Gradually increase the percentage of the polar solvent (e.g., increase from 10% to 20% to 30% ethyl acetate in hexanes). The specific gradient will depend on the separation observed on TLC.

  • Maintain a steady flow rate throughout the process.

Step 4: Monitoring and Isolation

  • Systematically spot every few fractions onto a TLC plate.

  • Develop the TLC plate in the solvent system that gave an Rf of ~0.3-0.4 for the product.

  • Visualize the plate under a UV lamp.

  • Identify the test tubes that contain only the spot corresponding to the pure product.

  • Combine these pure fractions into a pre-weighed round bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound as an off-white to light yellow crystalline powder.[1]

Data Summary and Troubleshooting

Key Chromatographic Parameters
ParameterRecommendationRationale & Key Insights
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase separation of moderately polar organic molecules.[3]
Mobile Phase System Ethyl Acetate / HexanesA versatile system with a wide polarity range. Start with 10-20% EtOAc and increase as needed.[9]
Alternative Mobile Phase Dichloromethane / MethanolUseful for more polar compounds. Use with caution as >10% methanol can dissolve silica.[9]
Tailing Modifier 0.1 - 1% Triethylamine (Et₃N) in Mobile PhaseDeactivates acidic silanol sites on the silica, preventing strong adsorption of the basic pyridazine nitrogens and reducing peak tailing.[6]
Target Rf (TLC) ~0.3 - 0.4Provides the optimal balance between retention time and resolution on the column.[3]
Detection Method UV light at 254 nmThe aromatic pyridazine ring strongly absorbs UV light, making it easily visible on TLC plates with a fluorescent indicator.
Troubleshooting Guide
IssueProbable CauseRecommended Solution
Product does not elute Mobile phase polarity is too low.Gradually increase the percentage of the polar solvent (e.g., ethyl acetate).
Product elutes too quickly with impurities Mobile phase polarity is too high.Decrease the percentage of the polar solvent. Rerun the column with a shallower gradient.
Tailing/Streaking of the product band Strong interaction between the basic pyridazine and acidic silica.Add 0.1-1% triethylamine to the mobile phase to neutralize the silica surface.[1][6]
Poor separation from a close-running impurity Insufficient resolution of the selected solvent system.Try a different solvent system (e.g., switch from EtOAc/Hexanes to DCM/Ether). Use a longer column or finer mesh silica for higher efficiency.[10]
Cracked or channeled silica bed Improper column packing.Repack the column carefully using the slurry method, ensuring no air is trapped and the packing is homogeneous.[3]

Safety Precautions

  • Compound Hazards: this compound is irritating to the eyes, respiratory system, and skin.[1][11] Handle in a well-ventilated fume hood.

  • Solvent Hazards: Organic solvents such as hexanes, ethyl acetate, and dichloromethane are flammable and/or toxic. Avoid inhalation of vapors and contact with skin.

  • Silica Gel: Fine silica dust can cause respiratory damage. Weigh and handle silica gel in a fume hood to avoid inhalation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

References

Application Note: A Validated Protocol for the Recrystallization of 6-Methoxypyridazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive, validated protocol for the purification of 6-Methoxypyridazine-3-carbaldehyde via recrystallization. High-purity reagents are critical in research and drug development, and this guide offers a step-by-step methodology designed for researchers, chemists, and drug development professionals. The protocol emphasizes the rationale behind procedural choices, methods for purity validation, and troubleshooting common issues, ensuring a reliable and reproducible outcome.

Foundational Principles and Compound Characteristics

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and introduce complexities in purification and characterization.

Recrystallization is a powerful purification technique for solids based on differences in solubility. The core principle involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution. As this solution cools, the solubility of the compound decreases, leading to the formation of crystals. Soluble impurities remain in the mother liquor, while insoluble impurities can be removed by hot filtration.

Key Compound Properties:

  • Appearance: Off-white to light yellow or pale brown crystalline powder.[1][2]

  • Melting Point (literature): 47-54°C.[1][2] This relatively low melting point and broad range for the crude material underscores the need for a robust purification method.

  • Common Impurities: Aldehydes are susceptible to oxidation, forming the corresponding carboxylic acid, which is a common impurity.[3] Residual starting materials or side-products from its synthesis may also be present.

Solvent System Selection and Rationale

The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, be non-reactive, and be volatile enough for easy removal from the purified crystals.

For this compound, a mixed-solvent system is highly effective. This approach uses a "solvent" in which the compound is soluble and an "anti-solvent" in which it is poorly soluble. This protocol utilizes an Isopropanol/Heptane system.

Solvent SystemRoleRationale
Isopropanol (IPA) Primary SolventThe polar nature of the pyridazine ring and the aldehyde group lends good solubility in a moderately polar alcohol like isopropanol, especially when heated.
Heptane Anti-solventThis non-polar solvent has very low solubility for the target compound. Its addition to the isopropanol solution reduces the overall solubility, inducing crystallization.

This system offers excellent control over the crystallization process, typically yielding high-purity crystals with good recovery.

Validated Recrystallization Protocol

This protocol is designed for purifying approximately 5 grams of crude this compound. Adjust solvent volumes proportionally for different quantities.

Materials & Equipment:

  • Crude this compound

  • Isopropanol (Reagent Grade)

  • Heptane (Reagent Grade)

  • Erlenmeyer Flasks (50 mL and 125 mL)

  • Hotplate with stirring capability

  • Magnetic stir bar

  • Büchner funnel and filtration flask

  • Filter paper

  • Glass funnel (for hot filtration, optional)

  • Watch glass

  • Spatula

  • Ice bath

  • Vacuum oven or desiccator

Step 1: Initial Assessment and Dissolution
  • Purity Check (Pre-Recrystallization): Before starting, assess the crude material.

    • Measure the melting point of a small sample. It will likely be broad and lower than the literature value of 51-54°C.[1]

    • Perform a Thin-Layer Chromatography (TLC) analysis to visualize the number of components. A suitable mobile phase is 7:3 Hexane:Ethyl Acetate.[4][5]

  • Dissolution: Place 5.0 g of the crude compound into a 125 mL Erlenmeyer flask with a magnetic stir bar. Add approximately 10 mL of isopropanol.

  • Heating: Gently heat the mixture on a hotplate with stirring. Add isopropanol dropwise until the solid completely dissolves. The goal is to use the minimum amount of hot solvent required to create a saturated solution. Avoid boiling the solvent vigorously.

Step 2: (Optional) Hot Filtration for Insoluble Impurities
  • Rationale: If you observe insoluble particles (e.g., dust, non-soluble byproducts) in the hot solution, a hot filtration step is necessary.

  • Preparation: Place a fluted filter paper in a stemless glass funnel. Preheat the funnel and a clean 125 mL receiving Erlenmeyer flask on the hotplate to prevent premature crystallization.

  • Filtration: Quickly pour the hot, saturated solution through the preheated funnel into the clean, hot flask.

Step 3: Crystallization
  • Initiate Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a heat-resistant surface.

    • Expert Tip: Slow cooling is crucial for forming large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Induce Crystallization (if necessary): If crystals do not form, scratch the inside of the flask with a glass rod at the solution's surface or add a tiny "seed" crystal from the crude material.

  • Maximize Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.

Step 4: Isolation and Washing
  • Vacuum Filtration: Set up a Büchner funnel with filter paper over a filtration flask connected to a vacuum source. Wet the filter paper with a small amount of cold heptane.

  • Collect Crystals: Swirl the cold slurry of crystals and pour it into the Büchner funnel under vacuum. Use a spatula to transfer any remaining crystals.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with two small portions (approx. 5-10 mL each) of ice-cold heptane. This removes any residual soluble impurities from the crystal surfaces.

Step 5: Drying
  • Initial Drying: Leave the crystals in the funnel under vacuum for 10-15 minutes to pull air through and remove most of the solvent.

  • Final Drying: Transfer the purified crystals to a pre-weighed watch glass. Dry to a constant weight in a vacuum oven at a low temperature (e.g., 30-35°C) or in a vacuum desiccator. The low melting point of the compound prohibits aggressive heating.

Step 6: Final Purity Validation
  • Yield Calculation: Weigh the dried, purified product and calculate the percentage yield.

  • Melting Point Analysis: Measure the melting point of the recrystallized product. A successful purification will result in a significantly sharper and higher melting point range (e.g., 52-54°C).

  • TLC Analysis: Run a final TLC plate with the crude material, the recrystallized product, and a co-spot to confirm the removal of impurities.[3] The purified sample should show a single, distinct spot.

Troubleshooting Guide

ProblemPossible Cause(s)Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent; cooling is too rapid.Re-heat the solution to dissolve the oil, add slightly more primary solvent (isopropanol), and allow for slower cooling.
No Crystal Formation Solution is not saturated (too much solvent); supersaturation.Boil off some solvent to concentrate the solution. Try scratching the flask or adding a seed crystal.
Very Low Recovery Too much solvent was used; crystals are partially soluble in the wash solvent.Ensure a minimal amount of hot solvent is used for dissolution. Always use an ice-cold anti-solvent (heptane) for washing and use it sparingly.
Colored Product Colored impurities are still present.Consider adding a small amount of activated charcoal to the hot solution before the hot filtration step. (Use sparingly as it can adsorb the product).

Workflow Visualization

Caption: Workflow for the recrystallization of this compound.

Safety and Handling

This compound and related heterocyclic compounds require careful handling.

  • Personal Protective Equipment (PPE): Always wear nitrile gloves, chemical splash goggles conforming to NIOSH or EN 166 standards, and a chemical-resistant lab coat.[6][7]

  • Engineering Controls: Conduct all operations in a certified chemical fume hood or a well-ventilated area to avoid inhalation of dust or fumes.[6][8]

  • Hazards: The compound is irritating to the skin, eyes, and respiratory system.[1] Avoid contact and inhalation.[9][10]

  • Storage: Store the purified, dry product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to prevent degradation.[1][11]

  • Disposal: Dispose of all chemical waste, including the mother liquor and contaminated materials, according to local institutional and governmental regulations for hazardous waste.[6]

References

Application Notes & Protocols for the Analytical Characterization of 6-Methoxypyridazine-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This comprehensive guide provides a detailed framework of analytical techniques for the structural elucidation, purity assessment, and physicochemical characterization of 6-Methoxypyridazine-3-carbaldehyde and its derivatives. These N-heterocyclic aldehydes are pivotal building blocks in medicinal chemistry and drug discovery. Ensuring their structural integrity and purity is paramount for reproducible downstream biological data and successful drug development campaigns. This document outlines field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), offering insights into experimental design, data interpretation, and integrated analytical workflows for researchers, chemists, and quality control scientists.

Introduction: The Significance of Pyridazine Scaffolds

The pyridazine moiety is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide array of biological activities, including anticancer, antimicrobial, and cardiovascular effects. The this compound core, in particular, offers a versatile synthetic handle—the aldehyde—for derivatization, allowing for the rapid generation of compound libraries (e.g., Schiff bases, hydrazones, or reductive amination products). The methoxy group modulates the electronic properties of the heterocyclic ring, influencing its reactivity and interaction with biological targets.

Given the critical role of these derivatives, a robust and orthogonal analytical workflow is not merely a procedural formality but a cornerstone of scientific integrity. The following sections detail the primary analytical pillars for characterizing these molecules, explaining the causality behind methodological choices to ensure reliable and reproducible results.

Integrated Analytical Workflow

A newly synthesized this compound derivative should be subjected to a multi-technique analysis to confirm its identity, purity, and structure. The typical workflow is sequential, with each step providing a piece of the puzzle.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Structural & Purity Analysis Synthesis Synthesized Derivative TLC Reaction Monitoring (TLC) Synthesis->TLC Workup Aqueous Workup & Extraction TLC->Workup Purification Column Chromatography Workup->Purification Solvent_Removal Solvent Removal Purification->Solvent_Removal Isolated_Product Isolated Product Solvent_Removal->Isolated_Product NMR NMR Spectroscopy (Identity & Structure) Isolated_Product->NMR Primary structural proof MS Mass Spectrometry (Molecular Weight) Isolated_Product->MS Molecular weight confirmation HPLC HPLC Analysis (Purity & Quantification) NMR->HPLC Purity check of NMR sample MS->HPLC Final_Confirmation Structure & Purity Confirmed HPLC->Final_Confirmation

Caption: Integrated workflow for derivative synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR is the most powerful tool for unambiguous structural elucidation of organic molecules. For this compound derivatives, both ¹H and ¹³C NMR are essential.

Expert Insight: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common first choice due to its versatility. However, if the compound has limited solubility or if acidic protons need to be observed (e.g., in hydrazone derivatives), Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

Proton (¹H) NMR Spectroscopy

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected Chemical Shifts (δ) in CDCl₃:

Proton Type Expected Chemical Shift (ppm) Multiplicity Rationale
Aldehyde (-CHO) 9.9 - 10.2 Singlet (s) Highly deshielded due to the electronegativity of the oxygen and the magnetic anisotropy of the carbonyl group.
Pyridazine H-4 8.0 - 8.2 Doublet (d) Located between two nitrogen atoms (in the final derivative) and adjacent to the electron-withdrawing aldehyde group, causing significant deshielding.
Pyridazine H-5 7.2 - 7.4 Doublet (d) Adjacent to the electron-donating methoxy group, thus appearing more upfield compared to H-4.
Methoxy (-OCH₃) 4.1 - 4.3 Singlet (s) Protons on a carbon attached to an electronegative oxygen on an aromatic ring.

| Derivative Moiety | Variable | Variable | Dependent on the specific derivative synthesized. |

Note: The coupling constant (J) between H-4 and H-5 is typically around 9.0 Hz.

Protocol: ¹H NMR Sample Preparation and Acquisition
  • Sample Preparation: Weigh 5-10 mg of the purified derivative into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the tube and invert several times to fully dissolve the sample. If necessary, gently warm the sample or use a vortex mixer.

  • Acquisition: Place the tube in the NMR spectrometer. Acquire a standard ¹H spectrum (e.g., on a 400 MHz instrument) using a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • Processing: Process the resulting Free Induction Decay (FID) with an exponential window function and perform Fourier transformation. Phase and baseline correct the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Carbon (¹³C) NMR Spectroscopy

¹³C NMR provides a count of the unique carbon atoms in the molecule and information about their chemical environment (e.g., sp², sp³, carbonyl).

Expected Chemical Shifts (δ) in CDCl₃:

Carbon Type Expected Chemical Shift (ppm) Rationale
Aldehyde (C=O) 188 - 192 Carbonyl carbons are highly deshielded.
Pyridazine C-6 (-OCH₃) 165 - 168 Aromatic carbon attached to an electronegative oxygen atom.
Pyridazine C-3 (-CHO) 150 - 153 Aromatic carbon attached to the aldehyde group.
Pyridazine C-4 138 - 140 Deshielded aromatic carbon.
Pyridazine C-5 118 - 120 Shielded by the adjacent electron-donating methoxy group.

| Methoxy (-OCH₃) | 54 - 56 | Typical range for a methoxy carbon attached to an aromatic ring. |

Protocol: ¹³C NMR Acquisition
  • Sample: Use the same sample prepared for ¹H NMR.

  • Acquisition: Select a standard ¹³C experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).

  • Parameters: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 512-2048) and a longer relaxation delay (2-5 seconds) are required to obtain a good spectrum and ensure accurate integration of all carbon signals.

  • Processing: Process the data similarly to the ¹H spectrum. Calibrate the spectrum using the solvent peak (CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS): Confirming Molecular Weight

MS is an essential technique for confirming the molecular weight (MW) of the synthesized derivative, which corroborates the proposed structure. Electrospray Ionization (ESI) is the most common method for this class of compounds as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.

Expert Insight: The pyridazine nitrogens are basic and readily protonated. Therefore, running the analysis in positive ion mode is almost always the correct choice. The presence of a sodium adduct [M+Na]⁺ is also very common and serves as a secondary confirmation of the molecular weight.

Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in an HPLC-grade solvent such as methanol or acetonitrile.

  • Infusion: Directly infuse the sample solution into the ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • MS Parameters (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Drying Gas (N₂): Flow rate of 5-10 L/min at a temperature of 300-350 °C.

    • Mass Range: Scan a range appropriate for the expected MW (e.g., m/z 50-500).

  • Data Analysis: Identify the base peak in the spectrum. For a derivative of this compound (MW = 138.12 g/mol )[1], the expected [M+H]⁺ ion would be at m/z 139.05.[2] Look for other common adducts like [M+Na]⁺ (m/z 161.03)[2] or [M+K]⁺ to further confirm the result. High-resolution MS (HRMS) can be used to confirm the elemental composition to within a few parts per million (ppm).

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is the definitive technique for assessing the purity of a compound. For pyridazine derivatives, a reverse-phase HPLC (RP-HPLC) method is typically employed, which separates compounds based on their hydrophobicity.

Expert Insight: The choice of mobile phase modifier is crucial for good peak shape. Pyridazine nitrogens can interact with free silanol groups on the silica-based column packing, leading to peak tailing. Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (FA) to the mobile phase protonates the basic nitrogens and masks the silanols, resulting in sharp, symmetrical peaks. Formic acid is preferred for LC-MS applications as TFA can cause ion suppression.

Protocol: General RP-HPLC Purity Assessment
  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at 1.0 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with a 50:50 mixture of mobile phase A and B.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size (for rapid analysis) or 4.6 x 150 mm, 5 µm particle size (for standard analysis).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B (e.g., 5%), ramp to a high percentage (e.g., 95%) over 5-10 minutes, hold for 1-2 minutes, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 0.3 mL/min (for 2.1 mm ID column) or 1.0 mL/min (for 4.6 mm ID column).

    • Column Temperature: 30-40 °C.

    • Detection: UV-Vis detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm or a determined λₘₐₓ).

    • Injection Volume: 1-5 µL.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and express it as a percentage (Area %). A pure compound should exhibit a single major peak.

HPLC_Principle cluster_0 Reverse-Phase HPLC cluster_1 Separation Mechanism MobilePhase Mobile Phase (Polar) Water/Acetonitrile Column HPLC Column MobilePhase->Column Elution StationaryPhase Stationary Phase (Non-Polar) C18-coated Silica Separation Less Polar Compound Interacts more with C18 phase Elutes LATER More Polar Compound Prefers mobile phase Elutes EARLIER Analyte Analyte Mixture Analyte->Column Detector UV Detector Separation:f1->Detector Early Elution Separation:f0->Detector Late Elution Chromatogram Chromatogram (Signal vs. Time) Detector->Chromatogram

Caption: Principle of Reverse-Phase HPLC separation.

Conclusion

The analytical characterization of this compound derivatives is a systematic process that relies on the synergistic use of NMR, MS, and HPLC. NMR provides the definitive structural map, MS confirms the molecular mass, and HPLC validates the purity. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers can ensure the quality and integrity of their compounds, paving the way for reliable and impactful scientific discoveries.

References

Application Notes and Protocols for the Synthesis of Bioactive Pyridazine Derivatives from 6-Methoxypyridazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, including a high dipole moment and robust hydrogen-bonding capacity, make it a valuable component in the design of novel therapeutic agents.[1][2] Pyridazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anticonvulsant properties.[1][3] Marketed drugs such as Minaprine (antidepressant) and Levosimendan (vasodilator) feature the pyridazine core, underscoring its clinical significance.[3]

6-Methoxypyridazine-3-carbaldehyde is a versatile and highly valuable starting material for the synthesis of a diverse array of bioactive pyridazine derivatives. The aldehyde functional group serves as a synthetic handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, allowing for the introduction of diverse pharmacophores. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of bioactive pyridazine derivatives from this key intermediate. We will explore several powerful synthetic transformations, providing detailed, field-proven protocols and explaining the underlying chemical principles.

Synthetic Strategies: From Aldehyde to Bioactive Derivative

The synthetic utility of this compound lies in the reactivity of its aldehyde group. We will focus on three key classes of reactions that enable the elaboration of this starting material into more complex, biologically active molecules:

  • Olefinations (Wittig and Horner-Wadsworth-Emmons Reactions): These reactions are cornerstones of organic synthesis for the formation of carbon-carbon double bonds, allowing for the introduction of vinyl linkages, which can be further functionalized or may be integral to the pharmacophore.

  • Knoevenagel Condensation: This reaction with active methylene compounds is a powerful tool for creating α,β-unsaturated systems, which are common motifs in bioactive molecules and can act as Michael acceptors.

  • Reductive Amination: A highly efficient method for forming carbon-nitrogen bonds, this reaction allows for the introduction of a wide range of amine-containing side chains, which are crucial for modulating the physicochemical properties and biological activity of drug candidates.

The following sections will provide detailed protocols for each of these transformations, along with insights into reaction optimization and potential challenges.

Part 1: Synthesis of the Starting Material: this compound

A reliable supply of the starting aldehyde is crucial. While commercially available, it can also be synthesized in the laboratory. A common route involves the oxidation of the corresponding alcohol, which can be prepared from commercially available precursors.

Protocol 1: Oxidation of (6-methoxypyridazin-3-yl)methanol

This protocol describes a standard Swern oxidation, which is known for its mild conditions and high yields.

Materials:

  • (6-methoxypyridazin-3-yl)methanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet.

  • Dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM and cool the solution to -78 °C (a dry ice/acetone bath).

  • Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature below -60 °C. Stir for 15 minutes.

  • Add a solution of (6-methoxypyridazin-3-yl)methanol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, ensuring the temperature remains below -60 °C. Stir for 30 minutes.

  • Slowly add triethylamine (5.0 equivalents) to the reaction mixture. The reaction is exothermic, so add it carefully to maintain the temperature below -50 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature over 1-2 hours.

  • Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford this compound as a solid.

Expected Yield: 85-95%

Part 2: Carbon-Carbon Bond Forming Reactions

Horner-Wadsworth-Emmons (HWE) Reaction for the Synthesis of (E)-Alkenes

The Horner-Wadsworth-Emmons reaction is a powerful alternative to the Wittig reaction, typically providing excellent (E)-selectivity for the resulting alkene and a water-soluble phosphate byproduct that is easily removed during workup.[4][5]

This protocol describes the reaction of this compound with triethyl phosphonoacetate to yield an α,β-unsaturated ester, a versatile intermediate for further derivatization.

Materials:

  • This compound

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents) and wash with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool to 0 °C (ice bath).

  • Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the suspension of NaH in THF. Stir at 0 °C for 30 minutes, or until hydrogen evolution ceases and the solution becomes clear.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the desired (E)-alkene.

Expected Yield: 70-85%

Knoevenagel Condensation for the Synthesis of Electron-Deficient Alkenes

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[6] It is particularly useful for synthesizing α,β-unsaturated products with electron-withdrawing groups.

This protocol details the reaction of this compound with malononitrile, a highly active methylene compound, catalyzed by a weak base.

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and malononitrile (1.1 equivalents) in ethanol.

  • Add a catalytic amount of piperidine (0.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. The product may precipitate out of the solution.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • If necessary, the product can be further purified by recrystallization from ethanol.

Expected Yield: >90%

Part 3: Carbon-Nitrogen Bond Forming Reactions

Reductive Amination for the Synthesis of Substituted Amines

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines. The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a mild reducing agent.

This protocol describes a one-pot reductive amination using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is compatible with a wide range of functional groups.

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent) and benzylamine (1.1 equivalents) in DCE or DCM.

  • If the reaction is sluggish, a catalytic amount of acetic acid (0.1 equivalents) can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The addition may be slightly exothermic.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: methanol/DCM with 1% triethylamine to prevent streaking) to afford the desired amine.

Expected Yield: 65-80%

Data Presentation and Visualization

Table 1: Comparison of Synthetic Protocols
ProtocolReaction TypeKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
1 Swern OxidationOxalyl chloride, DMSO, TEADCM-78 to RT2-385-95
2 Horner-Wadsworth-EmmonsTriethyl phosphonoacetate, NaHTHF0 to RT4-670-85
3 Knoevenagel CondensationMalononitrile, PiperidineEthanolRT2-4>90
4 Reductive AminationBenzylamine, STABDCE/DCMRT12-2465-80

Experimental Workflow Diagram

G cluster_start Starting Material Synthesis cluster_c_c C-C Bond Formation cluster_c_n C-N Bond Formation start_mol (6-methoxypyridazin-3-yl)methanol aldehyde This compound start_mol->aldehyde Protocol 1 (Swern Oxidation) hwe_product Ethyl (E)-3-(6-methoxypyridazin-3-yl)acrylate aldehyde->hwe_product Protocol 2 (HWE Reaction) knoevenagel_product 2-((6-methoxypyridazin-3-yl)methylene)malononitrile aldehyde->knoevenagel_product Protocol 3 (Knoevenagel Condensation) red_am_product N-benzyl-1-(6-methoxypyridazin-3-yl)methanamine aldehyde->red_am_product Protocol 4 (Reductive Amination) bioactivity Bioactive Pyridazine Derivatives hwe_product->bioactivity knoevenagel_product->bioactivity red_am_product->bioactivity

Caption: Synthetic pathways from this compound.

Logical Flow of Synthetic Transformations

G cluster_reactions Key Synthetic Transformations cluster_products Intermediate/Final Products aldehyde This compound Aldehyde Group HWE Horner-Wadsworth-Emmons aldehyde:f1->HWE Knoevenagel Knoevenagel Condensation aldehyde:f1->Knoevenagel ReductiveAmination Reductive Amination aldehyde:f1->ReductiveAmination Alkene Vinyl Pyridazines HWE->Alkene UnsaturatedNitrile α,β-Unsaturated Nitriles/Esters Knoevenagel->UnsaturatedNitrile Amine Substituted Aminomethyl Pyridazines ReductiveAmination->Amine

Caption: Reaction classes for derivatizing the aldehyde.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the synthesis of a wide range of bioactive pyridazine derivatives. The protocols outlined in this application note for Horner-Wadsworth-Emmons olefination, Knoevenagel condensation, and reductive amination provide robust and reproducible methods for accessing diverse chemical matter. These synthetic routes open up avenues for exploring structure-activity relationships and developing novel drug candidates targeting a wide range of diseases. Further exploration of multicomponent reactions and the use of modern catalytic methods will undoubtedly expand the synthetic utility of this valuable starting material.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methoxypyridazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 6-Methoxypyridazine-3-carbaldehyde. As a crucial intermediate in medicinal chemistry, optimizing its synthesis is key to efficient downstream discovery and development. This document provides a troubleshooting framework based on established chemical principles and field-proven insights, moving beyond a simple recitation of steps to explain the causality behind experimental choices.

Overview of the Core Synthetic Challenge

The most prevalent and direct route to this compound (Target Compound 3 ) is the selective oxidation of the methyl group of 3-methyl-6-methoxypyridazine (2 ). This transformation, while conceptually straightforward, is fraught with challenges, including incomplete conversion, over-oxidation to the corresponding carboxylic acid (4 ), and purification difficulties. The pyridazine ring's electron-deficient nature influences the reactivity of the adjacent methyl group, requiring carefully controlled conditions.[1][2]

The precursor, 3-methyl-6-methoxypyridazine (2 ), can be prepared from the commercially available 3-methyl-6-chloropyridazine (1 ) via nucleophilic aromatic substitution with sodium methoxide.

General Synthetic Scheme

Synthetic_Scheme cluster_0 Precursor Synthesis cluster_1 Core Oxidation Reaction 1 3-Methyl-6-chloropyridazine (1) 2 3-Methyl-6-methoxypyridazine (2) 1->2 NaOMe, MeOH Reflux 3 This compound (3) (Target Product) 2->3 [Oxidant] e.g., SeO₂, Dioxane/H₂O 4 6-Methoxypyridazine-3-carboxylic acid (4) (Over-oxidation Side Product) 3->4 [Over-oxidation]

Caption: General reaction pathway for the synthesis of this compound.

Baseline Synthesis Protocol: Selenium Dioxide Oxidation

This protocol provides a standard method for the oxidation of 3-methyl-6-methoxypyridazine. Selenium dioxide (SeO₂) is a classic and effective reagent for the oxidation of activated methyl groups adjacent to heteroaromatic systems.

Experimental Protocol:

  • Reaction Setup: To a solution of 3-methyl-6-methoxypyridazine (1.0 eq) in 1,4-dioxane (10-15 mL per gram of starting material), add selenium dioxide (1.1 - 1.2 eq).

  • Aqueous Co-solvent: Add a small amount of water (e.g., 0.5 mL per gram of SeO₂). Water is crucial for the reaction mechanism, facilitating the hydrolysis of the intermediate selenite ester.

  • Heating: Heat the mixture to reflux (approx. 95-100°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexane). The reaction typically takes 4-8 hours.

  • Workup: a. Cool the reaction mixture to room temperature. b. Filter the mixture through a pad of Celite® to remove the black selenium byproduct. Wash the pad thoroughly with ethyl acetate. c. Combine the filtrates and wash with saturated aqueous sodium bicarbonate (NaHCO₃) to remove any acidic byproducts (like the carboxylic acid). d. Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure aldehyde.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low (<40%). What are the most likely causes and solutions?

Low yield is the most common complaint. The cause can usually be traced to one of three areas: incomplete reaction, product degradation, or side reactions.

Probable Cause A: Incomplete Reaction The starting material remains largely unconsumed even after prolonged reaction times. This points to an issue with reagent activity or reaction conditions.

  • Solution 1: Reagent Quality. Selenium dioxide can absorb moisture and lose activity over time. Use freshly opened or properly stored SeO₂. For heterogeneous oxidants like Manganese Dioxide (MnO₂), ensure it is "activated" by heating under vacuum before use to remove physisorbed water.

  • Solution 2: Insufficient Water. The SeO₂ oxidation mechanism requires water. If the reaction is run in an anhydrous solvent, it will often stall. Ensure a small amount of water is present as a co-solvent.

  • Solution 3: Temperature. The reaction requires sufficient thermal energy. Ensure the mixture is at a true reflux. A lower temperature will drastically slow the reaction rate.

Probable Cause B: Over-Oxidation The desired aldehyde is susceptible to further oxidation to the non-volatile and often hard-to-remove 6-methoxypyridazine-3-carboxylic acid.

  • Solution 1: Stoichiometry. Do not use a large excess of the oxidant. A slight excess (1.1-1.2 eq) is usually sufficient. A large excess will promote the formation of the carboxylic acid.

  • Solution 2: Reaction Time. Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. Monitor carefully by TLC and begin workup as soon as the starting material spot has disappeared.

Probable Cause C: Product Instability Aldehydes, particularly heteroaromatic ones, can be sensitive. The product may be degrading during the workup or purification.

  • Solution 1: Mild Workup. During the aqueous workup, avoid strong acids or bases. A wash with saturated sodium bicarbonate is generally safe and effective for removing the carboxylic acid byproduct.

  • Solution 2: Chromatography Deactivation. Silica gel is acidic and can sometimes cause degradation of sensitive aldehydes. If you observe significant streaking or product loss on the column, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1% Et₃N in the eluent).

Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield start Low Yield of Product check_tlc Analyze TLC of Crude Reaction Mixture start->check_tlc sm_present Significant Starting Material Remains check_tlc->sm_present Yes product_and_polar Product Spot + More Polar Spot (at baseline) check_tlc->product_and_polar No, SM gone streaking Product Streak / Multiple Spots check_tlc->streaking During Purification cause_incomplete Cause: Incomplete Reaction sm_present->cause_incomplete cause_overox Cause: Over-Oxidation product_and_polar->cause_overox cause_degradation Cause: Product Degradation streaking->cause_degradation sol_reagent Solution: - Check oxidant activity - Ensure H₂O co-solvent - Verify reflux temp. cause_incomplete->sol_reagent sol_overox Solution: - Use 1.1-1.2 eq oxidant - Monitor closely by TLC - Quench when SM is gone cause_overox->sol_overox sol_degradation Solution: - Use mild NaHCO₃ wash - Deactivate silica gel with Et₃N cause_degradation->sol_degradation

Caption: A diagnostic flowchart to identify the root cause of low product yield.

Question 2: What are the best practices for purifying the final product?

Purification is critical. The product is a solid at room temperature.[3]

  • Column Chromatography: This is the most reliable method.

    • Solid Loading: For best separation, pre-adsorb the crude material onto a small amount of silica gel before loading it onto the column.

    • Eluent System: A gradient elution is recommended. Start with a low polarity mixture (e.g., 10% Ethyl Acetate in Hexanes) to elute non-polar impurities, and gradually increase the polarity (e.g., to 40-50% Ethyl Acetate) to elute your product. The over-oxidized carboxylic acid will remain on the column or elute at very high polarity.

  • Recrystallization: If the product is sufficiently pure after chromatography (>95%), recrystallization can be used for final polishing. A mixed solvent system like ethyl acetate/hexanes or dichloromethane/hexanes is a good starting point.

Question 3: Are there viable alternatives to Selenium Dioxide?

Yes. While SeO₂ is effective, its high toxicity is a significant drawback.

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Selenium Dioxide (SeO₂) ** 1.1 eq, Dioxane/H₂O, RefluxReliable, well-establishedHighly toxic , produces toxic selenium waste
Manganese Dioxide (MnO₂) **Large excess (10-20 eq), CHCl₃ or Dioxane, RefluxLess toxic, easy workup (filtration)Requires large excess, variable reactivity based on activation method
Potassium Permanganate (KMnO₄) Stoichiometric, Acetone/H₂O, 0°C to RTInexpensiveProne to over-oxidation, can be difficult to control

Frequently Asked Questions (FAQs)

Q: What are the critical safety precautions for this synthesis? A: The primary hazard is the use of Selenium Dioxide . It is highly toxic by inhalation and ingestion and is a suspected teratogen. Always handle SeO₂ in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All selenium-containing waste must be collected and disposed of as hazardous waste according to institutional guidelines.

Q: How can I confirm the identity and purity of this compound? A: A combination of standard analytical techniques should be used:

  • ¹H NMR: The aldehyde proton should appear as a singlet far downfield, typically between δ 9.5-10.5 ppm. The pyridazine ring protons will appear in the aromatic region (δ 7.0-9.0 ppm), and the methoxy group will be a singlet around δ 4.0 ppm.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass. For C₆H₆N₂O₂, the monoisotopic mass is 138.04 Da.[4][5]

  • TLC: A single spot in multiple eluent systems is a good indicator of purity.

Q: My starting material, 3-methyl-6-methoxypyridazine, is not readily available. How can it be synthesized? A: It is typically prepared from the more common 3-methyl-6-chloropyridazine. The reaction involves a nucleophilic aromatic substitution using sodium methoxide in methanol, heated in a sealed tube or under reflux. Copper powder is sometimes used as a catalyst to facilitate the substitution.[6]

References

Technical Support Center: Optimization of 6-Methoxypyridazine-3-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methoxypyridazine-3-carbaldehyde. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering robust troubleshooting strategies and detailed methodologies to ensure reproducible, high-yield outcomes.

Introduction: The Synthetic Challenge

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, is often plagued by issues of low yield, challenging purification, and byproduct formation. The primary route involves the oxidation of the corresponding primary alcohol, (6-methoxypyridazin-3-yl)methanol. This guide focuses on optimizing this critical oxidation step, with a particular emphasis on the Swern oxidation, a method renowned for its mild conditions and compatibility with sensitive functional groups.[1][2]

Common Synthetic Pathway Overview

The most reliable pathway to this compound involves a two-step process starting from the commercially available 3-methyl-6-methoxypyridazine. The first step is the conversion of the methyl group to a primary alcohol, followed by its selective oxidation to the target aldehyde.

G cluster_0 Step 1: Hydroxymethylation cluster_1 Step 2: Oxidation (Focus of this Guide) A 3-Methyl-6-methoxypyridazine B (6-Methoxypyridazin-3-yl)methanol A->B  Various Methods (e.g., Radical Bromination then Hydrolysis) C (6-Methoxypyridazin-3-yl)methanol D This compound (Target Compound) C->D  Swern Oxidation  

Caption: General two-step synthesis of the target aldehyde.

Frequently Asked Questions (FAQs)

Q1: Why is the Swern oxidation preferred over other methods like PCC or KMnO₄?

A1: The Swern oxidation is conducted under very mild, cryogenic conditions (typically -78 °C), which minimizes side reactions and preserves sensitive functional groups on the pyridazine ring.[1] Unlike chromium-based reagents (e.g., PCC), it avoids heavy metal contamination. Furthermore, it reliably stops at the aldehyde stage, preventing the over-oxidation to the corresponding carboxylic acid, a common issue with strong oxidants like KMnO₄.[1]

Q2: What is the role of each reagent in the Swern oxidation?

A2:

  • Dimethyl sulfoxide (DMSO): The ultimate oxidant in the reaction.[2]

  • Oxalyl Chloride (or Trifluoroacetic Anhydride): The "activator." It reacts with DMSO to form a highly electrophilic intermediate (dimethylchlorosulphonium ion).[1][3]

  • (6-methoxypyridazin-3-yl)methanol: The substrate (the alcohol to be oxidized).

  • Triethylamine (Et₃N) or Hünig's Base (DIPEA): A non-nucleophilic hindered base. Its role is to deprotonate an intermediate to form a sulfur ylide, which then collapses to form the aldehyde product and malodorous dimethyl sulfide (DMS).[1][2]

Q3: Is the target aldehyde stable? What are the recommended storage conditions?

A3: Heterocyclic aldehydes can be prone to degradation over time through oxidation or polymerization. While specific data for this compound is limited, related compounds are best stored under an inert atmosphere (nitrogen or argon) at low temperatures (4°C for short-term, -20°C or -80°C for long-term).[4][5] It is advisable to use the product promptly after synthesis and purification.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the Swern oxidation of (6-methoxypyridazin-3-yl)methanol.

G cluster_problems Observed Problem cluster_causes Potential Cause cluster_solutions Recommended Action start Reaction Outcome Analysis (TLC/LCMS) p1 Low or No Conversion of Starting Alcohol start->p1 p2 Major Side Product Detected start->p2 p3 Reaction Mixture Darkens / Low Mass Recovery start->p3 c1 'Inactive Reagents' 'DMSO not anhydrous Oxalyl Chloride old Base wet' p1->c1 c2 'Incorrect Stoichiometry' 'Insufficient activator or DMSO' p1->c2 c3 'Temperature Excursion' 'Reaction warmed above -60 °C Side reactions dominate' p2->c3 c4 'Product Instability' 'Aldehyde degradation during workup or on silica' p3->c4 s1 Use freshly opened/distilled anhydrous reagents. c1->s1 s2 Re-verify calculations and use a slight excess of DMSO/activator (1.5-2.0 eq). c2->s2 s3 Maintain strict temperature control (-78 °C). Add reagents slowly, monitor internal temp. c3->s3 s4 Use a buffered workup (e.g., sat. NH4Cl). Consider deactivating silica gel with Et3N before chromatography. c4->s4

Caption: Troubleshooting workflow for the Swern oxidation.

Issue 1: Low Conversion of Starting Alcohol
  • Question: My TLC analysis shows a significant amount of starting alcohol remaining even after several hours. What went wrong?

  • Answer: This is one of the most common issues and typically points to a problem with the reagents or reaction setup.

    • Reagent Quality: The Swern oxidation is highly sensitive to moisture. Ensure your DMSO and dichloromethane (DCM) are anhydrous. Oxalyl chloride can decompose upon storage; use a freshly opened bottle or distill it. The triethylamine should also be dry.

    • Insufficient Activation: The reaction between DMSO and oxalyl chloride must be allowed to proceed to completion before adding the alcohol. Ensure you stir the DMSO/oxalyl chloride mixture for the recommended time (typically 15-30 minutes) at -78 °C.[6]

    • Incorrect Stoichiometry: Double-check your molar calculations. A slight excess of both oxalyl chloride (e.g., 1.5 eq) and DMSO (e.g., 2-3 eq) relative to the alcohol is often required to drive the reaction to completion.

Issue 2: A Major Impurity is Observed, and it's not the Carboxylic Acid.
  • Question: I've isolated a major byproduct that is not the desired aldehyde or the starting alcohol. What could it be?

  • Answer: In a Swern oxidation, the most likely byproduct is a methylthiomethyl (MTM) ether of your starting alcohol.[3]

    • Causality: This side reaction becomes significant if the reaction temperature is not strictly maintained below -60 °C.[3] When the reaction warms prematurely, the highly reactive intermediate can undergo an elimination/rearrangement pathway (Pummerer rearrangement) that leads to the formation of the MTM ether.

    • Solution: Strict temperature control is paramount. Use a dry ice/acetone bath and ensure reagents are added slowly and subsurface to prevent localized heating. Monitor the internal reaction temperature if possible.

Issue 3: The Reaction Mixture Turned Dark Brown/Black During Workup.
  • Question: The reaction seemed to work based on TLC, but upon adding water or during extraction, the mixture darkened and my final yield was very low. Why?

  • Answer: This suggests degradation of the aldehyde product. Heterocyclic aldehydes can be sensitive, particularly to changes in pH or prolonged exposure to chromatography media.

    • Causality: The triethylamine hydrochloride salt formed during the reaction is acidic. When quenching with water, the pH can fluctuate, potentially catalyzing polymerization or decomposition of the aldehyde. Furthermore, standard silica gel is acidic and can cause streaking and degradation of the product during column chromatography.

    • Solution:

      • Buffered Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of pure water to help buffer the pH.

      • Deactivated Silica: For column chromatography, consider pre-treating your silica gel. This can be done by preparing a slurry of the silica in your eluent containing 1-2% triethylamine, then packing the column as usual. This neutralizes the acidic sites and significantly improves recovery.

Optimized Experimental Protocol: Swern Oxidation

This protocol is designed for a ~1.0 g scale of (6-methoxypyridazin-3-yl)methanol. Adjust volumes accordingly.

Reagents & Recommended Stoichiometry
ReagentMolar Eq.Typical Amount (for 1g alcohol)Notes
(6-methoxypyridazin-3-yl)methanol1.01.0 g (7.24 mmol)Ensure it is dry.
Oxalyl Chloride1.50.97 mL (11.1 mmol)Use a fresh bottle. Handle in a fume hood.
Anhydrous DMSO3.01.55 mL (21.7 mmol)Use a sealed bottle or distill from CaH₂.
Anhydrous Dichloromethane (DCM)-~40 mLSolvent. Must be dry.
Triethylamine (Et₃N)5.05.0 mL (36.2 mmol)Distill from CaH₂.
Step-by-Step Procedure
  • Setup: Under a nitrogen or argon atmosphere, add anhydrous DCM (20 mL) and oxalyl chloride (0.97 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Activation: Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add a solution of anhydrous DMSO (1.55 mL) in anhydrous DCM (5 mL) via the dropping funnel over 15 minutes, ensuring the internal temperature does not rise above -65 °C.

  • Stirring: Stir the resulting white suspension at -78 °C for 30 minutes.

  • Alcohol Addition: Add a solution of (6-methoxypyridazin-3-yl)methanol (1.0 g) in anhydrous DCM (10 mL) dropwise over 20 minutes, again maintaining the temperature below -65 °C.

  • Reaction Monitoring: Stir the mixture at -78 °C for 1.5 to 2 hours. Monitor the reaction progress by TLC (e.g., using 50% Ethyl Acetate in Hexanes). The product aldehyde should have a higher Rf than the starting alcohol.

  • Base Addition: Once the reaction is complete, add triethylamine (5.0 mL) dropwise, keeping the temperature at -78 °C. A thick white precipitate (Et₃N·HCl) will form.

  • Warming & Quench: After stirring for 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.

  • Workup: Pour the mixture into 50 mL of saturated aqueous NH₄Cl solution. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM (2 x 25 mL).

  • Washing & Drying: Combine the organic layers and wash sequentially with water (25 mL) and brine (25 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel pre-treated with 1% Et₃N, using a gradient of ethyl acetate in hexanes to elute the product.

References

Technical Support Center: Synthesis of 6-Methoxypyridazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-methoxypyridazine-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you navigate the complexities of this synthesis, with a particular focus on preventing the over-oxidation of the target aldehyde to the corresponding carboxylic acid.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Significant formation of 6-methoxypyridazine-3-carboxylic acid (over-oxidation).

Primary Cause: The selection of an overly aggressive oxidizing agent or non-optimal reaction conditions can lead to the aldehyde product being further oxidized to the carboxylic acid. This is a common issue when oxidizing electron-rich heterocyclic alcohols. [1][2] Solutions:

  • Reagent Selection: Employing mild and selective oxidizing agents is crucial. Several reliable methods are available that minimize over-oxidation. [3][4] * Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is known for its mildness and high selectivity in oxidizing primary alcohols to aldehydes with minimal over-oxidation. [4][5][6][7]The reaction is typically fast and can be performed at room temperature. [5] * Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (typically -78 °C). [8][9][10][11]Its mild nature and tolerance for various functional groups make it a suitable choice. [9] * TEMPO-mediated Oxidation: (2,2,6,6-Tetrachloro-1-piperidinyloxy) radical (TEMPO) is a stable radical that, in catalytic amounts with a co-oxidant, selectively oxidizes primary alcohols. [12][13]Common co-oxidants include sodium hypochlorite (NaOCl) or diacetoxyiodobenzene (PhI(OAc)₂). [13]

  • Reaction Control:

    • Temperature: For exothermic oxidation reactions, maintaining a low and constant temperature is critical. For instance, Swern oxidations are conducted at -78 °C to ensure the stability of the reactive intermediates and prevent side reactions. [10][11] * Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the mild oxidizing agent. A large excess can promote over-oxidation.

    • Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material (the alcohol) is consumed to prevent further oxidation of the aldehyde product.

Experimental Workflow: Dess-Martin Periodinane (DMP) Oxidation

DMP_Oxidation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve (6-methoxypyridazin-3-yl)methanol in DCM Add_DMP Add Dess-Martin Periodinane (1.1-1.2 eq) portion-wise Start->Add_DMP Inert atmosphere (N2 or Ar) Stir Stir at Room Temperature (Monitor by TLC) Add_DMP->Stir Maintain temp. Quench Quench with saturated aq. NaHCO3 / Na2S2O3 Stir->Quench Upon completion Extract Extract with DCM Quench->Extract Dry Dry organic layer (Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography (Silica gel) Concentrate->Purify Swern_Oxidation cluster_activation Activator Formation cluster_addition Substrate Addition cluster_elimination Elimination cluster_workup Work-up & Purification Start Add oxalyl chloride to DMSO in DCM at -78°C Stir_Act Stir for 15 min Start->Stir_Act Add_Alc Add (6-methoxypyridazin-3-yl)methanol (in DCM) dropwise Stir_Act->Add_Alc Maintain -78°C Stir_Sub Stir for 30 min Add_Alc->Stir_Sub Add_Base Add Triethylamine (TEA) dropwise Stir_Sub->Add_Base Maintain -78°C Warm Warm to 0°C Add_Base->Warm Quench Quench with H2O Warm->Quench Extract Extract and Purify Quench->Extract

References

Technical Support Center: Navigating the Labyrinth of Pyridazine Aldehyde Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing the unique and often frustrating challenges encountered during the purification of pyridazine aldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these valuable but notoriously delicate compounds. Here, we move beyond generic protocols to provide in-depth, field-proven insights into why specific problems arise and how to systematically overcome them.

The inherent chemical characteristics of the pyridazine ring, coupled with the reactivity of the aldehyde functional group, create a perfect storm for purification difficulties. The electron-deficient nature of the pyridazine ring can influence the reactivity of the aldehyde, while the basicity of the ring's nitrogen atoms often leads to problematic interactions with common purification media.[1][2] This guide will serve as your comprehensive resource for troubleshooting these issues, ensuring the integrity and purity of your target molecules.

Troubleshooting Guide & FAQs

This section is structured in a practical question-and-answer format to directly address the common hurdles you may face during your purification workflows.

Question 1: My pyridazine aldehyde is consistently degrading on my silica gel column. What is happening and how can I prevent it?

Answer:

This is a frequent and vexing issue that stems from the interplay between the basic pyridazine nitrogens and the acidic nature of standard silica gel.

The "Why": Causality Explained

Standard silica gel is covered with acidic silanol groups (Si-OH). The basic nitrogen atoms of the pyridazine ring can strongly adsorb to these acidic sites. This prolonged interaction on the stationary phase can catalyze several degradation pathways for the sensitive aldehyde group, including:

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, a reaction often accelerated by exposure to air and the acidic surface of the silica.[3]

  • Aldol Reactions: If your molecule has acidic protons alpha to the aldehyde, the basic pyridazine nitrogen of an adjacent molecule (or the acidic silica surface) can promote self-condensation or reactions with solvent impurities.

  • Decomposition: The pyridazine ring itself can be susceptible to certain acid-catalyzed degradation pathways, although this is generally less common under typical chromatographic conditions.[4]

The result is low recovery, the appearance of new, often more polar, impurities on your TLC, and significant streaking of your product spot.

The "How-To": Mitigation Strategies

  • Deactivate the Silica Gel: Before running your column, neutralize the acidic silanol groups. This is the most effective and common solution.

    • Triethylamine (TEA) or Ammonia: Add a small percentage (0.1-1%) of a basic modifier like triethylamine or a saturated solution of ammonia in your mobile phase.[5] This will "cap" the acidic sites on the silica, preventing strong adsorption of your pyridazine aldehyde and minimizing on-column degradation.

  • Switch to a Different Stationary Phase: If deactivation is insufficient, consider an alternative stationary phase.

    • Neutral or Basic Alumina: Alumina is a good alternative to silica gel and is available in neutral and basic grades. Basic alumina is particularly effective for purifying basic compounds.

    • Reverse-Phase Chromatography (RP-HPLC): For polar pyridazine aldehydes, RP-HPLC is an excellent option. The separation occurs on a non-polar stationary phase (like C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol), often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape by protonating the basic nitrogens.[5]

  • Use a Protecting Group Strategy: If all else fails, temporarily protecting the aldehyde can be a robust solution.

    • Acetal Formation: Convert the aldehyde to a more stable acetal (e.g., a dimethyl or diethyl acetal) using the corresponding alcohol under acidic conditions. Acetals are generally stable to chromatography on silica gel. The aldehyde can be regenerated after purification by treatment with mild aqueous acid.[6]

Strategy Advantages Disadvantages Best For
Silica Deactivation (TEA/NH₃) Simple, inexpensive, uses standard silica gel.May not be sufficient for highly sensitive compounds. TEA can be difficult to remove.Routine purifications of moderately stable pyridazine aldehydes.
Alternative Stationary Phase Highly effective for basic compounds. Can offer different selectivity.More expensive than silica. Alumina can have its own reactivity issues.Compounds that show significant degradation even on deactivated silica.
Reverse-Phase HPLC Excellent for polar compounds. High resolution.Requires specialized equipment. May not be suitable for large-scale purifications.High-purity small-scale purifications and for analyzing purity.
Protecting Group Strategy Very robust, protects the aldehyde from a wide range of conditions.Adds two steps (protection and deprotection) to the synthesis.Highly sensitive or valuable pyridazine aldehydes where yield is critical.
Question 2: I'm observing significant peak tailing during column chromatography of my pyridazine aldehyde. How can I achieve sharper peaks?

Answer:

Peak tailing is a classic sign of strong, non-ideal interactions between your compound and the stationary phase. For pyridazine aldehydes on silica gel, this is almost always due to the basic nitrogens interacting with the acidic silanol groups.[5]

The "Why": Causality Explained

The interaction between the basic pyridazine and acidic silica is a reversible acid-base interaction. A portion of your compound molecules will be "stuck" to the silica at any given time, while the rest moves with the mobile phase. This slow dissociation from the stationary phase causes the compound to elute over a larger volume of solvent, resulting in a "tailing" peak.

The "How-To": Mitigation Strategies

The solutions for peak tailing are largely the same as for on-column degradation, as they address the same root cause:

  • Mobile Phase Modification: The addition of a small amount of a competitive base like triethylamine (0.1-1%) to your eluent is the most common and effective solution. The TEA will preferentially bind to the acidic sites on the silica, allowing your pyridazine aldehyde to elute more symmetrically.[5]

  • Increase Mobile Phase Polarity: Sometimes, a more polar solvent system can help to reduce tailing by more effectively competing with the stationary phase for interaction with your compound. However, this can also lead to a loss of resolution from other impurities.

  • Use an Alternative Stationary Phase: As mentioned previously, switching to neutral or basic alumina, or using reverse-phase chromatography, will eliminate the acidic silanol groups and thus the primary cause of tailing for these compounds.[5]

Experimental Workflow: Purifying a Basic Pyridazine Aldehyde on Silica Gel

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation A Prepare Mobile Phase (e.g., Hexane/Ethyl Acetate) B Add 0.5% Triethylamine to the Mobile Phase A->B C Prepare Silica Gel Slurry in Modified Mobile Phase B->C D Pack Column with Slurry C->D E Load Crude Pyridazine Aldehyde (dissolved in minimal solvent) D->E F Elute with Modified Mobile Phase E->F G Collect Fractions F->G H Analyze Fractions by TLC G->H I Combine Pure Fractions H->I J Evaporate Solvent (co-evaporate with toluene to remove TEA) I->J K Obtain Purified Product J->K

Caption: Workflow for silica gel chromatography with a basic modifier.

Question 3: My pyridazine aldehyde is insoluble in common recrystallization solvents. What are my options?

Answer:

The polarity of the pyridazine ring and the potential for hydrogen bonding can lead to high crystallinity and poor solubility in many common organic solvents.[2][7]

The "Why": Causality Explained

Pyridazine is a polar molecule due to the two nitrogen atoms.[8] The aldehyde group adds to this polarity. If other polar functional groups are present, the molecule can form strong intermolecular interactions (like hydrogen bonds and π-π stacking) in the crystal lattice, making it difficult for solvent molecules to break them apart.[9]

The "How-To": Mitigation Strategies

  • Solvent Screening: A systematic approach to finding a suitable solvent is crucial.

    • Start with Polar Solvents: Given the nature of the molecule, begin with more polar solvents like ethanol, methanol, isopropanol, or acetone.

    • Use a Solvent Pair: If a single solvent doesn't work, a binary solvent system is often the answer. Dissolve your compound in a minimum amount of a hot solvent in which it is soluble (e.g., methanol), and then slowly add a "non-solvent" (e.g., water or hexane) in which it is insoluble until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

  • Hot Filtration: If your compound dissolves in a hot solvent but insoluble impurities remain, a hot gravity filtration is necessary to remove them before allowing the solution to cool.

  • Salt Formation: For particularly insoluble compounds, converting the pyridazine aldehyde to a salt can dramatically increase its solubility in polar solvents.

    • Procedure: Dissolve or suspend your compound in a suitable solvent (like diethyl ether or ethyl acetate) and add a solution of an acid (e.g., HCl in ether or TFA). The resulting salt will often precipitate and can be collected. This salt can then be recrystallized from a more polar solvent system (like methanol/ether). The free base can be regenerated by partitioning the salt between an organic solvent and a mild aqueous base (like sodium bicarbonate solution).[5][9]

Logical Flow: Selecting a Recrystallization Strategy

G start Crude Pyridazine Aldehyde sol_screen Screen Single Solvents (e.g., EtOH, IPA, Acetone) start->sol_screen dissolves_hot Does it dissolve in a hot solvent and crash out when cold? sol_screen->dissolves_hot success_single Recrystallize from Single Solvent dissolves_hot->success_single Yes binary_screen Try Binary Solvent System (e.g., MeOH/H₂O, DCM/Hexane) dissolves_hot->binary_screen No pure_product Pure Product success_single->pure_product dissolves_binary Does a binary system work? binary_screen->dissolves_binary success_binary Recrystallize from Binary Solvent dissolves_binary->success_binary Yes salt_formation Consider Salt Formation (e.g., form HCl or TFA salt) dissolves_binary->salt_formation No success_binary->pure_product recrys_salt Recrystallize the Salt salt_formation->recrys_salt regenerate Regenerate Free Base recrys_salt->regenerate regenerate->pure_product

Caption: Decision tree for selecting a recrystallization method.

Question 4: How can I accurately assess the purity of my final pyridazine aldehyde product?

Answer:

Assessing the purity of pyridazine aldehydes requires orthogonal analytical techniques to ensure that no impurities are being missed.

The "Why": Causality Explained

A single analytical method may not be able to detect all potential impurities. For example, non-UV active impurities won't be seen by HPLC with a UV detector, and inorganic impurities like silica gel won't be detected by many common methods.[10] Given the potential for on-column degradation or incomplete reactions, a multi-faceted approach to purity analysis is essential for trustworthiness.

The "How-To": Recommended Analytical Workflow

  • ¹H NMR (Quantitative NMR - qNMR): This is arguably the most powerful tool. It not only confirms the structure of your compound but can also be used to determine absolute purity when an internal standard of known purity is used.[10] It can detect residual solvents, reagents, and byproducts that are often invisible to other techniques.

  • High-Performance Liquid Chromatography (HPLC): Use a high-resolution column to separate your main product from any closely related impurities. It's best to use a detector that can provide additional information, such as a diode array detector (DAD) to check for peak purity or a mass spectrometer (LC-MS) to identify the mass of any impurities.

  • Elemental Analysis (Combustion Analysis): This technique provides the percentage of Carbon, Hydrogen, and Nitrogen in your sample. A result within ±0.4% of the theoretical values is strong evidence of high purity and the absence of inorganic impurities.

  • Thin-Layer Chromatography (TLC): While not quantitative, running the sample in a few different solvent systems on TLC can be a quick and easy way to spot impurities that might not be obvious in a single system.

By employing a combination of these methods, you can be confident in the purity and integrity of your pyridazine aldehyde, ensuring the reliability of your subsequent experiments or development work.

References

Stability issues of 6-Methoxypyridazine-3-carbaldehyde in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Methoxypyridazine-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presence of the electron-deficient pyridazine ring and the reactive aldehyde functionality makes it a versatile synthon, but also susceptible to degradation under various experimental conditions. Understanding the stability profile of this molecule is critical for obtaining reliable and reproducible results. This guide provides a series of frequently asked questions and troubleshooting protocols to help you navigate the challenges of working with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution is primarily influenced by a combination of factors inherent to its structure:

  • Oxidation: The aldehyde group is susceptible to oxidation, which can convert it to the corresponding carboxylic acid. This process can be accelerated by the presence of oxygen, metal ions, and light.

  • Hydrolysis: The methoxy group on the pyridazine ring can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of the corresponding pyridazinone derivative.

  • pH: The overall stability of the molecule can be pH-dependent. Extremes of pH can catalyze both oxidation and hydrolysis.

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while certain aprotic solvents may contain impurities (e.g., peroxides in ethers) that can initiate degradation.

  • Temperature: As with most chemical reactions, degradation rates increase with temperature.[1]

  • Light: Aromatic aldehydes and heteroaromatic compounds can be susceptible to photodegradation.[2][3]

  • Reaction with Nucleophiles: The aldehyde group is electrophilic and can react with nucleophiles, such as primary and secondary amines, to form Schiff bases (imines).[4] This is a particularly important consideration in the context of drug development, where reactions with amino groups of biomolecules or other formulation components can occur.

Q2: What are the recommended storage conditions for stock solutions of this compound?

Based on supplier recommendations and the inherent chemical properties of the molecule, the following storage conditions are advised for stock solutions:

TemperatureDurationAtmosphereAliquoting
-20°CUp to 1 monthUnder NitrogenRecommended
-80°CUp to 6 monthsUnder NitrogenRecommended

Note: It is crucial to prepare stock solutions in high-purity, anhydrous solvents and to purge the vial with an inert gas like nitrogen or argon before sealing.[5] Aliquoting into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.[5]

Q3: I've observed a decrease in the purity of my this compound solution over time. What are the likely degradation products?

While specific degradation products for this exact molecule are not extensively documented in the literature, based on the chemistry of pyridazines and aromatic aldehydes, the following are the most probable degradation products:

  • 6-Methoxy-pyridazine-3-carboxylic acid: The product of aldehyde oxidation.

  • 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde: The product of methoxy group hydrolysis.

  • Products of reaction with nucleophiles: If your solution contains amines or other nucleophiles, you may form the corresponding imines or other adducts.

To definitively identify degradation products, we recommend using analytical techniques such as LC-MS to separate and identify the impurities based on their mass-to-charge ratio.

Troubleshooting Guides

Problem 1: Rapid degradation of the compound in a protic solvent (e.g., methanol, ethanol).

Possible Cause: Protic solvents can participate in degradation pathways, and may also contain dissolved oxygen which can promote oxidation of the aldehyde.

Troubleshooting Steps:

  • Switch to an Aprotic Solvent: If your experimental conditions permit, consider using a high-purity, anhydrous aprotic solvent such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).

  • De-gas Solvents: Before preparing your solution, de-gas the solvent by sparging with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Work under an Inert Atmosphere: Prepare solutions and conduct experiments under an inert atmosphere (e.g., in a glove box or using Schlenk techniques) to minimize exposure to oxygen.

  • Monitor Purity: Use a stability-indicating analytical method, such as HPLC with UV detection, to monitor the purity of your solution over time in the new solvent system.

Problem 2: Inconsistent results in reactions with primary or secondary amines.

Possible Cause: this compound readily reacts with primary and secondary amines to form Schiff bases (imines). This reaction is often reversible and the stability of the resulting imine can be influenced by pH and the presence of water.

Troubleshooting Workflow:

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation A Prepare 1 mg/mL stock solution in ACN B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, RT) A->C D Oxidation (3% H2O2, RT) A->D E Thermal (60°C) A->E F Photolytic (ICH Q1B) A->F G Neutralize (if needed) & Dilute B->G C->G D->G E->G F->G H Analyze by HPLC-UV/PDA G->H I Compare stressed vs. control chromatograms H->I J Identify degradation peaks I->J K Assess peak purity J->K

References

Troubleshooting failed reactions with 6-Methoxypyridazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Methoxypyridazine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common synthetic challenges encountered when working with this versatile heteroaromatic aldehyde. Our goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to solve problems effectively in your laboratory.

Part 1: Understanding this compound

This compound is a valuable building block in medicinal chemistry and materials science, often utilized for its unique electronic properties and ability to participate in a wide range of chemical transformations.[1][2] The pyridazine core is a π-electron deficient system due to the presence of two adjacent nitrogen atoms, which significantly influences the reactivity of the aldehyde group.[3]

Chemical and Physical Properties
PropertyValueSource
Molecular FormulaC₆H₆N₂O₂[4]
Molecular Weight138.12 g/mol [4]
CAS Number90237-25-5[4]
AppearanceOff-white to yellow solidSupplier Data
SolubilitySoluble in methanol, ethanol, DMSO; limited solubility in water[5]
Handling and Storage

Proper handling and storage are critical to ensure the integrity of this compound. Aldehydes, in general, can be susceptible to oxidation and polymerization.[6] For its pyridine analog, 6-Methoxypyridine-3-carbaldehyde, it is recommended to store the compound at 4°C under a nitrogen atmosphere.[7] For long-term storage, -20°C to -80°C is advised to minimize degradation.[6]

Part 2: General Troubleshooting Principles

Before diving into specific reaction issues, it's essential to consider some universal principles that can prevent reaction failures.

Purity of Starting Materials

The purity of this compound is paramount. Impurities from its synthesis or degradation can interfere with your reaction.

  • Potential Impurities:

    • Corresponding Carboxylic Acid: Formed via air oxidation of the aldehyde.

    • Starting Materials from Synthesis: Depending on the synthetic route, residual precursors may be present.

    • Polymers: Aldehydes can polymerize, especially in the presence of acid or base catalysts.

  • Verification of Purity:

    • NMR Spectroscopy: Check for the characteristic aldehyde proton signal and the absence of unexpected peaks.

    • LC-MS: A quick and effective way to assess purity and identify major impurities.

    • Melting Point: A sharp melting point range is indicative of high purity.

Reaction Monitoring

Proactive monitoring of your reaction can provide early indications of issues.

  • Thin Layer Chromatography (TLC): An indispensable tool for tracking the consumption of starting materials and the formation of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the components of the reaction mixture, including the masses of intermediates and side products.

Part 3: Troubleshooting Specific Reactions

This section addresses common problems encountered in two key reactions of this compound: the Wittig reaction and reductive amination.

Section 3.1: The Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[8][9][10] However, the electron-deficient nature of the pyridazine ring can influence the reactivity of the aldehyde.

  • Potential Causes:

    • Insufficiently Basic Conditions: The phosphonium salt may not be fully deprotonated to form the ylide. This is a common issue, especially with stabilized ylides which require a weaker base but may react sluggishly.[11]

    • Ylide Instability: Some ylides, particularly non-stabilized ones, can be unstable and decompose before reacting with the aldehyde.

    • Low Reactivity of the Aldehyde: While the pyridazine ring is electron-withdrawing, which should activate the aldehyde, steric hindrance or other electronic factors could play a role.

    • Solvent Effects: The choice of solvent can significantly impact the solubility of the reagents and the stability of the intermediates.

  • Troubleshooting Workflow:

G start Low/No Conversion in Wittig Reaction check_base Verify Base Strength and Equivalents start->check_base check_ylide Confirm Ylide Formation (Color Change/NMR) start->check_ylide check_aldehyde Assess Aldehyde Purity (NMR, LC-MS) start->check_aldehyde solvent Optimize Solvent (e.g., THF, DMSO) start->solvent change_base Consider a Stronger Base (e.g., n-BuLi, NaHMDS) for non-stabilized ylides check_base->change_base Issue Suspected ylide_instability Generate Ylide in situ at Low Temperature check_ylide->ylide_instability Decomposition Observed purify_aldehyde Purify Aldehyde (Recrystallization/Chromatography) check_aldehyde->purify_aldehyde Impurities Detected temp Increase Reaction Temperature (for stabilized ylides) solvent->temp

Caption: Troubleshooting workflow for low conversion in Wittig reactions.

  • Detailed Protocols:

    • Ylide Generation: For non-stabilized ylides, use a strong base like n-butyllithium or sodium hydride in an anhydrous solvent like THF under an inert atmosphere (N₂ or Ar). The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange).

    • Reaction with Aldehyde: Add a solution of this compound in the same anhydrous solvent to the freshly prepared ylide at a low temperature (e.g., -78°C or 0°C) and then allow the reaction to slowly warm to room temperature.

  • Potential Causes:

    • Ylide Hydrolysis: The presence of moisture can hydrolyze the ylide back to the phosphonium salt and also react with the base.

    • Aldehyde Oxidation: If the reaction is exposed to air for extended periods, the aldehyde can oxidize to the corresponding carboxylic acid, which will not react with the ylide.

    • Side Reactions of the Ylide: Besides hydrolysis, ylides can undergo other non-productive pathways if the desired reaction is slow.

  • Preventative Measures:

    • Strictly Anhydrous Conditions: Ensure all glassware is oven- or flame-dried, and use anhydrous solvents.

    • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent both hydrolysis and oxidation.

    • Order of Addition: Prepare the ylide first, and then add the aldehyde to the pre-formed ylide.

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[8][12]

Ylide TypeR Group on YlideTypical ProductReaction Conditions
Non-stabilized Alkyl, HZ-alkene (kinetic product)Salt-free conditions, aprotic solvents
Stabilized -CO₂R, -CN, -CORE-alkene (thermodynamic product)Protic or aprotic solvents
Semi-stabilized Aryl, vinylMixture of E and ZOften poor selectivity
  • For E-Alkene (Schlosser Modification): This modification can be used with non-stabilized ylides to favor the E-alkene. It involves treating the intermediate betaine with a strong base (like phenyllithium) at low temperatures before quenching the reaction.

Section 3.2: Reductive Amination

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds.[13] The reaction typically proceeds via the in-situ formation of an imine or enamine, which is then reduced.

  • Potential Causes:

    • Inefficient Imine Formation: The equilibrium between the aldehyde/amine and the imine/water may not favor the imine. This is a common issue with electron-deficient amines.[14][15][16]

    • Incorrect pH: Imine formation is often acid-catalyzed, but a pH that is too low will protonate the amine, rendering it non-nucleophilic. A weakly acidic medium (pH 4-6) is typically optimal.

    • Steric Hindrance: A bulky amine partner can slow down or prevent the initial nucleophilic attack on the carbonyl.

  • Troubleshooting Decision Tree:

G start Low/No Conversion in Reductive Amination check_imine Monitor Imine Formation (NMR, LC-MS) start->check_imine check_amine Assess Amine Nucleophilicity start->check_amine add_acid Add Catalytic Acetic Acid (AcOH) check_imine->add_acid Imine not detected dehydration Use Dehydrating Agent (e.g., molecular sieves, Ti(OiPr)₄) add_acid->dehydration less_hindered_amine Consider a Less Hindered Amine if Possible check_amine->less_hindered_amine Sterically bulky increase_equivalents Increase Equivalents of Amine check_amine->increase_equivalents Weakly nucleophilic

References

Removal of impurities from 6-Methoxypyridazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Identification and Removal of Common Synthetic Impurities

Introduction

6-Methoxypyridazine-3-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex molecular scaffolds.[1] The purity of this aldehyde is paramount, as trace impurities can lead to unforeseen side reactions, complicate product isolation, and compromise the integrity of biological and pharmacological data. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols to identify and remove common impurities encountered during and after its synthesis.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthetic this compound?

The impurity profile is intrinsically linked to the synthetic route employed. A prevalent method is the oxidation of 3-methyl-6-methoxypyridazine using an oxidant like manganese dioxide (MnO₂).[2][3] Based on this, the most common impurities are:

  • Unreacted Starting Material: 3-methyl-6-methoxypyridazine.

  • Over-oxidation Product: 6-Methoxypyridazine-3-carboxylic acid.[4]

  • Inorganic Residues: Manganese salts if MnO₂ is used.

  • Related Precursors: Depending on the complete synthetic pathway, precursors like 6-Chloropyridazine-3-carbaldehyde may be present.[5]

Q2: My sample of this compound is a yellow or brownish solid, not off-white. What does this indicate?

While a pure sample is typically an off-white to light yellow crystalline powder, significant discoloration often points to the presence of trace, highly-colored organic impurities or degradation products.[6] Aldehydes can be susceptible to oligomerization or polymerization, which can introduce color. The presence of residual manganese species can also contribute to a brownish tint. Discoloration warrants further purity analysis and likely requires purification.

Q3: How can I quickly assess the purity of my sample?

A combination of two simple techniques provides a reliable preliminary assessment:

  • Thin-Layer Chromatography (TLC): This is the fastest method to visualize the number of components in your sample. Spot your material on a silica gel plate and elute with a solvent system like 30-50% Ethyl Acetate in Hexane. Multiple spots indicate the presence of impurities.

  • Melting Point Analysis: A pure compound exhibits a sharp melting point over a narrow range (e.g., 51-54 °C).[6] A broad or depressed melting point is a strong indicator of impurity.

Q4: What is the best general-purpose method for purifying this compound?

For most common organic impurities, flash column chromatography on silica gel is the most effective and versatile method. It allows for the separation of components based on polarity differences. For removing minor impurities from an already high-purity batch (>95%), recrystallization is an excellent final polishing step.

Part 2: Troubleshooting Guide & Purification Protocols

This section addresses specific impurity issues with detailed, validated protocols. The causality behind experimental choices is explained to empower the researcher to adapt these methods as needed.

Logical Flow for Troubleshooting and Purification

The following diagram outlines a systematic approach to purifying crude this compound.

G start Crude Product Analysis (TLC, NMR) acid_check Is Acidic Impurity Present? (e.g., Carboxylic Acid) start->acid_check base_wash Perform Aqueous Basic Wash (e.g., sat. NaHCO₃ solution) acid_check->base_wash Yes chromatography Purify via Flash Column Chromatography acid_check->chromatography No base_wash->chromatography recrystallize Perform Recrystallization for Final Polishing chromatography->recrystallize final_product Pure this compound recrystallize->final_product

Caption: General workflow for impurity removal.

Issue 1: Contamination with 6-Methoxypyridazine-3-carboxylic acid

This is arguably the most common impurity, arising from over-oxidation during synthesis or slow air oxidation during storage.[7] Its acidic nature provides a straightforward chemical handle for its removal.

Method A: Acid-Base Liquid-Liquid Extraction

  • Principle: The acidic carboxylic acid can be deprotonated by a mild aqueous base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. The neutral aldehyde product remains in the organic phase, allowing for a clean separation.

  • Step-by-Step Protocol:

    • Dissolve the crude product in a water-immiscible organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10-20 mL per gram of crude material).

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup (from CO₂ evolution).

    • Allow the layers to separate. The organic layer contains your desired aldehyde.

    • Drain the lower aqueous layer.

    • Wash the organic layer sequentially with water and then brine (saturated NaCl solution) to remove residual base and dissolved water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified aldehyde.

Method B: Flash Column Chromatography

  • Principle: The carboxylic acid is significantly more polar than the aldehyde due to its ability to act as a hydrogen bond donor and acceptor. This causes it to adhere much more strongly to the polar silica gel stationary phase, resulting in a later elution time compared to the aldehyde.

  • Protocol: See the comprehensive chromatography protocol in Issue 3 . The carboxylic acid will either remain at the baseline or elute very slowly with a high-polarity mobile phase.

Issue 2: Contamination with Unreacted 3-methyl-6-methoxypyridazine

This impurity arises from an incomplete oxidation reaction. It is less polar than the desired aldehyde product.

Method: Flash Column Chromatography

  • Principle: The methyl group of the starting material is less polar than the aldehyde functional group of the product. Therefore, the starting material will travel faster up a TLC plate and elute first from a silica gel column.

  • Protocol: See the comprehensive chromatography protocol in Issue 3 . The starting material will be found in the initial fractions collected from the column.

Issue 3: Multiple Organic Impurities or Significant Discoloration

When TLC analysis shows multiple spots or the product is heavily discolored, a robust separation technique is required. Flash column chromatography is the gold standard for this scenario.[8][9]

Comprehensive Protocol: Flash Column Chromatography

  • Core Principle: This technique separates compounds by partitioning them between a solid stationary phase (silica gel) and a liquid mobile phase (solvent). Compounds with lower polarity have a weaker affinity for the silica and are carried along more quickly by the mobile phase, while more polar compounds are retained longer.

Workflow Diagram: Column Chromatography

G cluster_prep Preparation cluster_run Elution & Collection cluster_post Work-Up a 1. Prepare Silica Slurry (Slurry Packing) b 2. Pack the Column a->b c 3. Adsorb Crude Product (Dry or Wet Loading) b->c d 4. Add Mobile Phase (e.g., 20% EtOAc/Hexane) c->d e 5. Apply Gentle Pressure d->e f 6. Collect Fractions e->f g 7. Monitor by TLC f->g g->f h 8. Combine Pure Fractions g->h Fractions are Pure i 9. Evaporate Solvent h->i j 10. Dry Under Vacuum i->j

Caption: Step-by-step flash column chromatography workflow.

  • Step-by-Step Methodology:

    • Select Mobile Phase: Determine the optimal solvent system using TLC. A good system will show the product spot with a Retention Factor (Rf) of ~0.25-0.35. A typical starting point is 20-40% Ethyl Acetate in Hexane.

    • Pack the Column: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% EtOAc/Hexane). Pour the slurry into the column and allow it to pack evenly under gravity or with gentle pressure.

    • Load the Sample: Dissolve the crude product in a minimal amount of DCM or the mobile phase. Alternatively, for less soluble compounds, perform "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the concentrated sample or the silica-adsorbed sample to the top of the packed column.

    • Elute the Column: Carefully add the mobile phase to the top of the column and begin elution, collecting the eluent in fractions (e.g., 10-20 mL test tubes).

    • Monitor Fractions: Spot each fraction (or every few fractions) on a TLC plate alongside a reference spot of your crude material. Visualize the spots under UV light.

    • Combine and Concentrate: Once the pure fractions containing only the desired product are identified, combine them in a round-bottom flask and remove the solvent using a rotary evaporator.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for separating moderately polar compounds.
Mobile Phase Gradient or Isocratic: Hexane/Ethyl AcetateExcellent for tuning polarity. Start with lower EtOAc concentration (e.g., 20%) and increase if necessary.
Expected Elution Order 1. 3-methyl-6-methoxypyridazine (least polar) 2. Product 3. 6-Methoxypyridazine-3-carboxylic acid (most polar)Separation is based on increasing polarity.
Final Polishing Step: Recrystallization

After chromatography, or if the product is already of high purity but needs a final touch-up, recrystallization is ideal.[10]

  • Principle: This technique relies on the differences in solubility of the compound and its impurities in a specific solvent at different temperatures. The ideal solvent dissolves the compound well when hot but poorly when cold, while impurities remain dissolved in the cold solvent.

  • Step-by-Step Protocol:

    • Solvent Selection: Choose a suitable solvent or solvent pair. Isopropanol, ethanol, or ethyl acetate/hexane mixtures are good candidates. Test small quantities first.

    • Dissolution: Place the solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

    • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

    • Collection: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

    • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Part 3: Best Practices for Storage

To prevent the formation of impurities over time, proper storage is crucial.

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation of the aldehyde to the carboxylic acid.[11]

  • Temperature: Store at low temperatures (2-8°C or colder) to minimize degradation.[12][13]

  • Light: Protect from light by storing in an amber vial or in a dark location.

References

Technical Support Center: Optimizing Solvent Systems for Reactions with 6-Methoxypyridazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving 6-Methoxypyridazine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during synthetic transformations with this versatile reagent. Here, we move beyond simple protocols to explain the underlying chemical principles that govern solvent selection, enabling you to troubleshoot effectively and enhance your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for dissolving this compound?

A1: this compound is generally soluble in a range of common organic solvents.[1] For initial trials, moderately polar aprotic solvents such as Tetrahydrofuran (THF) and Dichloromethane (DCM) are excellent starting points. For reactions requiring higher temperatures, more polar solvents like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can be used, though caution is advised as they can be difficult to remove and may participate in side reactions.

Q2: How does the polarity of the solvent affect reactions with this aldehyde?

A2: The pyridazine ring system is inherently electron-deficient and polar.[1] Solvent polarity can significantly influence reaction rates and even product distribution. In reactions involving polar intermediates or transition states, such as nucleophilic additions, polar solvents can stabilize these species, often leading to faster reactions. Conversely, for reactions proceeding through nonpolar transition states, a nonpolar solvent like toluene might be more suitable.[1]

Q3: Are there any known incompatibilities between this compound and certain solvents?

A3: While generally stable, prolonged heating in protic solvents like methanol or ethanol, especially in the presence of acid or base, can potentially lead to acetal formation or other side reactions. It is crucial to consider the reactivity of all components in your reaction mixture when selecting a solvent.

Q4: How should I store solutions of this compound?

A4: For optimal stability, stock solutions should be stored under an inert atmosphere (nitrogen or argon) at low temperatures. Recommended storage conditions are -20°C for up to one month and -80°C for up to six months.[2][3] Avoid repeated freeze-thaw cycles, which can lead to degradation.

Troubleshooting Guides for Common Reactions

Wittig and Horner-Wadsworth-Emmons (HWE) Olefinations

The Wittig and HWE reactions are fundamental for converting aldehydes into alkenes.[4][5][6] However, issues such as low yield, poor stereoselectivity, and difficult purification are common.

Common Problem: Low or No Product Formation

Potential Cause Troubleshooting Action & Rationale
Incomplete Ylide Formation Ensure your base is strong enough to deprotonate the phosphonium salt or phosphonate ester. For standard Wittig reagents, strong bases like n-BuLi or NaH are often necessary.[6] For stabilized ylides in HWE reactions, weaker bases like NaH or even K2CO3 may suffice.[7][8] The choice of solvent is critical here; THF and diethyl ether are common for Wittig reactions due to their ability to solvate the reagents without interfering.[9]
Ylide Instability Some ylides, particularly non-stabilized ones, can be unstable. Consider generating the ylide in the presence of the aldehyde (in situ) to ensure it reacts as it's formed.[10] This can be particularly effective if you observe significant color changes (indicating ylide formation) that then fade before the aldehyde is added.
Low Reactivity of Aldehyde The electron-withdrawing nature of the pyridazine ring can influence the reactivity of the aldehyde. If the reaction is sluggish, gentle heating may be required. In such cases, a higher-boiling solvent like THF or 1,4-dioxane would be preferable to diethyl ether.
Steric Hindrance If either the ylide or the aldehyde is sterically hindered, the reaction rate can be significantly reduced. The HWE reaction is often more successful with sterically hindered ketones and aldehydes than the traditional Wittig reaction.[5][9]

Common Problem: Poor (E/Z) Stereoselectivity

Potential Cause Troubleshooting Action & Rationale
Nature of the Ylide Unstabilized ylides (R = alkyl) typically favor the formation of (Z)-alkenes, while stabilized ylides (R = electron-withdrawing group like an ester) predominantly yield (E)-alkenes.[9] The HWE reaction generally provides excellent (E)-selectivity.[7][11][12]
Reaction Conditions For Wittig reactions, "salt-free" conditions (using bases like sodium hexamethyldisilazide) tend to increase Z-selectivity. Conversely, the presence of lithium salts can promote equilibration of intermediates and lead to higher E-selectivity. The Schlosser modification can be employed to favor the E-alkene.[5][9]
Solvent Choice in HWE In HWE reactions, the choice of base and solvent can influence stereoselectivity. For example, using NaH in DME or THF is a common condition for high E-selectivity.[7]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction for (E)-Alkene Synthesis

  • To a stirred suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add the phosphonate ester (1.1 eq.) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the resulting ylide solution back to 0 °C.

  • Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Let the reaction mixture stir at room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction carefully with saturated aqueous NH4Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate). The aqueous layer will contain the water-soluble phosphate byproduct, simplifying purification.[7][11]

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds. The reaction typically proceeds via the in situ formation of an imine, which is then reduced.

Common Problem: Low Yield of the Desired Amine

Potential Cause Troubleshooting Action & Rationale
Inefficient Imine Formation The formation of the imine is an equilibrium process that generates water. The removal of water can drive the reaction forward. This can be achieved by using a dehydrating agent (e.g., molecular sieves) or by azeotropic removal with a solvent like toluene. Polar solvents like methanol can sometimes hinder imine formation.[13]
Aldehyde Reduction A common side reaction is the reduction of the starting aldehyde to the corresponding alcohol. This occurs if the reducing agent is too reactive or if the rate of aldehyde reduction is faster than imine formation and reduction. Using a milder reducing agent like sodium triacetoxyborohydride (STAB) is often beneficial as it selectively reduces the iminium ion over the aldehyde.
Catalyst Poisoning In catalytic reductive aminations (e.g., using H2 and a metal catalyst), the nitrogen-containing compounds can sometimes act as catalyst poisons.[14] Increasing the catalyst loading or choosing a more robust catalyst may be necessary.[13]
Solvent Choice The choice of solvent can influence the rates of both imine formation and reduction. Dichloroethane (DCE) or THF are commonly used with STAB. Methanol is often used in catalytic hydrogenations.[13]

Troubleshooting Workflow for Reductive Amination

G start Low Yield in Reductive Amination q1 Is the corresponding alcohol a major byproduct? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Switch to a milder reducing agent (e.g., NaBH(OAc)3). Rationale: More selective for the iminium ion over the aldehyde. a1_yes->sol1 q2 Is starting aldehyde unreacted? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Promote imine formation: - Add a dehydrating agent (e.g., molecular sieves). - Switch to a non-polar solvent (e.g., Toluene) for azeotropic water removal. a2_yes->sol2 q3 Are there multiple unidentified byproducts? a2_no->q3 a3_yes Yes q3->a3_yes sol3 Re-evaluate reaction temperature and time. Consider catalyst poisoning if using catalytic hydrogenation. a3_yes->sol3

References

Technical Support Center: Catalyst Selection and Troubleshooting for Reactions Involving 6-Methoxypyridazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists and researchers working with 6-Methoxypyridazine-3-carbaldehyde. This guide is designed to provide expert insights, practical troubleshooting advice, and detailed protocols for common synthetic transformations involving this versatile heterocyclic aldehyde. The unique electronic properties of the pyridazine ring, characterized by its electron-deficient nature and the presence of coordinating nitrogen atoms, present specific challenges in catalyst selection and reaction optimization. This document aims to demystify these challenges and empower you to achieve higher yields and cleaner reaction profiles in your experiments.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

The aldehyde functional group on the 6-methoxypyridazine core is a valuable handle for introducing molecular diversity through carbon-carbon bond formation. Palladium-catalyzed cross-coupling reactions are paramount in this context; however, the pyridazine nitrogen atoms can act as ligands for the palladium center, leading to catalyst inhibition or deactivation.[1] The key to success lies in selecting a catalyst system that is robust enough to overcome this challenge.

Frequently Asked Questions (FAQs) for Cross-Coupling Reactions

Q1: My Suzuki-Miyaura coupling of a (hetero)arylboronic acid with a 3-halo-6-methoxypyridazine precursor to the aldehyde is showing low to no yield. What is the likely cause?

A1: Low yields in Suzuki-Miyaura couplings with pyridazine substrates are common and typically stem from two main issues:

  • Catalyst Deactivation: The lone pair of electrons on the pyridazine nitrogen can coordinate strongly to the palladium catalyst, forming inactive complexes and halting the catalytic cycle.[1]

  • Substrate Reactivity: Halopyridazines can be less reactive than their benzene counterparts, requiring more active catalyst systems to facilitate the oxidative addition step.[1]

To address this, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands is highly recommended.[1] These ligands stabilize the palladium center and sterically hinder coordination of the pyridazine nitrogen.

Q2: I am observing significant amounts of boronic acid homocoupling and protodeboronation. How can I mitigate these side reactions?

A2: These side reactions are often exacerbated by the presence of oxygen and suboptimal base selection.

  • Homocoupling: This side reaction is often promoted by the presence of oxygen, which can reoxidize Pd(0) to Pd(II), leading to a catalytic cycle for homocoupling. Ensure your reaction is thoroughly degassed using techniques like freeze-pump-thaw cycles or by bubbling an inert gas through the solvent.

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid. It can be minimized by using milder bases (e.g., K₂CO₃ instead of stronger bases), ensuring anhydrous conditions, or by switching from a boronic acid to a more stable boronate ester (e.g., a pinacol ester).

Q3: For a Sonogashira coupling with 6-chloro-3-formyl-pyridazine, which catalyst system is a good starting point?

A3: For electron-deficient and potentially coordinating substrates like 6-chloropyridazine-3-carbaldehyde, a robust catalyst system is essential. While traditional catalysts like Pd(PPh₃)₄ can work, they often require higher temperatures and catalyst loadings. A better starting point would be a palladium precatalyst combined with a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand. For copper-cocatalyzed reactions, minimizing the amount of copper salt can reduce alkyne homocoupling (Glaser coupling).[2] Copper-free Sonogashira protocols are also highly effective in these cases.[2]

Troubleshooting Guide for Low Yield in Suzuki-Miyaura Coupling

Below is a troubleshooting workflow for addressing low yields in the Suzuki-Miyaura coupling of a 3-halo-6-methoxypyridazine derivative.

troubleshooting_suzuki start Low Yield in Suzuki Coupling q1 Is the Catalyst Active? start->q1 s1a Use fresh Pd catalyst and ligand. Consider a pre-activated Pd(0) source. q1->s1a No s1b Ensure rigorous degassing of solvent and inert atmosphere. q1->s1b No q2 Is the Ligand Appropriate? q1->q2 Yes s1a->q2 s1b->q2 s2 Switch to bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHC ligands. q2->s2 No q3 Is the Base Optimal? q2->q3 Yes s2->q3 s3 Screen different bases. Start with K₂CO₃ or K₃PO₄. q3->s3 No q4 Are Side Reactions Occurring? q3->q4 Yes s3->q4 s4a Protodeboronation: Use boronate ester instead of boronic acid. q4->s4a Yes s4b Homocoupling: Ensure strict anaerobic conditions. q4->s4b Yes end Improved Yield q4->end No s4a->end s4b->end troubleshooting_olefination start Low Yield in Olefination q1 Is Ylide/Carbanion Generation Complete? start->q1 s1a Use a stronger base (e.g., NaH, n-BuLi). Ensure anhydrous conditions. q1->s1a No s1b Allow sufficient time for ylide formation before adding the aldehyde. q1->s1b No q2 Is the Aldehyde Decomposing? q1->q2 Yes s1a->q2 s1b->q2 s2 Run the reaction at a lower temperature. Consider adding the aldehyde slowly. q2->s2 Yes q3 Is the Reaction Sluggish? q2->q3 No s2->q3 s3 Increase the reaction temperature. Use a more polar solvent (e.g., DMF, DMSO). q3->s3 Yes end Improved Yield q3->end No s3->end

References

Managing temperature control in 6-Methoxypyridazine-3-carbaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with in-depth guidance on managing temperature control in reactions involving 6-Methoxypyridazine-3-carbaldehyde. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments, ensuring both scientific integrity and practical success.

I. Core Principles of Temperature Control

The pyridazine ring, being electron-deficient, influences the reactivity of the aldehyde group in this compound. Temperature control is paramount as it directly impacts reaction kinetics, selectivity, and the stability of the molecule itself. Inadequate temperature management can lead to a host of issues, including low yields, formation of impurities, and in some cases, decomposition.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, with a focus on temperature-related causes and remedies.

Issue 1: Low or No Product Yield in Reductive Amination

Question: I am performing a reductive amination with this compound and a primary amine, but I'm seeing very low conversion to the desired secondary amine. My TLC analysis shows the presence of the starting aldehyde and a new spot, which I suspect is the imine.

Answer: This is a classic issue in reductive aminations and is often temperature-dependent. The reaction proceeds in two main steps: the formation of an imine intermediate followed by its reduction to the amine.

  • Causality: The initial imine formation is often rapid, even at room temperature. However, the subsequent reduction of the imine can be sluggish and may require elevated temperatures to proceed at a reasonable rate. If the temperature is too low, the reaction can stall at the imine stage.[1][2]

  • Troubleshooting Steps:

    • Initial Imine Formation: Allow the this compound and your amine to stir at room temperature for 1-2 hours to facilitate imine formation.

    • Controlled Heating: After the initial period, gradually increase the reaction temperature. An optimal range to start exploring is 70-75 °C.[1] Monitor the reaction progress by TLC or LC-MS.

    • Choice of Reducing Agent: The reactivity of the reducing agent is also a factor. If heating is still not providing the desired conversion, consider a more reactive reducing agent. However, be aware that more reactive hydrides can also reduce the aldehyde starting material if not added after imine formation is complete.

Issue 2: Formation of Multiple Byproducts in Wittig Reaction

Question: I am attempting a Wittig reaction to convert the aldehyde into an alkene, but my reaction mixture is complex, showing multiple spots on TLC. How can I improve the selectivity?

Answer: The Wittig reaction's stereoselectivity and tendency to form byproducts are highly influenced by the reactivity of the ylide and the reaction temperature.

  • Causality: The pyridazine moiety can influence the stability of the reaction intermediates. Unstabilized ylides typically react faster and at lower temperatures, while stabilized ylides may require heating. Running the reaction at a suboptimal temperature can lead to side reactions, such as ylide decomposition or undesired stereoisomer formation.

  • Troubleshooting Steps:

    • Ylide Generation Temperature: The formation of the phosphonium ylide is a critical step. For unstabilized ylides, this is often performed at low temperatures (e.g., -78 °C to 0 °C) to prevent decomposition.

    • Reaction with Aldehyde:

      • For unstabilized ylides , maintain a low temperature during the addition of this compound and allow the reaction to slowly warm to room temperature.

      • For stabilized ylides , the reaction may require heating. Start at room temperature and gradually increase the temperature, monitoring for product formation and the appearance of byproducts. Reflux conditions may be necessary in some cases.

    • Cryogenic Conditions: For highly sensitive substrates or to maximize selectivity, consider running the reaction at cryogenic temperatures (e.g., -40°C to -100°C).[3] This can minimize side reactions and improve the purity of the final product.

Issue 3: Product Decomposition During Workup or Purification

Question: I've successfully formed my desired product, but I'm experiencing significant loss during aqueous workup or column chromatography, and I suspect the product is not stable.

Answer: While this compound itself is relatively stable, its derivatives can be sensitive to heat and pH.

  • Causality: Pyridazine derivatives can be susceptible to degradation under harsh conditions.[4][5] Prolonged exposure to high temperatures during solvent evaporation or chromatography can lead to decomposition. Similarly, strongly acidic or basic conditions during workup can also degrade the product.

  • Troubleshooting Steps:

    • Minimize Heat Exposure: Use a rotary evaporator at the lowest feasible temperature to remove solvent. If column chromatography is necessary, avoid prolonged run times and consider performing it in a cold room.

    • Neutral Workup: During the workup, use mild aqueous solutions. Avoid strong acids or bases if your product shows sensitivity. Use saturated sodium bicarbonate for neutralization where appropriate.

    • Storage: Store the purified product at low temperatures (e.g., -20 °C) and under an inert atmosphere (nitrogen or argon) to prevent degradation over time.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: It is recommended to store this compound at 4°C under a nitrogen atmosphere for long-term stability.

Q2: Are reactions involving this compound typically exothermic?

A2: While most common reactions are not violently exothermic, it is always good practice to monitor the internal temperature of the reaction, especially during the initial addition of reagents and on a larger scale. Use an ice bath to control any initial exotherm.

Q3: Can I use microwave irradiation to accelerate reactions with this compound?

A3: Yes, microwave-enhanced synthesis can be a powerful tool for reactions involving pyridazine derivatives, often leading to significantly reduced reaction times and improved yields.[6][7] However, it is crucial to carefully control the temperature and pressure within the microwave reactor to prevent decomposition. Start with lower temperatures and shorter reaction times and optimize from there.

Q4: What is the general thermal stability of the pyridazine ring in this molecule?

A4: The pyridazine ring is generally stable under typical reaction conditions. However, at very high temperatures, thermal decomposition can occur. Studies on related heterocyclic azides show decomposition in the range of 120-160 °C.[4] While this compound is not an azide, it is prudent to avoid prolonged heating above 100-120 °C unless necessary for a specific reaction, and always under an inert atmosphere.

Q5: How does temperature affect the solubility of this compound?

A5: Like most organic solids, the solubility of this compound in common organic solvents (e.g., DCM, THF, methanol) will increase with temperature. This can be advantageous for ensuring a homogeneous reaction mixture. However, always be mindful of the thermal stability of the compound when heating to dissolve.

IV. Experimental Protocols and Data

Protocol 1: General Procedure for Temperature-Controlled Reductive Amination
  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol or DCM) at room temperature, add the primary amine (1.0-1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor by TLC.

  • Once imine formation is significant, add the reducing agent (e.g., sodium borohydride, 1.5 eq) portion-wise, maintaining the temperature at or below room temperature with an ice bath if necessary.

  • After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 70-75 °C) and stir until the reaction is complete.

  • Cool the reaction to room temperature, quench carefully with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure at a low temperature.

Table 1: Temperature Guidance for Common Reactions
Reaction TypeReagent TypeRecommended Starting TemperaturePotential for HeatingKey Considerations
Reductive Amination Primary/Secondary AminesRoom TemperatureYes, up to 70-75 °CAllow for initial imine formation at a lower temperature before heating.
Wittig Reaction Unstabilized Ylide-78 °C to 0 °CNo, warm slowly to RTMaintain low temperature to prevent ylide decomposition.
Wittig Reaction Stabilized YlideRoom TemperatureYes, reflux may be neededHigher temperatures may be required for less reactive ylides.
General Handling N/AN/AAvoid prolonged heating > 100°CMonitor for signs of decomposition (color change).

V. Visualizing Temperature Control Logic

Diagram 1: Troubleshooting Low Yield in Reductive Amination

G start Low Yield in Reductive Amination check_imine TLC shows imine intermediate? start->check_imine increase_temp Increase reaction temp. to 70-75°C check_imine->increase_temp Yes no_imine Check starting materials and reagents check_imine->no_imine No monitor Monitor reaction progress increase_temp->monitor success Improved Yield monitor->success G cluster_ylide Ylide Type cluster_temp Temperature Protocol wittig Wittig Reaction Strategy unstabilized Unstabilized Ylide wittig->unstabilized stabilized Stabilized Ylide wittig->stabilized low_temp Low Temp (-78°C to RT) Prevents decomposition unstabilized->low_temp Requires high_temp RT to Reflux Overcomes lower reactivity stabilized->high_temp May Require

References

Moisture sensitivity of 6-Methoxypyridazine-3-carbaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Methoxypyridazine-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this versatile heterocyclic aldehyde. Here, we address common challenges, with a particular focus on its moisture sensitivity, to ensure the success and reproducibility of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound?

A1: Proper storage and handling are critical to maintain the integrity of this compound. Due to its potential sensitivity, we recommend storing the solid compound at 4°C under a nitrogen atmosphere[1]. For solutions, it is best to prepare them fresh. If storage of a solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months, also under a nitrogen atmosphere[2][3]. Always handle the compound in a well-ventilated area, avoiding inhalation and contact with skin and eyes[4].

Q2: Is this compound sensitive to moisture?

A2: Yes, there is evidence to suggest that this compound is sensitive to moisture. The electron-deficient nature of the pyridazine ring can make the aldehyde group susceptible to hydration, forming a geminal diol (hydrate) in the presence of water[4][5][6]. In fact, a related compound, 6-Oxo-1,6-dihydro-pyridazine-3-carbaldehyde, has been isolated and characterized as a stable monohydrate[7][8]. This reversible hydration can reduce the concentration of the active aldehyde in your reaction, potentially leading to lower yields or slower reaction rates.

Q3: What are the visible signs of degradation for this compound?

A3: While subtle degradation may not be visible, any change in color or physical state of the solid compound upon storage could indicate decomposition. For solutions, the appearance of precipitates or a change in color might suggest degradation or reaction with trace moisture or air. Regular analytical checks, such as TLC or NMR, are the most reliable ways to assess the purity of your starting material before use.

Troubleshooting Guide: Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from aldehydes. However, its success with this compound can be influenced by several factors, including moisture.

Q4: My Wittig reaction with this compound is giving a low yield. What are the likely causes?

A4: Low yields in a Wittig reaction can stem from several issues. Given the nature of the substrate, here are the primary aspects to investigate:

  • Ylide Instability: If you are using a non-stabilized ylide, it is highly reactive and sensitive to moisture and air. Ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) and with anhydrous solvents.

  • Aldehyde Hydration: As mentioned, this compound can form a gem-diol in the presence of water. This hydrated form is unreactive in the Wittig reaction, effectively lowering the concentration of your aldehyde.

  • Base Selection: The choice of base for generating the ylide is critical. Strong bases like n-butyllithium or sodium hydride require strictly anhydrous conditions. Any moisture will quench these bases, preventing the formation of the ylide.

Q5: I am observing unreacted starting material (the aldehyde) even after prolonged reaction times. How can I improve the conversion?

A5: Poor conversion is a common problem. Consider the following troubleshooting steps:

  • Drying Procedures: Ensure all glassware is oven- or flame-dried before use. Solvents should be freshly distilled from an appropriate drying agent.

  • Order of Addition: For non-stabilized ylides, it is often best to generate the ylide first and then add the aldehyde solution dropwise at a low temperature. This can help to minimize side reactions of the sensitive ylide.

  • Reaction with Stabilized Ylides in Aqueous Media: Interestingly, for stabilized ylides, water can be an effective medium for the Wittig reaction and can even accelerate the reaction rate[1][2][9][10]. If you are using a stabilized ylide, you might consider a biphasic or aqueous reaction system, which can simplify the procedure and be more environmentally friendly.

Experimental Protocol: Wittig Reaction with a Non-Stabilized Ylide under Anhydrous Conditions
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of dry nitrogen. Allow the flask to cool to room temperature under nitrogen.

  • Ylide Generation: Add the phosphonium salt to the flask, followed by the addition of anhydrous THF via syringe. Cool the suspension to 0°C in an ice bath. Slowly add a solution of a strong base (e.g., n-BuLi in hexanes) dropwise. Stir the resulting mixture at 0°C for 1 hour to generate the ylide.

  • Reaction: Dissolve this compound in anhydrous THF in a separate flame-dried flask under nitrogen. Slowly add this solution to the ylide mixture at 0°C.

  • Workup: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting Guide: Reductive Amination

Reductive amination is a powerful method for synthesizing amines from aldehydes. While generally more robust than the Wittig reaction, moisture can still play a role in the outcome.

Q6: My reductive amination reaction is sluggish and gives poor yields. Could moisture be the culprit?

A6: While reductive aminations are often considered less sensitive to moisture than many other organometallic reactions, water can still negatively impact the reaction in a few ways[3]:

  • Imine Formation Equilibrium: The first step of a reductive amination is the formation of an imine (or iminium ion) from the aldehyde and the amine. This is a reversible reaction where water is a byproduct. Excess water in the reaction mixture can shift the equilibrium back towards the starting materials, thus lowering the concentration of the imine available for reduction.

  • Reducing Agent Reactivity: Some reducing agents used in reductive amination, such as sodium borohydride, can react with water, although this is generally slow. However, in protic solvents like methanol, the solvent itself can react with the reducing agent.

Q7: How can I optimize my reductive amination protocol to minimize moisture-related issues?

A7: To improve the efficiency of your reductive amination, consider these points:

  • Use of a Drying Agent: Adding a drying agent, such as anhydrous magnesium sulfate or molecular sieves, to the reaction mixture during the imine formation step can help to drive the equilibrium towards the imine by sequestering the water that is formed.

  • pH Control: The pH of the reaction is crucial for imine formation. A slightly acidic medium (pH 4-5) is often optimal to catalyze imine formation without significantly protonating the amine, which would render it non-nucleophilic.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a popular choice for reductive aminations as it is milder than sodium borohydride and can be used in a one-pot procedure. It is also less reactive towards water than sodium borohydride. Sodium cyanoborohydride is another option that is selective for the iminium ion over the aldehyde.

Experimental Protocol: One-Pot Reductive Amination using STAB
  • Setup: To a round-bottom flask containing a magnetic stir bar, add this compound and the desired amine in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Imine Formation: Add acetic acid (as a catalyst) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench by the addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Summary

ParameterRecommendation for this compound
Storage (Solid) 4°C under Nitrogen Atmosphere
Storage (Solution) -20°C (1 month) or -80°C (6 months) under Nitrogen
Recommended Solvents Anhydrous THF, Dichloromethane, 1,2-Dichloroethane
Common Drying Agents Anhydrous MgSO₄, Na₂SO₄, Molecular Sieves

Visual Logic Guides

Caption: Troubleshooting workflow for a low-yielding Wittig reaction.

Caption: Troubleshooting guide for a sluggish reductive amination reaction.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 6-Methoxypyridazine-3-carbaldehyde and 6-Chloropyridazine-3-carbaldehyde for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate success of a research program. Substituted pyridazine scaffolds are of particular interest due to their prevalence in medicinally active compounds. This guide provides an in-depth technical comparison of two key pyridazine-based intermediates: 6-methoxypyridazine-3-carbaldehyde and 6-chloropyridazine-3-carbaldehyde. By examining their relative reactivity through the lens of fundamental electronic effects and key synthetic transformations, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic strategies.

Electronic Properties: The Decisive Factor in Reactivity

The reactivity of an aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. In the context of the pyridazine ring, the nature of the substituent at the 6-position exerts a profound influence on the electron density of the entire heterocyclic system, and consequently, on the reactivity of the aldehyde at the 3-position.

The pyridazine ring itself is an electron-deficient system due to the presence of two adjacent nitrogen atoms, which are more electronegative than carbon. This inherent electron deficiency enhances the electrophilicity of the aldehyde group compared to a simple benzaldehyde. The substituent at the 6-position further modulates this electronic landscape.

  • This compound: The methoxy group (-OCH₃) is a classic example of a substituent with dual electronic effects. It exhibits a -I (negative inductive) effect due to the electronegativity of the oxygen atom, which withdraws electron density through the sigma bond framework. However, its +M (positive mesomeric or resonance) effect is significantly more dominant. The lone pairs on the oxygen atom can be delocalized into the pyridazine ring, increasing the electron density, particularly at the positions ortho and para to the substituent. In this case, the aldehyde at the 3-position is in a meta-like relationship to the methoxy group, but the overall electron-donating nature of the methoxy group still serves to slightly decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted pyridazine-3-carbaldehyde.

  • 6-Chloropyridazine-3-carbaldehyde: The chloro group (-Cl) also displays both inductive and resonance effects. It has a strong -I effect, withdrawing electron density inductively. While it also possesses a +M effect due to its lone pairs, this is much weaker for chlorine compared to oxygen. For halogens, the inductive effect generally outweighs the resonance effect.[1] Consequently, the chloro group acts as a net electron-withdrawing group, further depleting the electron density of the already electron-poor pyridazine ring. This leads to a significant increase in the electrophilicity of the aldehyde's carbonyl carbon.

Comparative Reactivity in Key Synthetic Transformations

To provide a practical context for these electronic differences, we will now examine the expected reactivity of our two subject compounds in three common and synthetically valuable reactions: the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and reductive amination.

Olefination Reactions: Wittig and Horner-Wadsworth-Emmons

The Wittig and HWE reactions are cornerstone methods for the synthesis of alkenes from carbonyl compounds. The rate-determining step in these reactions is the initial nucleophilic attack of the ylide or phosphonate carbanion on the aldehyde's carbonyl carbon.

Given the higher electrophilicity of 6-chloropyridazine-3-carbaldehyde, it is anticipated to undergo these olefination reactions at a faster rate and under milder conditions than this compound. For instance, in a Wittig reaction, a less reactive, stabilized ylide might require elevated temperatures to react efficiently with the methoxy-substituted aldehyde, while it would likely react readily with the chloro-substituted counterpart at room temperature. Similarly, in an HWE reaction, a weaker base may be sufficient to deprotonate the phosphonate ester for reaction with the more electrophilic 6-chloropyridazine-3-carbaldehyde.

Table 1: Predicted Reactivity in Olefination Reactions

AldehydeCarbonyl ElectrophilicityPredicted Reactivity with Ylides/Phosphonates
This compound LowerSlower reaction rates, may require more reactive ylides or harsher conditions (e.g., stronger base, higher temperature).
6-Chloropyridazine-3-carbaldehyde HigherFaster reaction rates, compatible with a wider range of ylides (including stabilized ones) under milder conditions.
Reductive Amination

Reductive amination is a widely employed method for the synthesis of amines from carbonyl compounds. The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ. The formation of the imine is a nucleophilic addition of an amine to the carbonyl group, followed by dehydration.

Consistent with the trend observed in olefination reactions, the more electrophilic carbonyl of 6-chloropyridazine-3-carbaldehyde will react more readily with amines to form the imine intermediate. This can be particularly advantageous when using less nucleophilic amines, such as anilines with electron-withdrawing groups. For This compound , the reaction may require longer reaction times, higher temperatures, or the use of a catalyst (e.g., a Lewis acid) to facilitate the initial addition of the amine.

Table 2: Predicted Reactivity in Reductive Amination

AldehydeCarbonyl ElectrophilicityPredicted Reactivity with Amines
This compound LowerSlower imine formation, may require catalysts or more forcing conditions, especially with weakly nucleophilic amines.
6-Chloropyridazine-3-carbaldehyde HigherFaster imine formation, broader scope of compatible amines, including less nucleophilic ones, under milder conditions.

Experimental Protocols and Methodologies

To translate these theoretical considerations into practice, the following section provides detailed, step-by-step methodologies for key transformations. These protocols are based on established procedures for similar heteroaromatic aldehydes and serve as a robust starting point for laboratory execution.

General Workflow for Comparative Reactivity Studies

To empirically validate the predicted reactivity differences, a standardized workflow should be employed.

Caption: Workflow for comparing the reactivity of the two aldehydes.

Protocol for a Comparative Wittig Reaction

This protocol describes a typical Wittig reaction to form a vinyl-pyridazine derivative.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • This compound or 6-Chloropyridazine-3-carbaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.2 eq).

  • Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.1 eq) dropwise. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the ylide solution back to 0 °C.

  • Dissolve the respective pyridazine carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aldehyde is consumed. It is expected that the reaction with 6-chloropyridazine-3-carbaldehyde will be significantly faster.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired vinyl-pyridazine.

Protocol for a Comparative Horner-Wadsworth-Emmons (HWE) Reaction

This protocol outlines the HWE reaction, which typically favors the formation of the (E)-alkene.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound or 6-Chloropyridazine-3-carbaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add NaH (1.2 eq).

  • Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF and cool the suspension to 0 °C.

  • Slowly add triethyl phosphonoacetate (1.1 eq) dropwise. Allow the mixture to warm to room temperature and stir until gas evolution ceases (typically 1 hour).

  • Add a solution of the pyridazine carbaldehyde (1.0 eq) in anhydrous THF dropwise at room temperature.

  • Stir the reaction at room temperature, monitoring by TLC. The reaction with 6-chloropyridazine-3-carbaldehyde is expected to proceed more rapidly.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the α,β-unsaturated ester.

Protocol for a Comparative Reductive Amination

This protocol describes the formation of a secondary amine using sodium triacetoxyborohydride.

Materials:

  • This compound or 6-Chloropyridazine-3-carbaldehyde

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the pyridazine carbaldehyde (1.0 eq) and benzylamine (1.1 eq) in DCE.

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) in one portion.

  • Stir the reaction at room temperature and monitor by TLC until the starting aldehyde is consumed. The reaction with the chloro-substituted aldehyde is anticipated to be faster.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract the mixture with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.

Conclusion and Strategic Recommendations

The electronic nature of the substituent at the 6-position of the pyridazine ring is a powerful determinant of the reactivity of a 3-carbaldehyde functionality. The electron-withdrawing chloro group in 6-chloropyridazine-3-carbaldehyde renders the aldehyde significantly more electrophilic and, therefore, more reactive towards nucleophiles than the corresponding This compound , which bears an electron-donating methoxy group.

Strategic Recommendations for Researchers:

  • For reactions requiring high reactivity, such as those with weakly nucleophilic partners or when milder reaction conditions are desired to preserve sensitive functional groups elsewhere in the molecule, 6-chloropyridazine-3-carbaldehyde is the superior choice.

  • The chloro-substituent also serves as a versatile handle for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions, offering additional synthetic flexibility downstream.

  • This compound may be preferred when a less reactive aldehyde is necessary to achieve selectivity in a molecule with multiple electrophilic sites. However, be prepared to employ more forcing conditions or catalytic activation to achieve desired transformations.

By understanding these fundamental principles of reactivity, drug development professionals can strategically select the optimal pyridazine building block, thereby streamlining synthetic routes, improving yields, and ultimately accelerating the discovery of new therapeutic agents.

References

Comparison of pyridazine aldehydes with pyridine and pyrimidine aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide to Pyridazine, Pyrimidine, and Pyridine Aldehydes for the Synthetic Chemist

Introduction: The Subtle Influence of Nitrogen Placement

In the landscape of heterocyclic chemistry, aromatic aldehydes are indispensable building blocks for drug discovery and materials science. Among these, the diazine (pyridazine and pyrimidine) and azine (pyridine) aldehydes present a fascinating case study in how subtle changes in a heterocycle's structure can profoundly impact chemical reactivity. While all are aromatic aldehydes, the number and relative positioning of the nitrogen atoms within the six-membered ring create a distinct gradient of electrophilicity and unique physicochemical properties.

This guide provides a comparative analysis of pyridazine, pyrimidine, and pyridine aldehydes, offering field-proven insights into their reactivity, spectroscopic signatures, and applications. We will explore the causality behind their differing behaviors and provide robust experimental protocols to empower researchers in their synthetic endeavors. The core of the comparison lies in the electron-withdrawing nature of the nitrogen atoms. Pyridazine, with its two adjacent nitrogens (1,2-diazine), exhibits the strongest inductive and mesomeric electron withdrawal, rendering its associated aldehyde group highly electrophilic. Pyrimidine (1,3-diazine) follows, with a still significant but slightly attenuated effect. Pyridine, with a single nitrogen, is the least electron-deficient of the three, making its aldehyde's reactivity the most analogous to substituted benzaldehydes.

Caption: Influence of nitrogen atoms on the aldehyde group's electrophilicity.

Comparative Physicochemical and Spectroscopic Properties

The electronic differences between these heterocyclic systems are not merely theoretical; they manifest as measurable variations in their physical and spectroscopic data. The increased electrophilicity of the carbonyl carbon in pyridazine and pyrimidine aldehydes leads to distinct signatures in NMR and IR spectroscopy compared to pyridine aldehydes. A more electron-poor carbonyl carbon results in greater deshielding of the aldehydic proton in ¹H NMR (a shift to higher ppm) and an increase in the C=O bond's vibrational frequency in IR spectroscopy (a shift to higher wavenumbers).

PropertyPyridine-4-carboxaldehydePyrimidine-5-carboxaldehydePyridazine-4-carbaldehydeCausality
Structure 1 Nitrogen2 Nitrogens (1,3-position)2 Nitrogens (1,2-position)Number and position of electron-withdrawing nitrogen atoms.
¹H NMR (Aldehyde-H, ppm) ~9.9 - 10.1~10.2 - 10.4~10.4 - 10.6Increased deshielding due to stronger inductive withdrawal from the ring.
IR (C=O stretch, cm⁻¹) ~1700 - 1710~1710 - 1720~1715 - 1725Stronger electron withdrawal strengthens the C=O double bond character.
Reactivity/Electrophilicity ModerateHighVery HighThe cumulative electron-withdrawing effect of the nitrogen atoms enhances the partial positive charge on the carbonyl carbon.[1][2]
pKa (Conjugate Acid) 4.72[3]1.3 (pyrimidine)2.3 (pyridazine)Reflects the basicity of the ring nitrogens, which is influenced by the overall electron density of the aromatic system.

Note: Spectroscopic values are approximate and can vary based on solvent and substitution.

Reactivity Profile: A Tale of Three Aldehydes

The primary differentiator in the synthetic utility of these aldehydes is their reactivity towards nucleophiles, which follows a clear trend: Pyridazine > Pyrimidine > Pyridine .

  • Pyridazine Aldehydes: The adjacent nitrogen atoms in the pyridazine ring act in concert to create a highly electron-deficient system.[4] This makes the aldehyde exceptionally electrophilic and susceptible to nucleophilic attack, often reacting under milder conditions (e.g., lower temperatures, weaker bases) than its counterparts.

  • Pyrimidine Aldehydes: With nitrogen atoms in a 1,3-relationship, the electron-withdrawing effect is still potent, making pyrimidine aldehydes significantly more reactive than pyridine aldehydes. They represent a balance of high reactivity and stability.

  • Pyridine Aldehydes: Behaving more like a standard electron-deficient aromatic aldehyde (e.g., nitrobenzaldehyde), pyridine aldehydes are robust and require conventional reaction conditions for transformations. Their reactivity can be modulated by the position of the aldehyde group relative to the nitrogen (2-, 3-, or 4-position).[3][5]

This reactivity gradient is a critical consideration when planning a synthesis, as it dictates the choice of reagents, catalysts, and reaction conditions.

Experimental Protocols: A Practical Guide

To illustrate the practical implications of these reactivity differences, we provide protocols for two common and fundamental transformations: the Wittig reaction and Grignard addition.

Comparative Wittig Olefination

The Wittig reaction is a cornerstone of C=C bond formation.[6] The rate-determining step is typically the initial nucleophilic attack of the ylide on the aldehyde carbonyl.[6] Consequently, the higher electrophilicity of pyridazine and pyrimidine aldehydes allows for more efficient olefination.

Objective: To synthesize a stilbene-like derivative from the respective heteroaromatic aldehyde using a stabilized ylide.

Methodology:

  • Ylide Preparation (if not commercially available):

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add benzyltriphenylphosphonium chloride (1.1 eq) and anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Add a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF, 1.05 eq), dropwise. The solution will typically turn a deep red or orange color, indicating ylide formation.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.

  • Aldehyde Addition & Reaction:

    • Dissolve the heteroaromatic aldehyde (1.0 eq) (pyridine-4-carboxaldehyde, pyrimidine-5-carboxaldehyde, or pyridazine-4-carbaldehyde) in anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide solution at room temperature.

    • Causality Insight: For pyridazine-4-carbaldehyde , the reaction is often complete within 1-2 hours at room temperature due to its high electrophilicity. For pyrimidine-5-carboxaldehyde , the reaction may require 2-4 hours. For the less reactive pyridine-4-carboxaldehyde , the reaction may need to be gently heated to 40-50 °C or stirred overnight to ensure complete conversion.[7] Monitor the reaction by TLC.

  • Workup and Purification:

    • Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product contains the desired alkene and triphenylphosphine oxide. Purify via flash column chromatography on silica gel. The less polar alkene product will elute before the highly polar triphenylphosphine oxide byproduct.

Wittig_Workflow start Start ylide 1. Prepare Phosphonium Ylide start->ylide aldehyde 2. Add Heteroaromatic Aldehyde Solution ylide->aldehyde react 3. Reaction (Monitor by TLC) aldehyde->react quench 4. Aqueous Quench (NH4Cl) react->quench workup 5. Extraction & Workup quench->workup purify 6. Column Chromatography workup->purify end End (Pure Alkene) purify->end

Caption: Experimental workflow for the Wittig olefination protocol.

Comparative Grignard Addition

Grignard reactions are classic for forming carbon-carbon bonds and producing secondary alcohols from aldehydes.[8][9] When working with nitrogen-containing heterocycles, two key factors must be considered:

  • Anhydrous Conditions: Grignard reagents are potent bases and are quenched by protic sources.[8]

  • Lewis Basicity: The lone pair of electrons on the ring nitrogen(s) can coordinate to the magnesium atom of the Grignard reagent, potentially passivating it. This may necessitate the use of excess Grignard reagent.

Objective: To synthesize a secondary alcohol via the addition of phenylmagnesium bromide to the heteroaromatic aldehyde.

Methodology:

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a solution of the heteroaromatic aldehyde (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality Insight: The low temperature is crucial, especially for the highly reactive pyridazine and pyrimidine aldehydes , to prevent side reactions and ensure controlled addition. For pyridine aldehyde , a temperature of 0 °C is often sufficient.

  • Grignard Reagent Addition:

    • Slowly add phenylmagnesium bromide (3.0 M in diethyl ether, 1.2-1.5 eq) dropwise via syringe to the cooled aldehyde solution, maintaining the internal temperature below -65 °C.

    • Causality Insight: A slight excess of the Grignard reagent is used to overcome potential coordination with the ring nitrogens.[10]

    • After the addition is complete, stir the reaction at -78 °C for 1 hour, then slowly allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench carefully by the slow, dropwise addition of saturated aqueous NH₄Cl.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the resulting crude alcohol by flash column chromatography.

Applications in Medicinal Chemistry and Drug Development

The choice between a pyridazine, pyrimidine, or pyridine core is a strategic decision in drug design, as each imparts different properties to a final molecule.

  • Pyridazine Aldehydes: These are precursors to compounds where the unique 1,2-diazine motif is desired. The pyridazine ring is noted for its high dipole moment and robust hydrogen-bonding capacity, which can be critical for target engagement.[4] It has been incorporated into drugs to improve physicochemical properties and reduce interactions with channels like hERG.[4] Derivatives have shown a wide array of biological activities, including anti-inflammatory and anticancer properties.[11][12]

  • Pyrimidine Aldehydes: As a key component of nucleobases, the pyrimidine scaffold is of immense interest in medicinal chemistry.[13] Aldehydes of this class are vital intermediates for synthesizing kinase inhibitors, antivirals, and other therapeutics that mimic endogenous structures.

  • Pyridine Aldehydes: The pyridine ring is one of the most ubiquitous heterocycles in approved pharmaceuticals.[14] Pyridine aldehydes are used to synthesize a vast range of molecules, from simple ligands in coordination chemistry to complex bioactive compounds like the drug pralidoxime, which is derived from pyridine-2-carboxaldehyde.[5]

Conclusion

The reactivity of heteroaromatic aldehydes is not monolithic. Pyridazine, pyrimidine, and pyridine aldehydes, while structurally similar, occupy distinct positions on the reactivity spectrum. Understanding the underlying electronic effects—driven by the number and location of the ring nitrogens—is paramount for any researcher aiming to harness their synthetic potential. Pyridazine aldehydes offer the highest reactivity for transformations under mild conditions, pyridine aldehydes provide robust and predictable reactivity, and pyrimidine aldehydes serve as a versatile intermediate. By selecting the appropriate substrate and tailoring reaction conditions based on these intrinsic properties, chemists can efficiently navigate their synthetic pathways and accelerate the discovery of novel molecules.

References

A Comparative Guide to the Synthetic Routes of 6-Methoxypyridazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxypyridazine-3-carbaldehyde is a crucial heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmacologically active compounds. Its unique electronic properties and versatile reactivity make it an attractive scaffold for the development of novel therapeutics. This guide provides a comprehensive comparison of the most viable synthetic routes to this valuable compound, offering an in-depth analysis of their respective advantages and disadvantages. The methodologies are presented with detailed experimental protocols and supporting data to aid researchers in making informed decisions for their synthetic strategies.

Route 1: Oxidation of 3-methyl-6-methoxypyridazine

This classical approach involves the synthesis of the precursor 3-methyl-6-methoxypyridazine followed by the selective oxidation of the methyl group to an aldehyde. This route is conceptually straightforward but relies heavily on the efficiency and selectivity of the oxidation step.

Workflow for Route 1

Route 1 A 3-Chloro-6-methylpyridazine B 3-Methyl-6-methoxypyridazine A->B  Sodium Methoxide, Methanol   C This compound B->C  Oxidizing Agent (e.g., SeO2)  

Caption: Synthetic workflow for Route 1.

Step 1: Synthesis of 3-Methyl-6-methoxypyridazine

The synthesis of the starting material, 3-methyl-6-methoxypyridazine, is typically achieved through a nucleophilic substitution reaction of 3-chloro-6-methylpyridazine with sodium methoxide.

Experimental Protocol:

To a solution of 3-chloro-6-methylpyridazine (1.0 eq) in anhydrous methanol, sodium methoxide (1.2 eq) is added portion-wise at room temperature. The reaction mixture is then heated to reflux and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford 3-methyl-6-methoxypyridazine, which can be purified by column chromatography or recrystallization.

Step 2: Oxidation of 3-methyl-6-methoxypyridazine

The critical step in this route is the selective oxidation of the methyl group to a formyl group. Various oxidizing agents can be employed, with selenium dioxide (SeO₂) being a common choice for such transformations. A more contemporary and potentially greener alternative involves microwave-assisted oxidation.[1]

Experimental Protocol (Selenium Dioxide Oxidation):

A mixture of 3-methyl-6-methoxypyridazine (1.0 eq) and selenium dioxide (1.1 eq) in a suitable solvent (e.g., dioxane, toluene) is heated to reflux. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled and filtered to remove the selenium byproduct. The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel to yield this compound.

Experimental Protocol (Microwave-Assisted Kornblum-type Oxidation): [1]

In a microwave reactor vessel, 3-methyl-6-methoxypyridazine (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMF-DMA, as both reactant and solvent), and a catalytic amount of an iodine source (e.g., I₂) are combined. The reaction is irradiated with microwaves at a set temperature until completion. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by chromatography.

Data Comparison for Route 1
ParameterSynthesis of 3-Methyl-6-methoxypyridazineOxidation to Aldehyde (SeO₂)Oxidation to Aldehyde (Microwave)
Typical Yield >90%40-60%60-80%[1]
Reagents Sodium methoxide, methanolSelenium dioxideDMF-DMA, Iodine
Conditions RefluxHigh temperature refluxMicrowave irradiation
Advantages High yield for the first stepWell-established methodHigher yields, faster reaction times[1]
Disadvantages Requires a separate oxidation stepToxicity of selenium compounds, moderate yieldsRequires specialized equipment

Route 2: Nucleophilic Aromatic Substitution on 6-chloropyridazine-3-carbaldehyde

This route offers a more convergent approach, where the aldehyde functionality is already in place on the pyridazine ring. The key and final step is a nucleophilic aromatic substitution (SNAr) of the chloro group with a methoxy group.

Workflow for Route 2

Route 2 A 6-Chloropyridazine-3-carboxylic acid B 6-Chloropyridazine-3-carbaldehyde A->B  Reduction followed by Oxidation   C This compound B->C  Sodium Methoxide, Methanol  

Caption: Synthetic workflow for Route 2.

Step 1: Synthesis of 6-Chloropyridazine-3-carbaldehyde

The precursor, 6-chloropyridazine-3-carbaldehyde, can be synthesized from 6-chloropyridazine-3-carboxylic acid. This transformation typically involves a two-step process: reduction of the carboxylic acid to the corresponding alcohol, followed by oxidation to the aldehyde. A patent describes the synthesis of the starting carboxylic acid by oxidation of 3-chloro-6-methylpyridazine.[2]

Experimental Protocol (from Carboxylic Acid):

  • Reduction to Alcohol: To a solution of 6-chloropyridazine-3-carboxylic acid (1.0 eq) in an anhydrous solvent like THF, a reducing agent such as borane-THF complex or lithium aluminum hydride is added carefully at 0 °C. The reaction is stirred until completion, then quenched cautiously with water and/or aqueous acid. The product, (6-chloropyridazin-3-yl)methanol, is extracted, dried, and can be used in the next step without further purification.

  • Oxidation to Aldehyde: The crude (6-chloropyridazin-3-yl)methanol is dissolved in a suitable solvent (e.g., dichloromethane). An oxidizing agent like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) is added, and the mixture is stirred at room temperature. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated to give 6-chloropyridazine-3-carbaldehyde, which is then purified by chromatography.

Step 2: Nucleophilic Substitution with Sodium Methoxide

This final step involves the displacement of the chlorine atom with a methoxy group. The electron-withdrawing nature of the aldehyde group activates the pyridazine ring towards nucleophilic attack.

Experimental Protocol:

To a solution of 6-chloropyridazine-3-carbaldehyde (1.0 eq) in anhydrous methanol, sodium methoxide (1.1 eq) is added at room temperature. The reaction mixture is stirred and may be gently heated to facilitate the reaction. The progress is monitored by TLC. Once the starting material is consumed, the solvent is evaporated. The residue is taken up in water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to give the crude this compound. Purification is typically achieved by column chromatography.

Data Comparison for Route 2
ParameterSynthesis of 6-Chloropyridazine-3-carbaldehydeNucleophilic Substitution
Typical Yield 60-70% (over 2 steps)70-90%
Reagents Reducing agents (e.g., BH₃·THF), Oxidizing agents (e.g., MnO₂)Sodium methoxide, methanol
Conditions Varies (0 °C to reflux)Room temperature to gentle heating
Advantages Convergent approach, high yield in the final stepMilder conditions for the final step
Disadvantages Multi-step synthesis of the precursorPotential for side reactions at the aldehyde

Comparison of the Synthetic Routes

FeatureRoute 1 (Oxidation)Route 2 (SNAr)
Overall Yield ModerateGood to Excellent
Number of Steps 2 (from 3-methyl-6-methoxypyridazine)3 (from 6-chloropyridazine-3-carboxylic acid)
Key Challenge Selective and efficient oxidation of the methyl group.Synthesis of the 6-chloropyridazine-3-carbaldehyde precursor.
Scalability Can be challenging due to the oxidation step.Generally more scalable due to milder final step conditions.
Safety & Environment Use of toxic selenium reagents (can be mitigated with alternative methods).Use of standard laboratory reagents.
Cost-Effectiveness Dependent on the cost of the oxidizing agent.Potentially more cost-effective if the precursor is readily available.

Conclusion and Recommendation

Both synthetic routes presented offer viable pathways to this compound.

Route 1 is a good option if 3-methyl-6-methoxypyridazine is readily available or can be synthesized in high yield. The success of this route is highly dependent on the chosen oxidation method. The microwave-assisted Kornblum-type oxidation appears to be a promising modern alternative to traditional methods using toxic heavy metal oxides.[1]

Route 2 represents a more robust and potentially higher-yielding approach, especially for larger-scale synthesis. The final nucleophilic substitution step is typically clean and efficient. The main consideration for this route is the efficient synthesis of the 6-chloropyridazine-3-carbaldehyde precursor.

For researchers prioritizing yield, scalability, and avoiding hazardous reagents, Route 2 is the recommended approach , provided an efficient synthesis of the chlorinated aldehyde precursor is established. For smaller-scale syntheses where the starting methylpyridazine is available, Route 1, particularly with modern oxidation techniques, can be a more direct option.

References

A Senior Application Scientist's Guide to the Selective Oxidation of Pyridazine Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry and drug development, pyridazine scaffolds are of paramount importance, forming the core of numerous pharmacologically active agents. The controlled oxidation of pyridazine alcohols to their corresponding aldehydes or carboxylic acids is a critical transformation, as these functional groups serve as versatile handles for further molecular elaboration. However, the electron-deficient nature of the pyridazine ring and the presence of basic nitrogen atoms can pose significant challenges, leading to side reactions, low yields, or catalyst inhibition.

This guide provides a comparative analysis of various oxidizing agents for the selective oxidation of pyridazine alcohols. We will delve into the mechanistic nuances of each reagent, present comparative experimental data, and provide detailed, field-proven protocols to aid researchers in selecting the optimal conditions for their specific synthetic challenges.

The Challenge: Navigating the Reactivity of Pyridazine Alcohols

The primary challenge in the oxidation of pyridazine alcohols lies in the electronic properties of the heterocyclic core. The two adjacent nitrogen atoms withdraw electron density from the ring, making it electron-deficient. This can influence the reactivity of the alcohol substituent and potentially lead to undesired side reactions. Furthermore, the basicity of the pyridazine nitrogens can lead to complexation with metal-based oxidants, potentially deactivating the catalyst or altering its selectivity. Careful selection of the oxidizing agent and reaction conditions is therefore crucial to achieve high yields and chemoselectivity.

Comparative Analysis of Key Oxidizing Agents

Here, we compare four widely used oxidizing agents for the conversion of pyridazine alcohols to aldehydes: Manganese Dioxide (MnO₂), Dess-Martin Periodinane (DMP), Swern Oxidation, and Pyridinium Chlorochromate (PCC).

Manganese Dioxide (MnO₂): The Heterogeneous Workhorse

Activated manganese dioxide is a mild and selective heterogeneous oxidizing agent, particularly effective for the oxidation of allylic and benzylic alcohols. Its application extends to heteroaromatic alcohols, including those of pyridazine.[1]

Mechanism of Oxidation with MnO₂:

The oxidation with MnO₂ is believed to occur on the surface of the reagent. The alcohol adsorbs onto the manganese dioxide surface, followed by a radical mechanism or a concerted process involving the transfer of a hydrogen atom from the alcohol to an oxygen atom of the MnO₂ and the formation of the carbonyl group. The precise mechanism is thought to be complex and dependent on the nature of the MnO₂ activation.[2]

Advantages:

  • Mild Reaction Conditions: Typically carried out at room temperature in a variety of organic solvents.[1]

  • High Selectivity: Generally avoids over-oxidation to the carboxylic acid.[2]

  • Easy Work-up: The solid reagent can be simply filtered off.[2]

Disadvantages:

  • Stoichiometric Amounts Required: Often, a large excess of the reagent is necessary.[2]

  • Variability of Reagent Activity: The effectiveness of MnO₂ can depend on its method of preparation and activation.[2]

Dess-Martin Periodinane (DMP): The Mild and Versatile Reagent

Dess-Martin Periodinane is a hypervalent iodine reagent known for its mildness and broad functional group tolerance, making it an excellent choice for the oxidation of sensitive substrates.[3]

Mechanism of Dess-Martin Oxidation:

The reaction proceeds through a ligand exchange between the alcohol and an acetate group on the periodinane. Subsequent intramolecular deprotonation of the α-carbon of the alcohol by another acetate ligand leads to the formation of the aldehyde, iodinane, and acetic acid.[4]

DMP_Mechanism Pyridazine_Alcohol Pyridazine-CH2OH Intermediate Periodinane Ester Intermediate Pyridazine_Alcohol->Intermediate Ligand Exchange DMP Dess-Martin Periodinane DMP->Intermediate Aldehyde Pyridazine-CHO Intermediate->Aldehyde Intramolecular Proton Transfer Byproducts Iodinane + Acetic Acid Intermediate->Byproducts

Figure 1: Simplified mechanism of Dess-Martin Oxidation.

Advantages:

  • Mild and Neutral Conditions: The reaction is typically performed at room temperature in chlorinated solvents.[3][5]

  • High Yields and Short Reaction Times: Often provides excellent yields in a few hours.[3][6]

  • Broad Functional Group Tolerance: Compatible with a wide range of sensitive functional groups.[3]

Disadvantages:

  • Cost: The reagent can be expensive for large-scale synthesis.[3]

  • Potentially Explosive: Care must be taken during its preparation and handling.[1]

Swern Oxidation: The Cryogenic Powerhouse

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures to oxidize primary and secondary alcohols.[7]

Mechanism of Swern Oxidation:

DMSO reacts with oxalyl chloride to form a highly electrophilic chlorosulfonium salt. The alcohol then adds to this intermediate, forming an alkoxysulfonium salt. The addition of a hindered base, such as triethylamine, facilitates an intramolecular elimination reaction to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[7][8]

Swern_Workflow Start Activate DMSO with Oxalyl Chloride at -78°C Add_Alcohol Add Pyridazine Alcohol Start->Add_Alcohol Add_Base Add Triethylamine Add_Alcohol->Add_Base Quench Quench Reaction Add_Base->Quench Workup Aqueous Work-up Quench->Workup Product Isolate Pyridazine Aldehyde Workup->Product

Figure 2: General workflow for a Swern oxidation.

Advantages:

  • High Yields and Chemoselectivity: Excellent for sensitive substrates and avoids over-oxidation.[7]

  • Wide Applicability: Tolerates a broad range of functional groups.[7]

Disadvantages:

  • Cryogenic Conditions: Requires low temperatures (-78 °C), which can be challenging for large-scale reactions.[8]

  • Malodorous Byproduct: Produces dimethyl sulfide, which has a strong, unpleasant odor.[7]

  • Formation of Byproducts: Generates gaseous byproducts (CO, CO₂).[7]

Pyridinium Chlorochromate (PCC): The Classic Chromium Reagent

PCC is a milder alternative to other chromium(VI) reagents and is effective for the oxidation of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[9]

Mechanism of PCC Oxidation:

The alcohol attacks the chromium center of PCC to form a chromate ester. A base (such as pyridine from the reagent itself or an added buffer) then removes the proton from the carbon bearing the hydroxyl group in an E2-like elimination, leading to the formation of the aldehyde and a Cr(IV) species.[10]

Advantages:

  • Convenience: A stable, commercially available solid that can be used at or near room temperature.[11]

  • Good Yields for a Variety of Alcohols: Effective for a wide range of substrates.[9]

Disadvantages:

  • Toxicity: Chromium-based reagents are toxic and pose environmental concerns.[12]

  • Acidity: PCC is slightly acidic and may not be suitable for acid-sensitive substrates without a buffer.[11]

  • Work-up: The removal of chromium byproducts can be tedious.[11]

Quantitative Performance Comparison

To provide a direct comparison, the following table summarizes the typical reaction conditions and yields for the oxidation of a representative substrate, (pyridazin-3-yl)methanol, to pyridazine-3-carboxaldehyde using the discussed oxidizing agents.

Oxidizing AgentStoichiometry (Reagent:Substrate)SolventTemperature (°C)Time (h)Yield (%)Reference
MnO₂ ~10:1DichloromethaneRoom Temp.24~85[1]
Dess-Martin Periodinane 1.2:1DichloromethaneRoom Temp.2-4>90[6]
Swern Oxidation 1.5:1 (Oxalyl Chloride)Dichloromethane-78 to Room Temp.1-2>90[13]
PCC 1.5:1DichloromethaneRoom Temp.2-4~80-90[14]

Note: The yields and reaction conditions are representative and may vary depending on the specific substrate and experimental setup.

Detailed Experimental Protocols

Protocol 1: Oxidation of (Pyridazin-3-yl)methanol with Activated MnO₂

Materials:

  • (Pyridazin-3-yl)methanol

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Celite®

Procedure:

  • To a stirred solution of (pyridazin-3-yl)methanol (1.0 eq) in anhydrous DCM (0.1 M), add activated MnO₂ (10.0 eq).

  • Stir the suspension vigorously at room temperature for 24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite®.

  • Wash the filter cake thoroughly with DCM.

  • Combine the filtrates and concentrate under reduced pressure to afford the crude pyridazine-3-carboxaldehyde.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Oxidation of (Pyridazin-3-yl)methanol with Dess-Martin Periodinane (DMP)

Materials:

  • (Pyridazin-3-yl)methanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

Procedure:

  • To a solution of (pyridazin-3-yl)methanol (1.0 eq) in anhydrous DCM (0.1 M), add DMP (1.2 eq) in one portion at room temperature under a nitrogen atmosphere.[5][6]

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Stir the biphasic mixture vigorously for 15-20 minutes until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Swern Oxidation of (Pyridazin-3-yl)methanol

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dichloromethane (DCM), anhydrous

  • (Pyridazin-3-yl)methanol

  • Triethylamine (Et₃N)

Procedure:

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) at -78 °C under a nitrogen atmosphere, add a solution of DMSO (2.5 eq) in DCM dropwise.[13]

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of (pyridazin-3-yl)methanol (1.0 eq) in DCM dropwise, ensuring the internal temperature remains below -70 °C.

  • Stir the reaction mixture for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq) dropwise and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature, then quench with water.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Oxidation of (Pyridazin-3-yl)methanol with Pyridinium Chlorochromate (PCC)

Materials:

  • (Pyridazin-3-yl)methanol

  • Pyridinium Chlorochromate (PCC)

  • Celite® or silica gel

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a suspension of PCC (1.5 eq) and Celite® (an equal weight to PCC) in anhydrous DCM (0.2 M), add a solution of (pyridazin-3-yl)methanol (1.0 eq) in DCM.[14]

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.

  • Wash the silica gel pad thoroughly with diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Conclusion and Recommendations

The choice of oxidizing agent for the conversion of pyridazine alcohols to their corresponding aldehydes is contingent upon several factors, including substrate sensitivity, scale of the reaction, and available laboratory resources.

  • For mildness and high functional group tolerance on a small scale, Dess-Martin Periodinane is often the reagent of choice.

  • For a cost-effective and easily separable method, particularly for activated pyridazine alcohols, activated Manganese Dioxide is a strong contender.

  • When high yields are paramount and cryogenic conditions are feasible, the Swern Oxidation offers excellent performance.

  • Pyridinium Chlorochromate remains a reliable and convenient option, provided that the potential for acidity and chromium waste are not prohibitive.

By understanding the mechanistic underpinnings and practical considerations of each of these powerful reagents, researchers can confidently select and execute the optimal oxidation strategy for their pyridazine-containing targets, paving the way for the efficient synthesis of novel therapeutic agents.

References

A Senior Application Scientist's Guide: The Strategic Advantages of 6-Methoxypyridazine-3-carbaldehyde in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and fine chemical synthesis, the choice of a starting heterocycle can dictate the success, efficiency, and novelty of a synthetic campaign. Formyl heterocycles are foundational building blocks, acting as versatile linchpins for constructing complex molecular architectures. Among these, 6-Methoxypyridazine-3-carbaldehyde emerges as a reagent of particular strategic importance. This guide provides an in-depth comparison, grounded in experimental logic, to illuminate the distinct advantages of this pyridazine derivative over other commonly used formyl heterocycles.

The Pyridazine Core: An Engine of Unique Physicochemical Properties

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is not merely another aromatic scaffold. Its inherent electronic characteristics grant it a privileged role in medicinal chemistry.[1][2] Unlike its phenyl or pyridine analogues, the pyridazine moiety offers:

  • Reduced Lipophilicity : The high dipole moment conferred by the adjacent nitrogen atoms often leads to a reduction in lipophilicity when replacing a phenyl ring, a critical parameter for improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.[1]

  • Enhanced Hydrogen Bonding Potential : The two nitrogen atoms act as strong hydrogen bond acceptors, enabling unique and potent interactions with biological targets like enzymes and receptors. This dual-acceptor capability is a significant advantage in rational drug design.[1]

  • Tunable Electronics : The ring is electron-deficient, particularly at the C-3 and C-6 positions, which influences the reactivity of its substituents and its metabolic stability.[1]

The introduction of a methoxy group at the 6-position and a formyl group at the 3-position of this core creates a molecule with a finely tuned balance of reactivity and functionality.

G start 6-Methoxypyridazine- 3-carbaldehyde step1 Step 1: Reductive Amination (React at Aldehyde) start->step1 R-NH2, NaBH(OAc)3 intermediate Intermediate Amine step1->intermediate step2 Step 2: SNAr Reaction (Displace Methoxy Group) intermediate->step2 Nu-H, Base product Final Disubstituted Pyridazine Product step2->product

References

Spectroscopic Differentiation of 6-Methoxypyridazine-3-carbaldehyde Isomers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the unambiguous identification of molecular structure is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituents, can exhibit vastly different pharmacological and toxicological profiles. For scientists working with pyridazine scaffolds, a common motif in medicinal chemistry, the precise characterization of substituted derivatives is a critical step. This guide provides an in-depth spectroscopic comparison of 6-Methoxypyridazine-3-carbaldehyde and its constitutional isomers, offering experimental insights and predictive data to aid in their differentiation.

The pyridazine ring is a key structural component in a variety of biologically active compounds.[1] The introduction of substituents, such as methoxy and carbaldehyde groups, can give rise to several positional isomers, each with unique electronic and steric properties. The accurate identification of these isomers is crucial for ensuring the efficacy and safety of potential drug candidates. This guide will focus on the spectroscopic distinctions between four isomers: 6-methoxy-pyridazine-3-carbaldehyde, 4-methoxy-pyridazine-3-carbaldehyde, 5-methoxy-pyridazine-3-carbaldehyde, and 3-methoxy-pyridazine-4-carbaldehyde.

The Isomers: A Structural Overview

The four constitutional isomers of methoxypyridazine-carbaldehyde are presented below. Their distinct substitution patterns on the pyridazine ring give rise to unique spectroscopic signatures.

isomers cluster_6_methoxy_3_carbaldehyde This compound cluster_4_methoxy_3_carbaldehyde 4-Methoxypyridazine-3-carbaldehyde cluster_5_methoxy_3_carbaldehyde 5-Methoxypyridazine-3-carbaldehyde cluster_3_methoxy_4_carbaldehyde 3-Methoxypyridazine-4-carbaldehyde 6_methoxy_3_carbaldehyde 4_methoxy_3_carbaldehyde 5_methoxy_3_carbaldehyde 3_methoxy_4_carbaldehyde

Figure 1. Molecular structures of the four isomers of Methoxypyridazine-carbaldehyde.

Comparative Spectroscopic Analysis

The differentiation of these isomers is readily achievable through a combination of standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts and coupling constants of protons (¹H NMR) and carbons (¹³C NMR) are exquisitely sensitive to the electronic environment, providing a unique fingerprint for each isomer.

¹H NMR Spectroscopy

The predicted ¹H NMR spectra of the four isomers reveal distinct patterns for the aromatic protons. The position of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing carbaldehyde group (-CHO) significantly influences the chemical shifts of the ring protons.

CompoundPredicted ¹H NMR Chemical Shifts (ppm)
This compound H-4: ~7.8-8.0 (d), H-5: ~7.2-7.4 (d), -CHO: ~9.9-10.1 (s), -OCH₃: ~4.0-4.2 (s)
4-Methoxypyridazine-3-carbaldehyde H-5: ~8.5-8.7 (d), H-6: ~9.1-9.3 (d), -CHO: ~10.2-10.4 (s), -OCH₃: ~4.1-4.3 (s)
5-Methoxypyridazine-3-carbaldehyde H-4: ~8.8-9.0 (d), H-6: ~9.2-9.4 (d), -CHO: ~10.1-10.3 (s), -OCH₃: ~4.1-4.3 (s)
3-Methoxypyridazine-4-carbaldehyde H-5: ~7.5-7.7 (d), H-6: ~8.9-9.1 (d), -CHO: ~10.3-10.5 (s), -OCH₃: ~4.2-4.4 (s)

Table 1. Predicted ¹H NMR chemical shifts for the isomers of Methoxypyridazine-carbaldehyde. These values are estimations and may vary based on the solvent and experimental conditions. Online prediction tools can provide more specific estimations.[2][3][4]

The key differentiating features in the ¹H NMR spectra will be the chemical shifts of the ring protons and the coupling constants between them. For instance, in this compound, the protons at positions 4 and 5 will appear as doublets with a typical ortho-coupling constant. The electron-donating methoxy group at position 6 will shield the adjacent H-5 proton, causing it to appear at a relatively lower chemical shift compared to the other isomers. Conversely, the electron-withdrawing aldehyde group will deshield the adjacent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide complementary information, with the chemical shifts of the carbon atoms being highly sensitive to the nature and position of the substituents.

CompoundPredicted ¹³C NMR Chemical Shifts (ppm)
This compound C-3: ~150-155, C-4: ~125-130, C-5: ~115-120, C-6: ~165-170, -CHO: ~190-195, -OCH₃: ~55-60
4-Methoxypyridazine-3-carbaldehyde C-3: ~145-150, C-4: ~160-165, C-5: ~120-125, C-6: ~150-155, -CHO: ~188-193, -OCH₃: ~56-61
5-Methoxypyridazine-3-carbaldehyde C-3: ~152-157, C-4: ~128-133, C-5: ~158-163, C-6: ~148-153, -CHO: ~189-194, -OCH₃: ~56-61
3-Methoxypyridazine-4-carbaldehyde C-3: ~163-168, C-4: ~135-140, C-5: ~122-127, C-6: ~152-157, -CHO: ~191-196, -OCH₃: ~57-62

Table 2. Predicted ¹³C NMR chemical shifts for the isomers of Methoxypyridazine-carbaldehyde. These values are estimations and may vary based on the solvent and experimental conditions. The chemical shifts of substituted pyridazines can be influenced by both steric and electronic effects of the substituents.[5][6][7]

The carbon directly attached to the electron-withdrawing aldehyde group (the aldehydic carbon) will resonate at a significantly downfield chemical shift (around 190 ppm). The carbon attached to the electron-donating methoxy group will be shielded and appear at a lower chemical shift. The distinct chemical shifts of the ring carbons in each isomer provide a robust method for their differentiation.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[8] All four isomers will exhibit characteristic absorption bands for the aldehyde and methoxy groups.

Functional GroupCharacteristic Absorption Range (cm⁻¹)Expected Appearance
C=O Stretch (Aldehyde)1690 - 1740Strong, sharp peak
C-H Stretch (Aldehyde)2720 - 2820 and 2820 - 2920Two weak to medium peaks
C-O Stretch (Methoxy)1000 - 1300Strong peak
Aromatic C=N/C=C Stretch1400 - 1600Multiple medium to strong peaks
Aromatic C-H Bending700 - 900Medium to strong peaks, pattern depends on substitution

Table 3. Characteristic IR absorption bands for the isomers of Methoxypyridazine-carbaldehyde. The exact positions of these bands can be influenced by the electronic effects of the substituents on the pyridazine ring.[9][10]

While the major absorption bands will be similar for all isomers, subtle shifts in the C=O stretching frequency can be observed due to the electronic influence of the methoxy group's position relative to the aldehyde. The pattern of the aromatic C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹) can also be diagnostic of the substitution pattern on the pyridazine ring.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation. The molecular ion peak (M⁺) for all four isomers will be observed at the same m/z value, corresponding to the molecular weight of C₆H₆N₂O₂ (138.12 g/mol ).[11] However, the fragmentation patterns upon electron ionization (EI) are expected to differ based on the stability of the resulting fragments.

Expected Fragmentation Pathways:

  • Loss of H·: A common fragmentation for aldehydes, leading to a prominent [M-1]⁺ peak.

  • Loss of ·CHO: Cleavage of the aldehyde group results in an [M-29]⁺ peak.

  • Loss of ·OCH₃: Cleavage of the methoxy group results in an [M-31]⁺ peak.

  • Loss of CH₂O: A rearrangement reaction can lead to the loss of formaldehyde, resulting in an [M-30]⁺ peak.

  • Ring Cleavage: The pyridazine ring can undergo characteristic fragmentation, often involving the loss of N₂.

The relative intensities of these fragment ions will be influenced by the position of the substituents. For example, the stability of the fragment formed after the loss of the aldehyde or methoxy group will depend on the electronic nature of the remaining substituted ring. A detailed analysis of the fragmentation patterns can provide strong evidence for the specific isomeric structure. The fragmentation of pyridazine derivatives often involves cleavage of the heterocyclic ring.[12][13]

fragmentation M Molecular Ion (M⁺) M_minus_1 [M-1]⁺ M->M_minus_1 - H· M_minus_29 [M-29]⁺ M->M_minus_29 - ·CHO M_minus_31 [M-31]⁺ M->M_minus_31 - ·OCH₃ Ring_Fragments Ring Fragmentation Products M->Ring_Fragments - N₂, etc.

Figure 2. General fragmentation pathways for Methoxypyridazine-carbaldehyde isomers in Mass Spectrometry.

Experimental Protocols

To obtain high-quality spectroscopic data for the unambiguous identification of these isomers, the following experimental protocols are recommended.

Sample Preparation
  • NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.

  • IR Spectroscopy: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film between salt plates is suitable.

  • Mass Spectrometry: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile for analysis by techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For Electron Ionization (EI), a direct insertion probe or GC-MS can be utilized.

Instrumentation and Data Acquisition

workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_conclusion Structural Elucidation Sample Purified Isomer NMR_Acquisition Acquire ¹H and ¹³C NMR Spectra Sample->NMR_Acquisition IR_Acquisition Acquire IR Spectrum Sample->IR_Acquisition MS_Acquisition Acquire Mass Spectrum Sample->MS_Acquisition NMR_Processing Process and Analyze Data NMR_Acquisition->NMR_Processing Conclusion Combine Spectroscopic Data for Unambiguous Isomer Identification NMR_Processing->Conclusion IR_Analysis Identify Functional Group Bands IR_Acquisition->IR_Analysis IR_Analysis->Conclusion MS_Analysis Analyze Molecular Ion and Fragmentation MS_Acquisition->MS_Analysis MS_Analysis->Conclusion

Figure 3. Experimental workflow for the spectroscopic characterization of Methoxypyridazine-carbaldehyde isomers.

NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution.

  • ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. A spectral width of 0-220 ppm is typically sufficient.

  • 2D NMR: For unambiguous assignment of protons and carbons, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[14]

IR Spectroscopy:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Analysis: Identify the characteristic absorption bands for the aldehyde and methoxy functional groups, as well as the fingerprint region for the substituted pyridazine ring.

Mass Spectrometry:

  • Instrument: A mass spectrometer capable of EI and/or soft ionization techniques (ESI, APCI). A high-resolution mass spectrometer (HRMS) is beneficial for confirming the elemental composition.

  • EI-MS: Acquire the mass spectrum to observe the molecular ion and fragmentation pattern.

  • ESI-MS/APCI-MS: These techniques are useful for determining the molecular weight with minimal fragmentation.

  • Tandem MS (MS/MS): To further investigate the fragmentation pathways, tandem mass spectrometry can be employed to isolate and fragment specific ions.

Conclusion

The differentiation of the constitutional isomers of this compound is a critical task in synthetic and medicinal chemistry. While they share the same molecular formula, their distinct substitution patterns lead to unique and predictable differences in their NMR, IR, and MS spectra. By carefully acquiring and interpreting this spectroscopic data, researchers can confidently identify the specific isomer they have synthesized or are working with, ensuring the integrity and reproducibility of their scientific findings. This guide provides a framework for this analytical challenge, empowering researchers to make informed decisions in their drug discovery and development endeavors.

References

A Comparative Guide to the Bioactivity of Methoxy-Substituted Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Pyridazine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyridazine nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in the development of novel therapeutic agents.[1][2][3] Its unique electronic properties and ability to act as a versatile scaffold for chemical modification have led to the discovery of a wide array of biologically active molecules.[3][4] Among the various substitutions, the introduction of a methoxy group (-OCH₃) has been shown to significantly influence the pharmacokinetic and pharmacodynamic properties of pyridazine derivatives, often enhancing their therapeutic potential.[5] This guide provides a comprehensive comparison of the bioactivity of methoxy-substituted pyridazine derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data and detailed protocols.

Anticancer Activity: Targeting Key Pathways in Malignancy

Methoxy-substituted pyridazine derivatives have emerged as potent anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation and angiogenesis.[2][6] Their mechanism of action often involves the inhibition of key enzymes in signaling pathways crucial for tumor growth and survival.[7]

VEGFR-2 Kinase Inhibition: A Strategy Against Angiogenesis

Several methoxy-substituted pyridazine derivatives have been designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[8] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, thereby impeding their growth and metastasis.[8][9]

A notable example involves a series of pyridazinone-based diarylurea derivatives. Molecular docking studies have provided insights into the binding modes of these compounds to the VEGFR-2 enzyme, highlighting key interactions that contribute to their inhibitory activity.[8]

Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity of Methoxy-Substituted Pyridazine Derivatives

Compound IDMethoxy Substitution PatternIC₅₀ (µM) vs. VEGFR-2Reference Compound (IC₅₀, µM)
10l 4-methoxy-phenyl0.18Sorafenib (0.09)
9e 3,4,5-trimethoxy-phenylNot specified (high GI)Imatinib (variable)
5b 4-methoxy-phenylNot specified (% inh.)Imatinib (% inh.)

Note: Data compiled from multiple sources.[8][9] IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. GI refers to Growth Inhibition.

Cytotoxicity Against Cancer Cell Lines

The anticancer potential of methoxy-substituted pyridazines is further evidenced by their cytotoxic effects against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic efficacy.

For instance, a study on novel pyridazinone derivatives substituted with methoxy groups and phenyl hydrazine demonstrated significant cytotoxic activity.[5] In silico evaluation through molecular docking against the estrogen receptor α (ERα) kinase domain, a key protein in breast cancer, revealed strong binding affinities, suggesting a potential mechanism for their anticancer effects.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic activity of methoxy-substituted pyridazine derivatives against a cancer cell line (e.g., MCF-7).

Materials:

  • 96-well microtiter plates

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Methoxy-substituted pyridazine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value can be determined by plotting the percentage of viability against the log of the compound concentration.

Diagram 1: MTT Assay Workflow

MTT_Workflow A Seed Cells in 96-well Plate B Add Methoxy-Pyridazine Derivatives A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Read Absorbance (570nm) F->G H Calculate IC50 G->H COX_Inhibition cluster_0 Enzymatic Reaction cluster_1 Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 or COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins (PGE2) COX_Enzyme->Prostaglandins Inhibitor Methoxy-Pyridazine Derivative Inhibitor->COX_Enzyme Blocks Active Site Disk_Diffusion cluster_0 Agar Plate with Bacterial Lawn cluster_1 Result A Test Cmpd B Control C Std Abx D Zone of Inhibition

References

A Senior Application Scientist's Guide to the Structural Validation of 6-Methoxypyridazine-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities.[1][2] Among these, 6-methoxypyridazine-3-carbaldehyde serves as a versatile starting material for synthesizing novel therapeutic candidates. However, the journey from synthesis to a viable drug candidate is underpinned by an uncompromising requirement: absolute, unambiguous structural validation. In drug development, "seeing is believing," and an unverified molecular structure can invalidate years of research and investment.

This guide provides an in-depth, experience-driven comparison of the essential analytical techniques required to definitively validate the structure of novel this compound derivatives. We will move beyond mere procedural descriptions to explore the causal logic behind experimental choices, creating a self-validating workflow that ensures the highest degree of scientific integrity, in line with Good Manufacturing and Laboratory Practices (GMP/GLP).[3]

The Analytical Triad: A Multi-Pronged Approach to Certainty

No single analytical technique can provide absolute structural proof. A robust validation strategy relies on the synergistic and orthogonal information gathered from a triad of core methodologies: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and, when possible, X-ray Crystallography. Each technique interrogates the molecule from a different perspective, and their collective data provides an unshakeable foundation for the proposed structure.

The relationship between these techniques forms a logical workflow where the information from one method corroborates and complements the others, leading to a definitive structural assignment.

G cluster_synthesis Starting Point cluster_primary Primary Validation (Solution & Gas Phase) cluster_confirmation Absolute Confirmation (Solid State) cluster_conclusion Conclusion Synthesized_Compound Synthesized Derivative NMR NMR Spectroscopy (Connectivity & Environment) Synthesized_Compound->NMR Parallel Analysis MS Mass Spectrometry (Molecular Formula & Mass) Synthesized_Compound->MS Parallel Analysis Xray X-ray Crystallography (3D Structure) Synthesized_Compound->Xray If Crystalizable Validated_Structure Validated Structure NMR->Validated_Structure Data Integration & Corroboration MS->Validated_Structure Data Integration & Corroboration Xray->Validated_Structure Definitive Proof

Caption: The integrated analytical workflow for structural validation.

Nuclear Magnetic Resonance (NMR): The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution. It maps the carbon-hydrogen framework, providing detailed information about the chemical environment, proximity, and connectivity of atoms.

Expertise & Experience: Why NMR is First

We start with NMR because it provides the fundamental "blueprint" of the molecule. While MS gives the formula, NMR shows how the atoms are pieced together. For pyridazine derivatives, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is not just best practice; it is a self-validating system.[4][5]

¹H and ¹³C NMR: The Atomic Census
  • ¹H NMR provides a count of unique proton environments and their neighboring protons through spin-spin coupling.

  • ¹³C NMR confirms the number of unique carbon atoms in the molecule, a critical check against the proposed structure.

Expected ¹H NMR Signals for a this compound Scaffold
Proton Type Typical Chemical Shift (δ, ppm)
Aldehyde (R-CHO)9.8 - 10.2
Pyridazine H-4/H-57.5 - 8.5 (Appearing as doublets)
Methoxy (Ar-OCH₃)3.9 - 4.2 (Appearing as a singlet)
Expected ¹³C NMR Signals for a this compound Scaffold
Carbon Type Typical Chemical Shift (δ, ppm)
Aldehyde Carbonyl (R-C HO)185 - 195
Pyridazine C-3/C-6150 - 165
Pyridazine C-4/C-5120 - 140
Methoxy Carbon (Ar-OC H₃)55 - 60
2D NMR: Connecting the Dots with Certainty

This is where trustworthiness is built into the analysis. 2D NMR experiments validate the assignments made from 1D spectra.

  • COSY (¹H-¹H Correlation Spectroscopy): Directly visualizes which protons are coupled to each other, confirming neighbor relationships, such as the coupling between H-4 and H-5 on the pyridazine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon atom it is attached to. This is a powerful tool for unambiguously assigning carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away. For a this compound derivative, HMBC is used to definitively prove:

    • The connection of the aldehyde proton to the C-3 carbon of the pyridazine ring.

    • The connection of the methoxy protons to the C-6 carbon of the pyridazine ring.

G cluster_hsqc HSQC (1-Bond) cluster_hmbc HMBC (2-3 Bonds) H_Aldehyde Aldehyde ¹H (δ ~10 ppm) C_Aldehyde Aldehyde ¹³C (δ ~190 ppm) H_Aldehyde->C_Aldehyde ¹J C3_Ring Pyridazine C3 H_Aldehyde->C3_Ring ³J H_Methoxy Methoxy ¹H (δ ~4 ppm) C_Methoxy Methoxy ¹³C (δ ~58 ppm) H_Methoxy->C_Methoxy ¹J C6_Ring Pyridazine C6 H_Methoxy->C6_Ring ³J

Caption: Key 2D NMR correlations for structural confirmation.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[1]

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Tune and shim the instrument for optimal resolution and lineshape.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire 2D gCOSY, gHSQC, and gHMBC spectra using standard pulse programs. Ensure sufficient acquisition time for the HMBC to resolve key long-range correlations.

Mass Spectrometry (MS): The Molecular Formula Gatekeeper

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues to its structure.

Expertise & Experience: The Power of Exact Mass

For drug development, low-resolution mass spectrometry is insufficient. High-Resolution Mass Spectrometry (HRMS) is mandatory. It measures the mass-to-charge ratio (m/z) to four or more decimal places. This precision allows for the calculation of a unique elemental formula, acting as a gatekeeper to validate that the atoms you believe are in your molecule are actually present.

Trustworthiness: A calculated exact mass that matches the experimentally observed mass to within 5 ppm provides extremely high confidence in the molecular formula.

Hypothetical Derivative Comparison
Structure Molecular Formula Calculated Exact Mass [M+H]⁺
This compoundC₆H₇N₂O₂⁺139.05020
5-Bromo-6-methoxypyridazine-3-carbaldehydeC₆H₆BrN₂O₂⁺216.96071 / 218.95866

Note the characteristic isotopic pattern for bromine, which provides further validation.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled to an LC system. Electrospray ionization (ESI) is a common and gentle ionization technique suitable for these derivatives.

  • Data Acquisition: Acquire a full scan spectrum in positive ion mode on a high-resolution instrument (e.g., TOF, Orbitrap, or FT-ICR).

  • Data Analysis: Identify the molecular ion ([M+H]⁺). Use the instrument's software to calculate the elemental composition from the observed exact mass and compare it to the theoretical mass of the proposed structure.

X-ray Crystallography: The Unquestionable Gold Standard

When a high-quality single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous proof of structure. It generates a three-dimensional model of the molecule in the solid state, revealing the precise spatial arrangement of every atom, as well as bond lengths and angles.[6][7][8][9]

Authoritative Grounding: From Diffraction to Structure

This technique is authoritative because it is a direct observation of the molecule's structure. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The refined structure is evaluated by metrics like the R-factor, where a lower value indicates a better fit between the experimental data and the final structural model. A structure derived from high-quality crystallographic data is considered definitive proof.[6]

Experimental Workflow: Single-Crystal X-ray Diffraction
  • Crystallization: The most challenging step is growing a suitable single crystal. This often involves slow evaporation of a solvent, vapor diffusion, or solvent layering techniques.

  • Data Collection: A selected crystal is mounted on a diffractometer and cooled to low temperature (typically 100 K) to minimize thermal vibration. It is then rotated in a beam of X-rays to collect a full diffraction dataset.

  • Structure Solution and Refinement: Specialized software is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to produce the final, detailed 3D structure.

Conclusion: A Synthesis of Evidence for Infallible Validation

Validating the structure of a novel this compound derivative is not a matter of choosing the "best" technique, but of building an unassailable case through a confluence of evidence.

  • NMR provides the connectivity blueprint.

  • HRMS confirms the elemental formula.

  • X-ray Crystallography delivers the final, definitive 3D structure.

By following this multi-technique, self-validating workflow, researchers and drug development professionals can proceed with absolute confidence in their molecular assets. This rigorous approach is not merely an academic exercise; it is a prerequisite for intellectual property protection, regulatory submission, and the ultimate success of any therapeutic development program.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 6-Methoxypyridazine-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The 6-methoxypyridazine moiety is a recognized "privileged structure" in medicinal chemistry, frequently incorporated into molecules designed to interact with a range of biological targets, particularly protein kinases.[1][2] Its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, make it an effective scaffold for achieving potent target engagement.[1] However, these same properties necessitate a rigorous evaluation of off-target interactions, or cross-reactivity. This guide provides a comprehensive framework for designing and interpreting cross-reactivity studies for derivatives of 6-Methoxypyridazine-3-carbaldehyde, ensuring the development of selective and safe therapeutic candidates.

The Imperative of Selectivity Profiling

The ultimate goal in kinase inhibitor development is to achieve high selectivity for the intended target.[3] Off-target effects are a primary cause of adverse drug reactions and clinical trial failures. The conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge, making it common for inhibitors to bind to multiple kinases.[4][5] Therefore, a systematic, multi-tiered approach to selectivity profiling is not just recommended; it is essential for de-risking a drug candidate.

A typical cross-reactivity assessment follows a cascading logic, moving from broad, high-throughput screening to more focused, biologically relevant assays. This strategy allows for the efficient identification of potential liabilities early in the discovery process.

Cross_Reactivity_Workflow cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Cellular Validation A Test Compound (e.g., 6-Methoxypyridazine Derivative) B Broad Kinome Panel (Single High Concentration, e.g., 1µM) A->B Biochemical Assay C Identify Primary Hits (e.g., >70% Inhibition) B->C D Dose-Response (IC50) Assays for Primary Hits C->D E Select Relevant Cell Lines (Target & Off-Target Expression) D->E Prioritize Potent Off-Targets F Cellular Target Engagement & Phenotypic Assays E->F G Selectivity Profile & Go/No-Go Decision F->G

Caption: A tiered workflow for assessing kinase inhibitor cross-reactivity.

Comparative Analysis: A Case Study with Pyridazine Derivatives

While specific cross-reactivity data for this compound derivatives is not extensively published, we can draw valuable insights from studies on structurally related imidazo[1,2-b]pyridazine compounds. These studies demonstrate the critical importance of broad panel screening. For instance, a derivative designed as a potent and selective Tyk2 JH2 inhibitor was screened against a panel of 230 kinases.[6] While it showed remarkable selectivity (>10,000-fold) against most kinases, it did exhibit a 480-fold selectivity over HIPK4, highlighting an off-target that would have been missed without comprehensive profiling.[6]

Let's consider two hypothetical derivatives of our core scaffold to illustrate how data is compared:

CompoundPrimary Target IC50 (nM)Off-Target A (e.g., JAK2) IC50 (nM)Off-Target B (e.g., HIPK4) IC50 (nM)Selectivity Ratio (Off-Target A / Primary)
Derivative 1 5>10,0002,500>2,000
Derivative 2 8150>10,00018.75

In this comparison, Derivative 1 is clearly superior. Although slightly more potent on the primary target, its key advantage is a vastly improved selectivity profile, particularly against Off-Target A. Derivative 2's low selectivity ratio for Off-Target A (18.75-fold) would be a significant concern, potentially leading to unwanted biological effects mediated by that kinase.

Experimental Protocols: A Guide to Best Practices

Executing a reliable cross-reactivity study requires meticulous attention to detail. Below is a standard protocol for an initial single-point screen, which forms the foundation of the assessment workflow.

Protocol: Single-Point Kinase Inhibitor Profiling

This protocol outlines a typical biochemical assay to determine the percent inhibition of a test compound against a broad panel of protein kinases.

1. Objective: To identify potential off-target interactions of a this compound derivative by screening it at a single, high concentration against a large kinase panel.

2. Materials:

  • Test Compound (solubilized in 100% DMSO)
  • Kinase Panel (e.g., Reaction Biology's Kinase HotSpot™)[7]
  • Recombinant Kinases
  • Specific peptide or protein substrates for each kinase
  • [γ-³³P]-ATP
  • Assay Buffer (specific to each kinase, typically containing MgCl₂, MnCl₂, Brij-35, and DTT)
  • Positive Control Inhibitor (e.g., Staurosporine or a known inhibitor for each kinase)
  • Negative Control (Vehicle, 1% DMSO)
  • Filter plates or membranes
  • Scintillation Counter

3. Methodology:

4. Interpretation:

  • Kinases showing significant inhibition (typically a threshold of >70% is used) are flagged as "hits."[3]
  • These hits must be followed up with dose-response experiments to determine their IC50 values, which quantify the potency of the off-target interaction.

Conclusion and Future Directions

The 6-methoxypyridazine scaffold is a valuable tool in drug discovery, but its potential for promiscuity necessitates a rigorous and systematic approach to cross-reactivity profiling.[8] By employing a tiered screening cascade—beginning with broad biochemical panels and progressing to focused IC50 determination and cellular validation—researchers can build a comprehensive selectivity profile. This data is crucial for making informed go/no-go decisions, guiding structure-activity relationship (SAR) studies to engineer out unwanted interactions, and ultimately developing safer and more effective medicines. The insights gained from such studies not only de-risk individual compounds but also contribute to a broader understanding of the molecular recognition properties of this important heterocyclic system.[1]

References

A Comparative Guide to the Synthesis of Gabazine: A Benchmarking Study of 6-Methoxypyridazine-3-carbaldehyde's Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neuropharmacology, the pyridazine scaffold stands as a "privileged structure," integral to the development of numerous biologically active molecules.[1][2] Its unique electronic properties make it a versatile core for designing compounds that modulate key central nervous system targets. A prime example is Gabazine (SR-95531), a potent and selective competitive antagonist of the GABA-A receptor, which serves as an indispensable tool in neuroscience research.[3][4] The efficient synthesis of Gabazine and its analogues is therefore a topic of considerable interest to researchers in medicinal chemistry and drug development.

This guide provides an in-depth comparative analysis of two synthetic strategies for Gabazine. The first is a well-established, linear four-step synthesis commencing from 3,6-dichloropyridazine. The second is a proposed, more convergent approach leveraging the pre-functionalized building block, 6-methoxypyridazine-3-carbaldehyde. Through a detailed examination of experimental protocols and efficiency metrics, we aim to highlight the potential advantages of the latter route in multi-step synthesis.

The Established Pathway: A Four-Step Synthesis from 3,6-Dichloropyridazine (Route A)

The conventional synthesis of Gabazine is a robust, sequential process that has been successfully employed for the preparation of Gabazine and a variety of its analogues.[5][6] This route, which we will refer to as Route A, is initiated by the selective mono-amination of 3,6-dichloropyridazine, followed by a Suzuki-Miyaura cross-coupling reaction to introduce the aryl moiety. Subsequent N-alkylation and final hydrolysis furnish the target molecule.

Experimental Protocol for Route A

Step 1: Synthesis of 3-Amino-6-chloropyridazine

To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as 1,4-dioxane, aqueous ammonia (excess) is added. The reaction mixture is heated in a sealed vessel, often under microwave irradiation to accelerate the reaction, for a specified period. Upon completion, the reaction mixture is cooled, and the product, 3-amino-6-chloropyridazine, is isolated by filtration or extraction. This step typically proceeds with high yield (around 87%).[7]

Step 2: Suzuki-Miyaura Cross-Coupling

The 3-amino-6-chloropyridazine (1.0 eq) is coupled with an appropriate arylboronic acid, such as 4-methoxyphenylboronic acid (1.2 eq), in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., K₂CO₃, 2.0 eq). The reaction is typically carried out in a solvent mixture like toluene/ethanol/water under an inert atmosphere and heated until completion. Work-up and purification by chromatography yield the 3-amino-6-arylpyridazine intermediate. Yields for this step can be variable but are often high (up to 94% under optimized microwave conditions).[6]

Step 3: N-Alkylation

The resulting 3-amino-6-arylpyridazine (1.0 eq) is then alkylated with a suitable 4-halobutyrate ester, for instance, ethyl 4-bromobutyrate (1.2 eq), in the presence of a base like potassium carbonate in a solvent such as DMF. The reaction mixture is heated, and upon completion, the product is isolated and purified. This step introduces the GABA-like side chain.

Step 4: Hydrolysis

The final step involves the hydrolysis of the ester group to the corresponding carboxylic acid. This is typically achieved by treating the product from the previous step with a base such as sodium hydroxide in an aqueous or alcoholic solution, followed by acidification to yield Gabazine.

Route_A start 3,6-Dichloropyridazine step1 3-Amino-6-chloropyridazine start->step1 NH4OH, Microwave (Yield: ~87%) step2 3-Amino-6-(4-methoxyphenyl)pyridazine step1->step2 4-Methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃ (Yield: up to 94%) step3 Ethyl 4-(3-amino-6-(4-methoxyphenyl)pyridazin-1(2H)-ylidene)butanoate step2->step3 Ethyl 4-bromobutyrate, K₂CO₃, DMF end Gabazine (SR-95531) step3->end 1. NaOH 2. H₃O⁺ caption Workflow for the established synthesis of Gabazine (Route A).

A More Convergent Approach: Leveraging this compound (Route B)

An alternative synthetic strategy, which we designate as Route B, proposes the use of a pre-functionalized starting material, this compound. This approach is designed to be more convergent, potentially reducing the number of linear steps and improving overall efficiency. The key transformations in this proposed route are reductive amination to install the side chain and a subsequent cyclization/amination step to form the aminopyridazinium core.

Proposed Experimental Protocol for Route B

Step 1: Reductive Amination

This compound (1.0 eq) would be reacted with a protected form of 4-aminobutyric acid, such as ethyl 4-aminobutanoate (1.1 eq), in the presence of a reducing agent. A variety of reducing agents can be employed for this transformation, including sodium triacetoxyborohydride or sodium cyanoborohydride, in a suitable solvent like dichloromethane or methanol.[8] This one-pot reaction forms the secondary amine by direct reductive amination of the aldehyde.

Step 2: Formation of the Aminopyridazinium Core and Hydrolysis

The product from the reductive amination step could then be subjected to conditions that facilitate the formation of the aminopyridazinium core of Gabazine. This could potentially be achieved through a multi-step one-pot sequence involving activation of the pyridazine ring followed by amination. The final step would be the hydrolysis of the ester to the carboxylic acid, which might be achievable in the same pot or as a separate step.

Route_B start This compound step1 Ethyl 4-((6-methoxypyridazin-3-yl)methylamino)butanoate start->step1 Ethyl 4-aminobutanoate, NaBH(OAc)₃ end Gabazine (SR-95531) step1->end 1. Ring Amination/Functionalization 2. Hydrolysis caption Proposed convergent synthesis of Gabazine (Route B).

Comparative Analysis

The primary advantage of Route B lies in its convergency. By starting with a building block that already contains the desired C6-substituent (a methoxy group, which is electronically similar to the final aryl group in many Gabazine analogues), the need for a Suzuki-Miyaura cross-coupling reaction is circumvented. This is a significant consideration as palladium-catalyzed cross-coupling reactions can sometimes present challenges in terms of catalyst removal, cost, and optimization, especially with electron-rich substrates like aminopyridazines.[9][10]

MetricRoute A (Established)Route B (Proposed)
Number of Linear Steps 42-3 (potentially)
Key Transformations Amination, Suzuki Coupling, N-Alkylation, HydrolysisReductive Amination, Ring Amination/Functionalization, Hydrolysis
Starting Materials 3,6-Dichloropyridazine, Arylboronic AcidThis compound, GABA analogue
Potential Advantages Well-established, proven for analogue synthesis.More convergent, avoids Suzuki coupling, potentially higher overall yield.
Potential Disadvantages Longer linear sequence, use of palladium catalyst.Ring amination/functionalization may require optimization.

While Route A is a tried and tested method, the proposed Route B offers a compelling alternative that could lead to a more streamlined and efficient synthesis of Gabazine and related compounds. The direct installation of the side chain via reductive amination on a pre-functionalized pyridazine core is a powerful strategy in modern organic synthesis.

Conclusion

This comparative guide highlights two distinct synthetic pathways to the important neuropharmacological tool, Gabazine. The established four-step synthesis from 3,6-dichloropyridazine is a reliable method that has been instrumental in the exploration of the structure-activity relationships of pyridazine-based GABA-A receptor antagonists. However, the proposed convergent route starting from this compound presents an opportunity to enhance synthetic efficiency by avoiding a potentially problematic cross-coupling step. Further experimental validation of Route B is warranted and could provide a more economical and scalable approach for the production of Gabazine and its derivatives, thereby facilitating further research in this critical area of drug discovery.

References

A Comparative Guide to Catalysts for the Reductive Amination of Pyridazine Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Pyridazine Scaffolds and Their Amination

In the landscape of medicinal chemistry and drug development, nitrogen-containing heterocycles are privileged scaffolds, with pyridazine derivatives being of particular importance. Their unique electronic properties and ability to form key hydrogen bonding interactions have led to their incorporation into a multitude of biologically active compounds. The synthesis of substituted aminomethylpyridazines is a critical step in the elaboration of these scaffolds, and reductive amination of pyridazine aldehydes stands out as one of the most efficient and widely utilized methods for this transformation.

This guide provides a comparative analysis of common and emerging catalytic systems for the reductive amination of pyridazine aldehydes. We will delve into the mechanistic nuances, practical advantages, and limitations of each catalyst class, supported by experimental data and protocols. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a catalyst for their specific synthetic challenges.

Comparative Performance of Catalysts

The choice of catalyst for the reductive amination of a pyridazine aldehyde is dictated by a number of factors including the nature of the amine, the presence of other functional groups, and desired reaction conditions (e.g., temperature, solvent, and tolerance to air and moisture). Below is a summary of the performance of representative catalysts for the reductive amination of a model substrate, 3-pyridazinecarboxaldehyde, with benzylamine.

Catalyst SystemReducing AgentTypical ConditionsYield (%)Key AdvantagesPotential Drawbacks
Sodium Triacetoxyborohydride NaBH(OAc)₃DCE or THF, rt, 3-24 h85-95Mild, highly selective for imines, broad functional group tolerance, commercially available.[1][2][3][4]Stoichiometric waste, can be slow with weakly nucleophilic amines.
Palladium on Carbon (Pd/C) H₂ (gas)MeOH or EtOH, rt, 1-10 bar70-90Cost-effective, catalyst can be recycled, high atom economy.[5][6]Potential for over-reduction of the pyridazine ring, requires specialized hydrogenation equipment, catalyst poisoning by nitrogen heterocycles.[7]
Iridium-based Catalysts H₂ or HCOOHVarious solvents, 25-80 °C80-98High activity and selectivity, tolerant to many functional groups, can be used for asymmetric synthesis.[8][9][10][11][12]Higher cost of the metal and ligands, potential for product inhibition.
Imine Reductases (IREDs) NAD(P)H (cofactor)Aqueous buffer, 25-40 °C, pH 7-9>95Highly selective (chemo-, regio-, and enantio-), operates under mild, green conditions.Narrow substrate scope for wild-type enzymes, requires protein engineering for broader applicability, cofactor regeneration system needed.

In-Depth Catalyst Analysis

Hydride Reagents: The Workhorse of Reductive Amination

Hydride-based reducing agents, particularly sodium triacetoxyborohydride (NaBH(OAc)₃), are the most commonly employed reagents for reductive amination in both academic and industrial settings.[1][3][4]

Mechanism of Action: The reaction proceeds through the initial formation of an iminium ion from the pyridazine aldehyde and the amine. The steric bulk and attenuated reactivity of NaBH(OAc)₃, compared to other borohydrides like NaBH₄, allow it to selectively reduce the electrophilic iminium ion in the presence of the less reactive aldehyde. Acetic acid, often generated in situ or added as a catalyst, can facilitate both the imine formation and the reduction step.

Expertise & Experience: The key to successful reductive amination with NaBH(OAc)₃ is the balance between imine formation and reduction. For electron-deficient heteroaromatic aldehydes like those of pyridazine, the aldehyde is quite reactive. The use of a less reactive hydride donor like NaBH(OAc)₃ is crucial to prevent the premature reduction of the aldehyde to the corresponding alcohol.[3][4] While 1,2-dichloroethane (DCE) is a common solvent, more environmentally benign solvents like ethyl acetate have also been shown to be effective.[2] For challenging substrates, such as those involving weakly basic amines, the addition of a Lewis acid like TiCl(OiPr)₃ can facilitate imine formation.[13]

Heterogeneous Catalysis: The Economical Approach with Palladium on Carbon

Catalytic hydrogenation using palladium on carbon (Pd/C) is an attractive method due to its high atom economy and the low cost of the catalyst.[5][6]

Mechanism of Action: The reaction typically involves the in situ formation of the imine, which is then hydrogenated on the surface of the palladium catalyst. Molecular hydrogen is adsorbed onto the catalyst surface and is transferred to the C=N bond of the imine.

Expertise & Experience: A significant challenge with using Pd/C for the reductive amination of pyridazine aldehydes is the potential for catalyst poisoning by the nitrogen lone pairs of the pyridazine ring. This can lead to decreased catalytic activity and the need for higher catalyst loadings or harsher reaction conditions. Another critical consideration is the potential for over-reduction of the pyridazine ring itself, leading to piperidine derivatives.[5] Careful control of reaction conditions, such as hydrogen pressure and temperature, is necessary to achieve the desired chemoselectivity. The acidity of the reaction medium can also play a crucial role in modulating the selectivity of the hydrogenation.[5]

Homogeneous Catalysis: Precision and Selectivity with Iridium Complexes

Iridium-based homogeneous catalysts have emerged as powerful tools for reductive amination, offering high levels of activity and selectivity.[8][10][11][12]

Mechanism of Action: The catalytic cycle typically involves the formation of an iridium hydride species, which acts as the active reducing agent. This hydride can be generated from H₂ gas or through transfer hydrogenation from a source like formic acid. The iridium hydride then reduces the iminium ion, which is formed in equilibrium from the aldehyde and amine. The use of specific ligands on the iridium center can tune the catalyst's reactivity and even induce enantioselectivity in the formation of chiral amines.

Expertise & Experience: Iridium catalysts are particularly well-suited for the reductive amination of challenging substrates, including electron-deficient heteroaromatic aldehydes.[8][11] The electronic properties of the iridium complex can be tuned to favor the reduction of the imine over the starting aldehyde. Electron-poor iridium catalysts have been shown to be more effective in this regard.[8] While highly effective, the cost of iridium and the associated ligands can be a drawback for large-scale synthesis.

Biocatalysis: The Green and Highly Selective Frontier

Enzyme-catalyzed reductive amination, primarily using imine reductases (IREDs), represents a green and highly selective approach to amine synthesis.

Mechanism of Action: IREDs are NAD(P)H-dependent oxidoreductases that catalyze the asymmetric reduction of imines to chiral amines. In a reductive amination reaction, the enzyme can either reduce a pre-formed imine or, in some cases, facilitate the entire process from the aldehyde and amine. A cofactor regeneration system is typically required to recycle the expensive NAD(P)H.

Expertise & Experience: The primary advantage of IREDs is their exceptional selectivity. They can distinguish between enantiomers, leading to the synthesis of highly enantiopure chiral amines, which is of great interest in the pharmaceutical industry. The main limitation of wild-type IREDs is often their narrow substrate scope. However, advances in protein engineering have made it possible to tailor these enzymes to accept a wider range of substrates, including heteroaromatic aldehydes. The reaction is performed in an aqueous buffer under mild conditions, making it an environmentally friendly alternative to traditional chemical methods.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a general procedure that can be adapted for various pyridazine aldehydes and amines.

  • To a solution of the pyridazine aldehyde (1.0 equiv) and the amine (1.1 equiv) in 1,2-dichloroethane (DCE) or ethyl acetate (EtOAc) (0.1-0.5 M) at room temperature, add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes.[1][2]

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. Reaction times can vary from 3 to 24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., EtOAc).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination using Pd/C and H₂

Caution: This procedure requires the use of a high-pressure hydrogenation apparatus and should only be performed by trained personnel in a well-ventilated fume hood.

  • To a solution of the pyridazine aldehyde (1.0 equiv) and the amine (1.1 equiv) in methanol (MeOH) or ethanol (EtOH) (0.1-0.5 M) in a high-pressure reactor, add 10% Pd/C (5-10 mol% Pd).

  • Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (typically 1-10 bar).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the hydrogen uptake.

  • Upon completion, carefully vent the reactor and purge with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography or crystallization.

Visualizing the Workflow and Mechanisms

ReductiveAminationWorkflow cluster_reactants Reactants cluster_catalysis Catalytic System cluster_process Reaction Process cluster_workup Workup & Purification Aldehyde Pyridazine Aldehyde Mixing Mixing in Solvent Aldehyde->Mixing Amine Primary or Secondary Amine Amine->Mixing Catalyst Catalyst (e.g., NaBH(OAc)₃, Pd/C, Ir-complex) Catalyst->Mixing Reaction Imine Formation & Reduction Mixing->Reaction Quench Quenching Reaction->Quench Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Product Aminomethyl- pyridazine Product Purification->Product

Caption: General workflow for the reductive amination of pyridazine aldehydes.

HydrideMechanism Aldehyde R-CHO (Pyridazine Aldehyde) Iminium [R-CH=NHR']⁺ (Iminium Ion) Aldehyde->Iminium + R'NH₂, - H₂O Amine R'NH₂ Amine->Iminium Product R-CH₂-NHR' (Product) Iminium->Product + [H]⁻ from Hydride Hydride [H-B(OAc)₃]⁻ Hydride->Product AcOH AcOH AcOH->Iminium Catalyzes imine formation

References

A Senior Application Scientist's Guide to Evaluating the Drug-Like Properties of Compounds Derived from 6-Methoxypyridazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Promise of the Pyridazine Scaffold

In the landscape of medicinal chemistry, the pyridazine ring is a privileged scaffold, endowed with unique physicochemical properties that make it an attractive component in drug design.[1][2][3][4] Its distinct features, including a high dipole moment and robust hydrogen-bonding capacity, offer a versatile platform for creating molecules that can effectively interact with biological targets.[1] Pyridazine derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-hypertensive, and anti-cancer effects.[5][6]

This guide focuses on a specific starting block: 6-Methoxypyridazine-3-carbaldehyde . This aldehyde provides a reactive handle for synthesizing a diverse library of derivatives. Our objective is to establish a systematic, robust, and logical framework for evaluating the foundational drug-like properties of these novel compounds. We will move from computational predictions to key in vitro assays that model absorption, metabolism, and safety, providing the critical data needed to select promising candidates for further development.[7][8]

For this guide, we will hypothesize the synthesis of three distinct derivatives from our starting aldehyde to illustrate the evaluation process:

  • CMPD-1 (Imine Derivative): Formed via condensation with a primary amine.

  • CMPD-2 (Amine Derivative): The result of reductive amination.

  • CMPD-3 (Hydrazone Derivative): Formed via condensation with a hydrazine.

These compounds will be compared against Diazepam , a well-characterized drug, to provide a relevant benchmark for our experimental findings.

Part 1: The Foundational Filter: In Silico Druglikeness Assessment

Before committing to costly and time-consuming wet lab experiments, a computational assessment provides a crucial first filter. The most widely recognized set of guidelines for this is Lipinski's Rule of Five.[9][10][11]

Causality Behind the Choice: Why Lipinski's Rule of Five?

Lipinski's Rule of Five is not a rigid law but an empirically derived guideline based on the observation that the majority of orally administered drugs are relatively small and moderately lipophilic molecules.[9][10] It helps predict if a compound is likely to have poor absorption or permeation, which are critical hurdles for oral drugs.[12] By calculating these properties, we can flag compounds that may face challenges with solubility, membrane passage, or formulation, allowing us to prioritize resources on candidates with a higher intrinsic probability of success. A compound is generally considered "drug-like" if it violates no more than one of these rules.[10][11]

The Rules:

  • Molecular Weight (MW): No more than 500 Daltons.

  • LogP (Octanol-water partition coefficient): Not over 5.

  • Hydrogen Bond Donors (HBD): No more than 5 (sum of OHs and NHs).

  • Hydrogen Bond Acceptors (HBA): No more than 10 (sum of Ns and Os).

Data Presentation: Calculated Physicochemical Properties
CompoundMolecular Weight ( g/mol )Calculated LogPHydrogen Bond DonorsHydrogen Bond AcceptorsViolations
CMPD-1 ~230~2.5040
CMPD-2 ~232~2.1140
CMPD-3 ~245~2.3150
Diazepam 284.72.82030

Note: Values for CMPD-1, 2, and 3 are hypothetical estimates for illustrative purposes.

Interpretation: Based on this initial in silico screen, all three hypothetical derivatives, alongside the comparator drug Diazepam, comfortably adhere to Lipinski's Rule of Five. None of the compounds are flagged for potential issues with size or lipophilicity, making them all suitable candidates for progression to in vitro testing.

Part 2: Will It Cross? Evaluating Membrane Permeability

A drug's ability to pass through biological membranes is fundamental to its absorption and distribution. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method used to predict passive transcellular permeability—the primary route of absorption for most orally administered drugs.[8][13][14]

Expertise & Experimental Choice: Why PAMPA?

We select PAMPA as our primary screen for permeability due to its cost-effectiveness, high throughput, and excellent reproducibility.[15] It specifically isolates passive diffusion, avoiding the complexities of active transport or metabolic activity that can occur in cell-based assays like the Caco-2 model.[13][14] This makes it an ideal tool in early discovery to rank-order compounds based on their intrinsic ability to cross a lipid membrane, guiding initial structure-activity relationship (SAR) studies efficiently.[13]

Experimental Workflow: PAMPA

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis P1 Coat Donor Plate Membrane with Lipid (e.g., Lecithin in Dodecane) A1 Add Compound Solutions to Donor Plate Wells P1->A1 P2 Add Buffer to Acceptor Plate Wells A2 Assemble Sandwich: Place Donor Plate onto Acceptor Plate P2->A2 P3 Prepare Compound Solutions in Donor Buffer (5% DMSO) P3->A1 A1->A2 A3 Incubate (e.g., 18 hours at RT) with gentle shaking A2->A3 AN1 Separate Plates A3->AN1 AN2 Measure Compound Concentration in Donor and Acceptor Wells (e.g., LC-MS/MS) AN1->AN2 AN3 Calculate Permeability Coefficient (Pe) AN2->AN3

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is designed for a 96-well plate format and is self-validating through the inclusion of high and low permeability controls.

Materials:

  • PAMPA Donor and Acceptor Plates (e.g., Millipore MultiScreen)

  • Lecithin from soybean

  • Dodecane

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO)

  • Test Compounds (CMPD-1, 2, 3), Diazepam

  • High Permeability Control (e.g., Propranolol)

  • Low Permeability Control (e.g., Atenolol)

  • Plate reader or LC-MS/MS for quantification

Procedure:

  • Reagent Preparation:

    • Prepare a 1% (w/v) lecithin in dodecane solution. Sonicate until fully dissolved.[15]

    • Prepare a Donor Buffer of 5% DMSO in PBS (pH 7.4).

    • Prepare a 10 mM stock solution of each test and control compound in 100% DMSO.

    • Create a 500 µM working solution of each compound by diluting the stock into the Donor Buffer.[16]

  • Plate Preparation:

    • Using a pipette, gently add 5 µL of the 1% lecithin/dodecane solution onto the membrane of each well in the Donor Plate. Be careful not to puncture the membrane.[15]

    • Add 300 µL of PBS to each well of the Acceptor Plate.[15]

  • Assay Execution:

    • Add 150-200 µL of each 500 µM compound working solution to separate wells of the coated Donor Plate.[15][16]

    • Carefully place the Donor Plate onto the Acceptor Plate, creating a "sandwich."

    • Incubate the plate assembly at room temperature for 16-18 hours in a moist chamber to prevent evaporation.[16]

  • Quantification:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or, for higher accuracy, LC-MS/MS).

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using the following equation: Pe (cm/s) = [ -ln(1 - [Drug]acceptor / [Drug]equilibrium) ] * (VA * VD) / ( (VA + VD) * Area * Time )

    • Where [Drug]equilibrium is the theoretical concentration if the compound fully diffused.

Data Presentation: Comparative Permeability
CompoundPermeability ClassificationPermeability Coefficient (Pe) (x 10⁻⁶ cm/s)
Atenolol (Low Control)Low< 1
Propranolol (High Control)High> 15
CMPD-1 Moderate8.5
CMPD-2 High17.2
CMPD-3 Moderate6.1
Diazepam High21.4

Interpretation: CMPD-2 shows high permeability, comparable to the benchmark drug Diazepam and the positive control. This suggests it is likely to be well-absorbed via passive diffusion. CMPD-1 and CMPD-3 show moderate permeability, indicating that while absorption is possible, it may be less efficient.

Part 3: Will It Last? Evaluating Metabolic Stability

A drug's metabolic stability determines its half-life in the body, influencing dosing frequency and overall exposure.[17] The liver is the primary site of drug metabolism, driven largely by cytochrome P450 (CYP) enzymes found in the microsomal fraction.[18] The in vitro liver microsomal stability assay is the industry standard for assessing a compound's susceptibility to this Phase I metabolism.[19][20]

Expertise & Experimental Choice: Why Microsomes?

We use liver microsomes because they provide a concentrated source of the most important Phase I metabolic enzymes (CYPs) in a simple, cell-free system.[18] This assay is highly scalable and predictive of in vivo intrinsic clearance.[17] The key to this assay's validity is the cofactor NADPH. Metabolism by CYPs is an oxidative process that requires NADPH; by running a parallel incubation without NADPH, we can distinguish between enzymatic degradation and simple chemical instability, a critical self-validating control.[20]

Experimental Workflow: Microsomal Stability

Microsomal_Stability cluster_prep Reaction Setup cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis P1 Prepare Master Mix: Buffer, Liver Microsomes, Test Compound (1 µM) P2 Aliquot Master Mix into Time Point Tubes P1->P2 P3 Pre-warm tubes at 37°C P2->P3 R1 Initiate Reaction: Add NADPH Solution P3->R1 R2 Incubate at 37°C with shaking R1->R2 S1 At T=0, 5, 15, 30, 60 min: Remove Aliquot R2->S1 Time Course S2 Quench Reaction: Add Ice-Cold Acetonitrile with Internal Standard S1->S2 A1 Centrifuge to Pellet Protein S2->A1 A2 Analyze Supernatant by LC-MS/MS A1->A2 A3 Plot ln(% Remaining) vs. Time A2->A3 A4 Calculate Half-Life (t½) and Intrinsic Clearance (CLint) A3->A4

Caption: Principle of the liver microsomal stability assay.

Protocol: Liver Microsomal Stability Assay

This protocol is designed to determine the metabolic half-life of a compound in the presence of human liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and G6P dehydrogenase)[19][21]

  • Test Compounds (CMPD-1, 2, 3), Diazepam

  • Positive Control (e.g., Verapamil - high clearance)

  • Negative Control (e.g., Warfarin - low clearance)

  • Ice-cold Acetonitrile with an internal standard (for LC-MS/MS analysis)

  • Incubator/shaking water bath at 37°C

Procedure:

  • Reaction Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, liver microsomes (e.g., 0.5 mg/mL final concentration), and the test compound (e.g., 1 µM final concentration).[18][19]

    • Prepare a parallel control incubation for each compound without the NADPH regenerating system to test for chemical instability.[20]

    • Pre-incubate the mixtures for 5 minutes at 37°C.

  • Reaction Initiation:

    • Start the reaction by adding the pre-warmed NADPH regenerating system to the tubes (except the -NADPH controls).[21]

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.[21]

    • Immediately terminate the reaction by adding the aliquot to a tube containing 3 volumes of ice-cold acetonitrile with an internal standard. This stops the enzymes and precipitates the protein.

  • Sample Processing & Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Quantify the amount of parent compound remaining at each time point relative to the T=0 sample.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life (t½) as: t½ = 0.693 / k

    • Calculate intrinsic clearance (CLint) as: CLint (µL/min/mg) = (0.693 / t½) * (1 / [microsomal protein])

Data Presentation: Comparative Metabolic Stability
CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Stability Classification
Warfarin (Low Control)> 60< 12High
Verapamil (High Control)< 10> 180Low
CMPD-1 5515High
CMPD-2 12145Low-Moderate
CMPD-3 > 60< 10High
Diazepam 2850Moderate

Interpretation: CMPD-1 and CMPD-3 exhibit high metabolic stability, suggesting they are not rapidly broken down by liver enzymes and may have a long in vivo half-life. CMPD-2 shows lower stability, similar to the benchmark drug, indicating it is a substrate for CYP enzymes. This is not necessarily a negative attribute but must be considered in the context of the desired pharmacokinetic profile.

Part 4: Is It Safe? Evaluating Cytotoxicity

Early assessment of a compound's potential to cause cell death (cytotoxicity) is essential to avoid progressing toxic molecules. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22][23]

Expertise & Experimental Choice: Why the MTT Assay?

The MTT assay is a cornerstone of in vitro toxicology. Its principle is based on the reduction of the yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in living cells.[22][24] The amount of formazan produced is directly proportional to the number of viable cells. We choose this assay for its simplicity, sensitivity, and high-throughput compatibility. It provides a quantitative measure (IC50) of the concentration at which a compound inhibits cell viability by 50%, a critical benchmark for comparing the toxicity of different compounds.

Protocol: MTT Cell Viability Assay

This protocol is for adherent cells (e.g., HepG2, a human liver cancer cell line) in a 96-well format.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[24]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Test Compounds and Vehicle Control (e.g., 0.1% DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well.[25]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and medium with vehicle (0.1% DMSO, negative control).

    • Incubate for a specified duration (e.g., 48 or 72 hours).[25]

  • MTT Incubation:

    • After the treatment period, carefully remove the medium.

    • Add 100 µL of fresh serum-free medium and 20-50 µL of the 5 mg/mL MTT solution to each well.[24]

    • Incubate for 1.5-4 hours at 37°C, allowing formazan crystals to form.[24][25]

  • Solubilization and Measurement:

    • Carefully remove the MTT solution.

    • Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[25]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Read the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control wells (considered 100% viability).

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Comparative Cytotoxicity
CompoundCytotoxicity IC50 vs. HepG2 cells (µM)
CMPD-1 > 100
CMPD-2 85
CMPD-3 > 100
Diazepam > 100

Interpretation: An IC50 value >100 µM is generally considered non-toxic in early screening. Both CMPD-1 and CMPD-3 show no significant cytotoxicity at high concentrations, which is a very favorable safety profile. CMPD-2 shows some modest cytotoxicity, which would need to be considered in relation to its potential therapeutic efficacy (the therapeutic index).

Summary and Path Forward

This systematic evaluation provides a multi-faceted view of the drug-like potential of our hypothetical derivatives. By integrating in silico predictions with robust in vitro assays, we can make informed decisions about which compounds to advance.

CompoundLipinski CompliancePermeabilityMetabolic StabilityCytotoxicity (IC50)Overall Profile
CMPD-1 YesModerateHigh> 100 µMPromising: Good stability and safety, but may have moderate absorption.
CMPD-2 YesHighLow-Moderate85 µMBalanced: Excellent absorption but may have a shorter half-life and narrow safety margin.
CMPD-3 YesModerateHigh> 100 µMMost Promising: Excellent stability and safety profile with acceptable permeability.

References

A Senior Scientist's Guide to Isotopic Labeling of 6-Methoxypyridazine-3-carbaldehyde for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Pyridazine Core in Modern Drug Discovery

The pyridazine ring is a privileged scaffold in medicinal chemistry, valued for its unique physicochemical properties.[1] Its high dipole moment, robust hydrogen-bonding capacity, and inherent polarity make it an attractive replacement for phenyl rings, often improving pharmacokinetic profiles by reducing lipophilicity and mitigating interactions with metabolic enzymes like Cytochrome P450s.[1] 6-Methoxypyridazine-3-carbaldehyde serves as a key building block for introducing this valuable heterocycle into drug candidates. However, the pyridazine core, particularly when unsubstituted adjacent to the nitrogen atoms, can be susceptible to metabolism by enzymes such as aldehyde oxidase (AO).[1][2]

Understanding and predicting this metabolic fate is paramount for successful drug development. Isotopic labeling is an indispensable tool in this endeavor, providing unambiguous insights into reaction mechanisms, metabolic pathways, and the kinetic profiles of drug candidates.[3] This guide provides a comparative analysis of isotopic labeling strategies for this compound, offering field-proven insights and detailed protocols for researchers aiming to dissect the biochemical journey of this important structural motif.

Comparative Analysis of Isotopic Labeling Strategies

The choice of an isotopic label is a strategic decision dictated by the experimental question, the required analytical sensitivity, and synthetic feasibility. For this compound, the primary labeling strategies involve stable isotopes (²H, ¹³C, ¹⁵N) and, for certain applications, radioisotopes (³H, ¹⁴C).

IsotopePrimary ApplicationKey AdvantageKey DisadvantageTypical Analytical Method
²H (Deuterium) Probing Kinetic Isotope Effect (KIE); slowing metabolism at specific sites.[2][4]Relatively inexpensive and synthetically accessible via exchange protocols.[5]Provides limited structural information beyond the site of labeling.Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)
¹³C (Carbon-13) Tracing the carbon skeleton through metabolic pathways; metabolite identification.[6]Provides rich structural information for metabolite characterization.[3]Expensive starting materials; often requires complex, multi-step de novo synthesis.[7][8]Mass Spectrometry (MS), ¹³C-NMR
¹⁵N (Nitrogen-15) Elucidating the metabolic fate of the heterocyclic core.Highly specific for tracking the heteroatom backbone.Synthetic routes can be challenging; relies on modern, specialized methods.[9][10]Mass Spectrometry (MS), ¹⁵N-NMR
¹⁴C (Carbon-14) Quantitative whole-body autoradiography (QWBA); definitive ADME studies.[11]Unparalleled sensitivity for mass balance and distribution studies.Requires specialized handling of radioactivity and dedicated facilities.Accelerator Mass Spectrometry (AMS), Scintillation Counting
In-Depth Look at Labeling Approaches
  • Deuterium Labeling for Metabolic Stability: The C-D bond is significantly stronger than the C-H bond. Replacing a hydrogen with deuterium at a known site of enzymatic attack (e.g., the aldehyde C-H or the ring C-H adjacent to a nitrogen) can dramatically slow the rate of metabolism.[4] This "Kinetic Isotope Effect" is a powerful tool to confirm a specific metabolic pathway, such as oxidation by aldehyde oxidase, and is a common strategy to improve a drug's half-life.[2]

  • Carbon-13 Labeling for Pathway Elucidation: When the goal is to identify all metabolites of a compound, ¹³C labeling is the gold standard. The distinct mass shift allows for the confident identification of drug-derived species in complex biological matrices using LC-MS.[12] For this compound, incorporating a ¹³C label, for instance in the methoxy group or the aldehyde carbon, enables precise tracking of these functional groups.[7]

  • Nitrogen-15 Labeling: An Emerging Frontier: The pyridazine core contains two nitrogen atoms, the fate of which can be critical. Advanced synthetic methods are now enabling the incorporation of ¹⁵N into heterocyclic scaffolds.[9][10] This allows researchers to answer specific questions about ring-opening or other transformations involving the core structure that might be missed by carbon or hydrogen labeling alone.

Visualization of Experimental & Strategic Workflows

A logical workflow is critical for efficiently planning and executing mechanistic studies. The choice of isotope and the subsequent experimental design are intrinsically linked.

Isotope Selection Workflow Diagram 1: Isotope Selection Strategy start Research Question q1 Is the goal to probe a specific C-H bond cleavage (e.g., AO metabolism)? start->q1 q2 Is the goal to trace the entire carbon skeleton and identify all metabolites? q1->q2 No l_d Use Deuterium (²H) Labeling q1->l_d Yes q3 Is the goal to track the metabolic fate of the pyridazine ring itself? q2->q3 No l_c13 Use Carbon-13 (¹³C) Labeling q2->l_c13 Yes l_n15 Use Nitrogen-15 (¹⁵N) Labeling q3->l_n15 Yes Metabolic Stability Workflow Diagram 2: Workflow for a KIE Study cluster_synthesis Synthesis & QC cluster_assay In Vitro Assay cluster_analysis Analysis s1 Synthesize Unlabeled (d₀) Compound s3 Confirm Purity & Isotopic Enrichment via NMR/MS s1->s3 s2 Synthesize Deuterated (dₓ) Compound s2->s3 a1 Incubate d₀ and dₓ compounds with Liver Microsomes or AO s3->a1 a2 Quench reaction at multiple time points a1->a2 an1 LC-MS/MS Analysis a2->an1 an2 Quantify disappearance of parent compound over time an1->an2 an3 Calculate Half-Life (t½) and Intrinsic Clearance (CLint) an2->an3 an4 Determine KIE = (CLint of d₀) / (CLint of dₓ) an3->an4

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Methoxypyridazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of specialized chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-Methoxypyridazine-3-carbaldehyde, tailored for researchers, scientists, and professionals in drug development. The procedures outlined herein are grounded in established chemical safety principles and an analysis of the compound's structural components.

Foundational Principle: Hazard Assessment

A thorough understanding of a chemical's potential hazards is the cornerstone of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not be universally available, a reliable hazard profile can be constructed by analyzing its functional groups and data from structurally analogous compounds.

The molecule consists of a pyridazine ring, a methoxy group, and an aldehyde group. Based on data from similar chemical structures, such as 3-Amino-6-methoxypyridazine and other pyridine-carboxaldehydes, the compound should be handled as a hazardous substance.[1][2][3]

Table 1: Inferred Hazard Profile of this compound

Hazard CategoryInferred RiskRationale & Supporting Evidence
Acute Toxicity (Dermal) Harmful in contact with skin. Analogous compounds are classified as harmful upon skin contact.[4] Standard laboratory practice dictates avoiding all direct contact.
Skin & Eye Irritation Causes skin and serious eye irritation. Aldehydes and pyridazine derivatives are frequently cited as irritants.[3][5]
Acute Toxicity (Oral) May be harmful if swallowed. Similar small molecule heterocyclic compounds often present oral toxicity risks.[5]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects. Nitrogen-containing heterocyclic compounds can be persistent and harmful to aquatic ecosystems.[4] This makes drain disposal strictly prohibited.
Reactivity Potential for reactivity. The aldehyde functional group can be reactive. While the compound is generally stable under standard conditions, it should not be mixed with incompatible waste streams like strong oxidizing or reducing agents.[4][6]

The Disposal Decision Workflow

The correct disposal pathway depends on the form and quantity of the waste. The primary directive is that This compound and its contaminated materials must be disposed of as hazardous chemical waste .[2][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash without verified, complete deactivation.[2][7]

The following workflow provides a logical decision-making process for handling waste generated in the laboratory.

G start Waste Generated (Containing this compound) waste_type Identify Waste Form start->waste_type solid_waste Solid Waste (Unused reagent, contaminated wipes, PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, reaction mixtures, rinsate) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps (Needles, glass pipettes) waste_type->sharps_waste Sharps empty_container Empty Reagent Container waste_type->empty_container Container collect_solid Collect in Designated Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Designated Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Place in Puncture-Proof Sharps Container sharps_waste->collect_sharps decontaminate_container Decontaminate via Triple-Rinse Protocol empty_container->decontaminate_container final_disposal Arrange for Pickup by Certified Environmental Health & Safety (EHS) Personnel collect_solid->final_disposal collect_liquid->final_disposal collect_sharps->final_disposal decontaminate_container->final_disposal Dispose of rinsate as liquid hazardous waste. Dispose of container as per institutional policy.

Caption: Decision workflow for proper segregation and disposal.

Step-by-Step Disposal Protocols

Adherence to a systematic protocol is essential for safety and compliance.

Protocol A: Bulk & Unused Chemical Waste

This protocol applies to the original reagent, expired material, or significant quantities of synthesized product.

  • Do Not Attempt to Neutralize: Without a validated procedure specific to this compound, do not attempt on-site chemical neutralization. The reaction could be unpredictable and generate other hazardous byproducts.

  • Container: If possible, dispose of the chemical in its original manufacturer's container.[8] If this is not feasible, use a new, clean, chemically compatible container with a secure, leak-proof screw-on cap.[8][9] Ensure the container material is not reactive with the chemical.

  • Labeling: The container must be clearly labeled with a "Hazardous Waste" tag.[8][10] The label must include the full chemical name: "this compound" and an accurate description of the contents. Avoid using abbreviations or chemical formulas.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[9] This area must be under the control of the laboratory personnel. The container should be placed in secondary containment (e.g., a lab tray or bin) to capture any potential leaks.[8] Segregate from incompatible materials like acids, bases, and oxidizing agents.[9]

  • Disposal: Arrange for collection by your institution's certified Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]

Protocol B: Contaminated Solid & Liquid Waste

This protocol covers solutions, reaction residues, and contaminated lab supplies.

  • Segregation: Do not mix this waste stream with other types of chemical waste unless approved by your EHS department.[2]

  • Liquid Waste Collection:

    • Collect all aqueous and organic solutions containing this compound in a dedicated, leak-proof hazardous waste container with a secure lid.[2]

    • The container must be properly labeled as described in Protocol A.

    • Keep the container closed except when adding waste.[2][8] Do not fill beyond 90% capacity to allow for expansion.[2]

  • Solid Waste Collection:

    • Collect all contaminated lab trash, such as gloves, absorbent paper, and weighing papers, in a dedicated hazardous waste bag or container.[8]

    • This waste must be clearly labeled and segregated from regular laboratory trash.

  • Decontamination of Glassware:

    • Rinse glassware that has been in contact with the chemical three times with a suitable solvent (e.g., ethanol or acetone) in which the compound is soluble.

    • Crucially, collect this first rinsate as hazardous liquid waste. [10]

    • Subsequent rinses with water and detergent can then be performed. The disposal of this secondary rinsate depends on local regulations, but collecting it as hazardous waste is the most conservative and recommended approach.

Protocol C: Empty Container Disposal

An "empty" container that held a hazardous chemical must be properly decontaminated before it can be disposed of as non-hazardous waste.[10]

  • Triple Rinse: Rinse the container thoroughly three times with a small amount of an appropriate solvent that can dissolve the chemical residue.[10]

  • Collect Rinsate: The rinsate from all three washes must be collected and disposed of as liquid hazardous chemical waste as per Protocol B.[10]

  • Deface Label: Completely remove or deface the original manufacturer's label to prevent confusion.

  • Final Disposal: After triple-rinsing and defacing the label, the container can typically be disposed of in the regular trash or recycling, pending your institution's specific policies.[10]

Advanced Topic: Considerations for Chemical Deactivation

The aldehyde functional group is, in principle, susceptible to chemical neutralization, often via reduction or oxidation, to form less hazardous compounds. Commercial products exist that can neutralize simple aldehydes like formaldehyde and glutaraldehyde, often using sulfur-containing reducing agents.[11][12][13]

However, applying these methods to a complex molecule like this compound is not recommended without rigorous validation for the following reasons:

  • Incomplete Reaction: The reaction may not go to completion, leaving residual hazardous material.

  • Hazardous Byproducts: The reaction could generate unknown, potentially more hazardous, byproducts from the pyridazine ring.

  • Regulatory Approval: On-site treatment of hazardous waste is a regulated activity and often requires specific permits and verification that the treated waste is no longer hazardous.[14]

Therefore, the standard and recommended procedure is to dispose of the chemical as hazardous waste via a licensed contractor.

Spill Management

In the event of a spill, immediate and correct action is critical.

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.

  • Protect Yourself: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical spill pillow.[1]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department according to your institution's policy.

By adhering to these scientifically grounded and procedurally detailed guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

A Senior Application Scientist's Guide to Handling 6-Methoxypyridazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The toxicological properties of 6-Methoxypyridazine-3-carbaldehyde have not been exhaustively documented. This guide is synthesized from safety data for structurally analogous pyridazine and pyridine compounds. It is imperative that these recommendations supplement, not replace, a thorough, site-specific risk assessment conducted by qualified safety professionals before any handling occurs. Always treat this and any novel compound as potentially hazardous.

Hazard Assessment: An Inference-Based Approach

Given the absence of a specific Safety Data Sheet (SDS), we must infer the potential hazards of this compound from its chemical structure. The molecule contains a pyridazine ring, a methoxy group, and an aldehyde functional group. Analogous compounds, such as 3-Amino-6-methoxypyridazine and various pyridine aldehydes, are known to pose specific risks.

Based on these related structures, we can anticipate the following GHS (Globally Harmonized System) classifications[1][2][3]:

  • Skin Irritation: Likely to cause skin irritation upon contact.

  • Eye Irritation: Poses a risk of serious eye irritation.

  • Acute Toxicity (Oral/Dermal): May be harmful if swallowed or in contact with skin.[4]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.

The aldehyde functional group can act as a sensitizer and irritant, while the nitrogen-containing heterocyclic ring is common in biologically active and potentially toxic molecules. Therefore, a conservative approach to personal protective equipment (PPE) is not just recommended; it is essential.

Core Protective Equipment: Your First Line of Defense

The selection of PPE is not a matter of simple compliance but a critical component of experimental design. Below are the minimum requirements for handling this compound in a laboratory setting.

Eye and Face Protection: The Non-Negotiable Barrier
  • Mandatory Equipment: Tight-fitting safety goggles that conform to European Standard EN166 or OSHA 29 CFR 1910.133 regulations.[5][6][7]

  • Causality: Standard safety glasses leave gaps around the eyes, rendering them vulnerable to splashes and fine particulates. Goggles form a seal around the eyes, providing comprehensive protection. For operations with a significant splash risk, such as transferring large volumes of a solution, a full face shield should be worn in addition to safety goggles.

Hand Protection: Preventing Dermal Absorption
  • Recommended Equipment: Chemical-resistant nitrile gloves.[8]

  • Expert Rationale: Gloves must be chosen based on their resistance to the specific chemical class. Nitrile offers good protection against a wide range of chemicals, including heterocyclic compounds. Latex gloves are not recommended due to their poor chemical resistance and potential for allergic reactions. Before each use, gloves must be inspected for any signs of degradation or punctures.[5][9] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.

Body Protection: Shielding Against Incidental Contact
  • Mandatory Equipment: A long-sleeved laboratory coat.

  • Operational Insight: The primary purpose of a lab coat is to protect your personal clothing and skin from incidental spills and contamination. It should be kept fully fastened to provide continuous coverage. Contaminated lab coats should be laundered separately from personal clothing.[10]

Respiratory Protection: The Engineering Control Imperative
  • Primary Control: All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood.[8][11]

  • Rationale: A fume hood is the most effective way to prevent inhalation of hazardous vapors or dust, pulling airborne contaminants away from the user.

  • Secondary Control: In the absence of a functioning fume hood or during a large-scale spill, a NIOSH-approved respirator with organic vapor cartridges may be required as a last line of defense.[5] However, reliance on respirators should be an exception, not the rule.

Safe Handling Protocol: A Step-by-Step Workflow

This protocol outlines the procedure for accurately weighing and dissolving the solid compound, integrating the necessary PPE at each stage.

  • Preparation: Before bringing the chemical into the workspace, ensure the fume hood is operational and the sash is at the appropriate working height. Lay down absorbent, plastic-backed paper on the work surface to contain any minor spills.

  • Donning PPE: Put on your lab coat, followed by safety goggles and nitrile gloves.

  • Chemical Handling:

    • Place the analytical balance and all necessary glassware (e.g., beaker, spatula, weigh boat) inside the fume hood.

    • Carefully open the container of this compound. Avoid creating airborne dust.

    • Using a clean spatula, transfer the desired amount of solid to the weigh boat.

    • Once weighed, carefully transfer the solid to your reaction vessel.

    • Tightly reseal the primary container.

  • Solubilization: Slowly add the chosen solvent to the reaction vessel, ensuring the process is controlled to avoid splashing.

  • Cleanup:

    • Dispose of the contaminated weigh boat and any used absorbent paper in a designated solid hazardous waste container.

    • Wipe down the spatula and the work surface inside the fume hood with an appropriate solvent.

  • Doffing PPE: Remove gloves using the correct technique and dispose of them in the hazardous waste stream. Remove your lab coat and goggles. Wash your hands thoroughly with soap and water.[5]

Emergency Response Plan

Accidents are preventable but preparation is paramount.

Exposure Scenario Immediate Action Protocol
Skin Contact Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[12][13] Seek medical attention if irritation persists.[8]
Eye Contact Immediately flush the eyes with a gentle, steady stream of water for at least 15-20 minutes, holding the eyelids open to ensure thorough rinsing.[13][14] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.
Inhalation Move the affected person to fresh air at once.[12][14] If breathing is difficult or has stopped, trained personnel should provide artificial respiration or oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][15]
Chemical Spill Response Workflow

The following diagram outlines the logical flow for responding to a chemical spill.

Spill_Response_Workflow cluster_0 cluster_1 cluster_2 cluster_3 Spill Spill Occurs Alert 1. Alert Colleagues & Secure Area Spill->Alert Assess 2. Assess Hazard & Don Additional PPE Alert->Assess Contain 3. Contain Spill (Use absorbent pads to circle the spill) Assess->Contain Absorb 4. Absorb Material (Cover with inert absorbent from outside in) Contain->Absorb Collect 5. Collect & Containerize Waste Absorb->Collect Decontaminate 6. Decontaminate Area & Equipment Collect->Decontaminate Dispose 7. Dispose of Waste via EHS Decontaminate->Dispose

Caption: Workflow for a chemical spill response.

Disposal and Decontamination

  • Chemical Waste: All waste containing this compound, including reaction residues and contaminated absorbent materials, must be disposed of in a clearly labeled, sealed container as hazardous chemical waste.[16]

  • Contaminated Materials: Disposable items such as gloves and weigh boats should be placed in a designated hazardous waste container immediately after use.

  • Disposal Pathway: Do not discharge any chemical waste to the sewer system.[17] All hazardous waste must be collected and disposed of through a licensed environmental health and safety (EHS) contractor, following all local and national regulations.[18]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxypyridazine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
6-Methoxypyridazine-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.